4-Amino-2,3-xylenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3-dimethylphenol | |
|---|---|---|
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InChI |
InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKPLLYABUUFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184947 | |
| Record name | 4-Amino-2,3-xylenol | |
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Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-69-3 | |
| Record name | 4-Amino-2,3-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-2,3-xylenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3096-69-3 | |
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| Record name | 4-Amino-2,3-xylenol | |
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| Record name | 4-amino-2,3-xylenol | |
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Foundational & Exploratory
4-Amino-2,3-xylenol chemical properties and structure
Abstract
4-Amino-2,3-xylenol (IUPAC Name: 4-Amino-2,3-dimethylphenol; CAS No: 3096-69-3) is a substituted aminophenol that serves as a versatile chemical intermediate. Its unique structure, featuring a phenol ring substituted with an amine and two adjacent methyl groups, provides a valuable scaffold for organic synthesis. The strategic placement of the hydroxyl and amino functionalities imparts a distinct reactivity profile, making it a molecule of interest for researchers in medicinal chemistry, materials science, and dye synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectral data, and known applications, with a focus on providing practical, field-proven insights for laboratory professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature, with its color ranging from white to brown, often darkening upon exposure to air and light due to the oxidation-prone nature of the aminophenol moiety.[1][2] Understanding its fundamental properties is the first step in its effective application.
Structure and Identification
The molecule consists of a benzene ring co-functionalized with hydroxyl and amino groups at positions 1 and 4, respectively, and two methyl groups at the ortho and meta positions (2 and 3) relative to the hydroxyl group. This specific substitution pattern dictates its steric and electronic properties.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-2,3-dimethylphenol | [2] |
| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline | [1][3] |
| CAS Number | 3096-69-3 | [2] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to gray to brown powder or crystals | [1] |
| Melting Point | 170-177 °C (with decomposition) | [1] |
| Boiling Point | 296.3 ± 28.0 °C (Predicted) | [5] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 10.70 ± 0.23 (Predicted) | [5] |
| Solubility | Soluble in Methanol. Less soluble in water. | [3][5] |
Qualitative Solubility Profile & Determination Protocol
While quantitatively exact solubility data is sparse in the literature, qualitative assessments indicate good solubility in polar organic solvents like methanol.[5] For drug development and process chemistry, a precise understanding of solubility is non-negotiable. Below is a self-validating protocol for determining the quantitative solubility of this compound in various laboratory solvents.
Protocol: Quantitative Solubility Determination by HPLC
-
Objective: To determine the solubility (in mg/mL) of this compound in a range of solvents at a specified temperature (e.g., 25 °C).
-
Causality: This protocol uses the shake-flask method, a gold standard for solubility measurement, which ensures that an equilibrium between the solid and liquid phases is reached. HPLC is used for quantification due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~50 mg, accurately weighed) to several 2 mL vials. The key is to ensure undissolved solid remains at the end, confirming saturation.
-
Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, THF, DMSO, Water).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25 °C. Agitate for 24 hours. Scientist's Note: A 24-hour period is typically sufficient to reach equilibrium, but for novel systems, it is prudent to test a second time point (e.g., 48 hours) to ensure the concentration has plateaued.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration & Dilution: Carefully withdraw an aliquot (e.g., 100 µL) from the supernatant of each vial using a syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove all particulate matter. Immediately dilute the filtrate with a known volume of a suitable mobile phase (e.g., 900 µL) to prevent precipitation.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Caption: Experimental workflow for solubility determination.
Synthesis of this compound
The most common and logical synthetic route to this compound begins with the commercially available precursor, 2,3-dimethylphenol. The synthesis is a two-step process involving an electrophilic aromatic substitution to install a nitrogen-containing functional group, followed by a reduction.
Caption: Two-step synthesis pathway for this compound.
Step 1: Nitration of 2,3-Dimethylphenol
-
Objective: To regioselectively install a nitro group at the C4 position of 2,3-dimethylphenol, yielding 2,3-dimethyl-4-nitrophenol.
-
Causality: The hydroxyl group is a powerful ortho-, para-director. The C4 position (para) is sterically unhindered compared to the C6 position (ortho to -OH and adjacent to a methyl group), making it the major product under controlled conditions. Using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures minimizes side reactions and prevents over-nitration.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in a minimal amount of glacial acetic acid or concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching & Isolation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 2,3-dimethyl-4-nitrophenol will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired intermediate.[6]
Step 2: Reduction of 2,3-Dimethyl-4-nitrophenol
-
Objective: To reduce the nitro group of the intermediate to an amino group, yielding the final product.
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids the use of harsh, stoichiometric metal-acid reducing agents, simplifying workup. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]
Step-by-Step Protocol:
-
Reaction Setup: To a flask suitable for hydrogenation, add 2,3-dimethyl-4-nitrophenol (1.0 eq) and ethanol (approx. 40 mL per 2g of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Reaction: The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol or dichloromethane (DCM).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield this compound, typically as a brown powder.[5] The product can be used as is or further purified if necessary.
Spectroscopic Characterization
Structural confirmation is paramount. The following data provides a benchmark for validating the identity and purity of synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The following assignments are based on experimental data for a sample dissolved in DMSO-d₆.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.10 | br s | 1H | Phenolic -OH | Broad singlet, exchangeable with D₂O. |
| 6.40 | d, J=8.1 Hz | 1H | Aromatic H-5 | Doublet, coupled to H-6. |
| 6.32 | d, J=8.1 Hz | 1H | Aromatic H-6 | Doublet, coupled to H-5. |
| 4.06 | s | 2H | Amino -NH₂ | Singlet, exchangeable with D₂O. |
| 2.01 | s | 3H | Methyl C3-CH₃ | Singlet, no adjacent protons. |
| 1.94 | s | 3H | Methyl C2-CH₃ | Singlet, no adjacent protons. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C1 (C-OH) | Aromatic carbon attached to electronegative oxygen. |
| ~140 | C4 (C-NH₂) | Aromatic carbon attached to nitrogen. |
| ~125 | C2 (C-CH₃) | Substituted aromatic carbon. |
| ~122 | C3 (C-CH₃) | Substituted aromatic carbon. |
| ~115 | C6 | Aromatic CH, ortho to C-OH. |
| ~113 | C5 | Aromatic CH, meta to C-OH. |
| ~15 | C3-CH₃ | Aliphatic methyl carbon. |
| ~12 | C2-CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic stretches from the hydroxyl and amino groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | O-H and N-H stretching vibrations. The two N-H stretches (asymmetric and symmetric) of the primary amine often appear as two distinct peaks atop the broad O-H signal.[7] |
| 3050 - 3000 | Medium | Aromatic C-H stretching. |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (from methyl groups). |
| 1620 - 1580 | Strong | N-H bending (scissoring) vibration of the primary amine.[7] |
| 1500 - 1400 | Strong | Aromatic C=C ring stretching vibrations. |
| 1300 - 1200 | Strong | Aromatic C-O stretching. |
| ~1275 | Strong | Aromatic C-N stretching.[7] |
Mass Spectrometry (EI)
Under electron ionization (EI), this compound will exhibit a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Rationale |
| 137 | [M]⁺˙ | Molecular Ion Peak. This is the most important peak for confirming the molecular weight. |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 109 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation pathway for phenols.[1] |
| 108 | [M - HCO]⁺ | Loss of a formyl radical (CHO), also characteristic of phenols.[1] |
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its two primary functional groups. It behaves as a weak base due to the amino group and a weak acid due to the phenolic hydroxyl group.[8]
-
Amine Group Reactivity: The primary aromatic amine can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate is highly reactive and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions.
-
Phenolic Group Reactivity: The hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. It also strongly activates the aromatic ring towards further electrophilic substitution, although this is often complicated by the presence of the competing amino group.
Applications in Research and Development:
While not as prominent as simpler aminophenols like paracetamol, substituted aminophenols are a cornerstone of medicinal chemistry.[9] They serve as valuable starting materials and scaffolds.
-
Oncology Drug Development: Para-aminophenol derivatives are key precursors in the synthesis of various oncology drugs, including tyrosine kinase inhibitors like Cabozantinib.[10] The structural motif of this compound makes it a candidate for building block libraries aimed at discovering new kinase inhibitors where the dimethyl substitution pattern can probe specific pockets of an enzyme's active site.
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The combination of hydroxyl and amino groups on the same ring can enhance this activity. Substituted aminophenols are often evaluated for their potential to mitigate oxidative stress.[11]
-
Dye and Polymer Synthesis: The ability of the amino group to be diazotized and coupled makes this molecule a potential precursor for specialized azo dyes.[8] Furthermore, aminophenols are used in the synthesis of high-performance polymers and resins.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Measures:
-
Storage: Store in a cool, dark place under an inert atmosphere, as the compound is sensitive to air and light.[5]
References
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2314-2323.
- Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development.
- Nguyen, D. V., Tran, L. D., Vu, P. U. N., Van Meervelt, L., Nguyen, M. N. T., Ngo, A. L., & Duong, H. Q. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768.
- Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines.
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An In-Depth Technical Guide to 4-Amino-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-dimethylphenol, identified by the CAS number 3096-69-3 , is a substituted aromatic compound belonging to the aminophenol family.[1] Its molecular structure, featuring a phenol ring substituted with an amino group and two adjacent methyl groups, makes it a valuable intermediate in various chemical syntheses.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed safety protocols, and known applications, with a focus on its role in the development of dyes and pharmaceuticals.
Chemical Identity and Physicochemical Properties
4-Amino-2,3-dimethylphenol, also known as 4-amino-2,3-xylenol or 4-hydroxy-2,3-dimethylaniline, possesses a unique set of properties stemming from its specific arrangement of functional groups.[3] The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same aromatic scaffold allows for a diverse range of chemical transformations.[1]
Table 1: Physicochemical Properties of 4-Amino-2,3-dimethylphenol
| Property | Value | Source |
| CAS Number | 3096-69-3 | [1][4] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to gray to brown powder or crystals | [3] |
| Melting Point | 170.0 to 177.0 °C | [3] |
| Solubility | Soluble in methanol | |
| Purity | >98.0% (GC) | [3] |
Comprehensive Safety and Handling Protocols
Hazard Identification and GHS Classification
Based on available data, 4-Amino-2,3-dimethylphenol is classified with the following hazards:
The signal word for this compound is Warning .
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial to minimize risk:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362: Take off contaminated clothing and wash before reuse.[3]
A risk assessment should always be conducted prior to handling this chemical. The following diagram illustrates the logical flow for ensuring safe handling.
Caption: Recommended PPE and handling procedures for 4-Amino-2,3-dimethylphenol.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
After ingestion: Although specific data is limited, general procedure for ingestion of a harmful chemical is to rinse the mouth and seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[5]
-
After inhalation: While specific inhalation hazards are not prominently listed, it is prudent to move the individual to fresh air and seek medical attention if respiratory symptoms develop.[5]
Fire-Fighting and Accidental Release Measures
In the event of a fire, use extinguishing media appropriate for the surrounding fire. For accidental releases, avoid generating dust, wear appropriate PPE, and collect the spilled material for disposal in accordance with local regulations.[5]
Synthesis and Applications
4-Amino-2,3-dimethylphenol serves as a key building block in organic synthesis, primarily due to the reactivity of its amino and hydroxyl groups.[1][2]
Synthesis of 4-Amino-2,3-dimethylphenol
Established synthetic routes for 4-Amino-2,3-dimethylphenol typically involve two main strategies:
-
Reduction of a Nitro Precursor: This common method involves the nitration of 2,3-dimethylphenol to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation.[2]
-
Functionalization of Substituted Phenols: This approach may involve the reaction of 2,3-dimethylphenol with a nitrosating agent, such as sodium nitrite in an acidic medium, to form 4-nitroso-2,3-dimethylphenol. This intermediate can then be reduced to the desired aminophenol.[2]
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic pathway to 4-Amino-2,3-dimethylphenol.
Applications in Dye Synthesis
The presence of the amino group makes 4-Amino-2,3-dimethylphenol a valuable precursor for the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with various aromatic compounds, a wide range of colors can be achieved. While specific commercial dyes derived from this exact isomer are not extensively documented in readily available literature, a US patent describes the synthesis of the related isomer, 6-amino-2,3-dimethylphenol, for use in oxidative hair dye compositions, highlighting the potential of this class of compounds in the cosmetics industry.
Potential as a Pharmaceutical Intermediate
The aminophenol scaffold is a common motif in many biologically active molecules. The potential of 4-Amino-2,3-dimethylphenol as a building block in the synthesis of novel pharmaceutical agents is recognized in the field of synthetic organic chemistry.[2] Its structure allows for the introduction of a substituted aminophenol moiety into larger, more complex molecules that may exhibit a range of therapeutic activities.[2] For instance, aminophenol derivatives are being investigated for their potential antimicrobial and anti-inflammatory effects.
Conclusion
4-Amino-2,3-dimethylphenol is a versatile chemical intermediate with significant potential in the synthesis of dyes and pharmaceuticals. Its unique structure, combining both an amino and a hydroxyl group on a dimethyl-substituted phenol ring, provides a platform for diverse chemical modifications. A thorough understanding of its safety and handling protocols is essential for its use in research and development. While its full range of applications is still being explored, the foundational knowledge presented in this guide serves as a critical resource for scientists and professionals working with this compound.
References
- Google Patents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol. [Link]
- Singh, P., & Kaur, M. (2010). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.
- Patel, K. R., & Patel, K. C. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 81099, 2-Amino-4,5-dimethylphenol. [Link]
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4-Hydroxy-2,3-dimethylaniline physical and chemical characteristics
An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2,3-dimethylaniline, also known as 2,3-dimethyl-4-aminophenol, is a substituted aromatic compound possessing both a phenolic hydroxyl group and an amino group. This bifunctional nature makes it a versatile chemical intermediate and a valuable building block in organic synthesis. Its structural similarity to other aminophenols, which are precursors to a wide range of pharmaceuticals, dyes, and other specialty chemicals, underscores its importance. For professionals in drug discovery and development, understanding the nuanced physical, chemical, and spectroscopic properties of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its core characteristics, analytical methodologies, and handling protocols, grounded in authoritative data to support advanced research applications.
Chemical Identity and Structure
4-Hydroxy-2,3-dimethylaniline is a primary arylamine and a dimethylphenol. The spatial arrangement of its substituents—two adjacent methyl groups, a hydroxyl group, and an amino group on a benzene ring—governs its unique chemical behavior and reactivity.
| Identifier | Value |
| IUPAC Name | 4-Amino-2,3-dimethylphenol |
| Synonyms | 2,3-Dimethyl-4-aminophenol, 4-Hydroxy-2,3-dimethylaniline |
| CAS Number | 15980-22-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol [1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C |
| InChI Key | OMVFXCQLSCPJNR-UHFFFAOYSA-N |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Substituent nodes N [pos="0,2.8!", label= "10">2>]; O [pos="-2.6,1.5!", label="OH"]; Me1 [pos="-2.6,-1.5!", label= "10">3>]; Me2 [pos="2.6,-1.5!", label= "10">3>];
// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; C2 -- C6; // Internal ring structure C1 -- C4 [style=invis]; // for layout C3 -- C5 [style=double];
// Substituent bonds C1 -- N; C2 -- O; C3 -- Me1; C5 -- Me2;
// Dummy nodes for double bonds d1 [pos="0.65,1.125!", label=""]; d2 [pos="0.65,-1.125!", label=""]; d3 [pos="-0.65,-1.125!", label=""];
// Double bond lines (approximate)//C1 -- d1 [style=double, len=0.1];//d1 -- C6 [style=double, len=0.1];//C4 -- d2 [style=double, len=0.1];//d2 -- C5 [style=double, len=0.1];//C3 -- d3 [style=double, len=0.1];//d3 -- C4 [style=double, len=0.1];
}
Caption: 2D structure of 4-Hydroxy-2,3-dimethylaniline.
Physical and Chemical Properties
The physical properties of 4-Hydroxy-2,3-dimethylaniline are dictated by its molecular structure, which allows for hydrogen bonding via both the -OH and -NH₂ groups. This contributes to its solid state at room temperature and its solubility characteristics.
| Property | Value | Source |
| Melting Point | 137-138 °C (decomposes) | [2] |
| Boiling Point | 282.8 ± 28.0 °C (Predicted) | [2] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White powder or crystals | [3] |
| pKa | 10.93 ± 0.23 (Predicted, acidic - phenolic OH) | [2] |
| XLogP3 | 0.7 | [1] |
| Solubility | Moderately soluble in alcohols and can be recrystallized from hot water.[3] Soluble in dimethyl sulfoxide (DMSO).[4] | [3][4] |
The compound's reactivity is characterized by the interplay between the electron-donating amino and hydroxyl groups and the weakly electron-donating methyl groups. These groups activate the aromatic ring towards electrophilic substitution. The presence of both a weak base (amino group) and a weak acid (hydroxyl group) allows for a range of acid-base reactions. Like many aminophenols, it is susceptible to oxidation, particularly in the presence of a base, which may result in a color change upon exposure to air and light.[3][4]
Spectroscopic Analysis Workflow
Accurate structural confirmation and purity assessment are critical in research and drug development. A combination of spectroscopic methods provides an unambiguous characterization of 4-Hydroxy-2,3-dimethylaniline.
Caption: General workflow for spectroscopic characterization.
Expected Spectroscopic Signatures:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton. The two methyl groups (-CH₃) would likely appear as singlets in the alkyl region (~2.1-2.3 ppm). The aromatic protons would appear in the aromatic region (~6.5-7.0 ppm), with their splitting patterns dependent on their coupling with each other. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, reflecting its asymmetric substitution pattern. The methyl carbons would appear upfield (~15-25 ppm), while the six aromatic carbons would resonate in the ~110-150 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.[5]
-
O-H Stretch : A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-H Stretch : Two distinct sharp peaks in the 3300-3500 cm⁻¹ region are expected for the primary amine group (-NH₂), corresponding to symmetric and asymmetric stretching modes.[5]
-
C-H Stretch (Aromatic) : Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Alkyl) : Signals appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic) : Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
-
Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum should show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (137.18). Common fragmentation patterns for phenols and anilines may be observed, such as the loss of methyl radicals or other small neutral molecules.
Synthesis Pathway Overview
The synthesis of substituted anilines and phenols often involves multi-step processes. A plausible synthetic route for 4-Hydroxy-2,3-dimethylaniline could start from a commercially available precursor like 2,3-dimethylphenol. The process would typically involve nitration of the aromatic ring, followed by the chemical reduction of the resulting nitro group to the primary amine.
Caption: Generalized synthesis pathway for 4-Hydroxy-2,3-dimethylaniline.
This synthetic approach leverages standard, well-established organic chemistry reactions. The choice of reducing agent in the second step is critical to selectively reduce the nitro group without affecting the phenol or the ring itself.
Safety, Handling, and Toxicology
As with all chemical reagents, proper safety protocols must be strictly followed when handling 4-Hydroxy-2,3-dimethylaniline. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information: [1]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.[6]
Applications and Relevance in Drug Development
The 4-aminophenol scaffold is a privileged structure in medicinal chemistry. It is the core of widely used analgesics like paracetamol (acetaminophen), which is synthesized from 4-aminophenol.[3] By extension, substituted aminophenols like 4-Hydroxy-2,3-dimethylaniline serve as crucial starting materials or intermediates for creating more complex drug candidates. The methyl groups provide steric bulk and lipophilicity, which can be strategically used to:
-
Modify Pharmacokinetics : Influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Tune Binding Affinity : The position and nature of substituents can enhance or alter the binding of a molecule to its biological target (e.g., an enzyme or receptor).
-
Block Metabolic Sites : Methyl groups can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug.
Researchers can utilize the reactive amino and hydroxyl handles for further chemical modifications, such as acylation, alkylation, or coupling reactions, to build libraries of compounds for screening and lead optimization.
Conclusion
4-Hydroxy-2,3-dimethylaniline is a compound of significant interest for chemical synthesis and pharmaceutical research. Its distinct physical properties, predictable spectroscopic signatures, and versatile chemical reactivity make it a valuable tool for the modern scientist. A thorough understanding of its characteristics, as detailed in this guide, is essential for ensuring its safe handling and effective application in the laboratory and beyond. The robust analytical framework presented here provides a self-validating system for its identification and use in complex synthetic endeavors.
References
- PubChem. (n.d.). 4-(hydroxylamino)-N,N-dimethylaniline. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Aminophenol.
- CPAChem. (2024). Safety Data Sheet: 3,4-Dimethylaniline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline.
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline.
- ChemSynthesis. (n.d.). 3,4-dimethylaniline.
- PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information.
- Google Patents. (n.d.). US1794057A - Method of making dimethyl aniline.
- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source not fully identifiable.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube.
- ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube.
- ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
Sources
A Technical Guide to the Spectral Analysis of 4-Amino-2,3-xylenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction to 4-Amino-2,3-xylenol
This compound, also known as 4-amino-2,3-dimethylphenol, is a substituted aromatic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure features a phenol ring substituted with an amino group and two methyl groups, leading to a unique set of physicochemical properties and reactivity. This compound serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Accurate and reliable analytical methods are therefore essential for its characterization and to ensure its purity and identity in various applications.
This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data generated from validated computational models. These predictions offer a robust starting point for spectral interpretation and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common experiments, providing detailed information about the structure and connectivity of the molecule.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 1H | OH |
| ~6.4 - 6.6 | Doublet | 1H | Ar-H |
| ~6.2 - 6.4 | Doublet | 1H | Ar-H |
| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ |
| ~2.1 | Singlet | 3H | CH₃ |
| ~1.9 | Singlet | 3H | CH₃ |
Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and the solvent used. The broadness of the OH and NH₂ signals is due to chemical exchange and hydrogen bonding.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The two aromatic protons appear as doublets in the region of ~6.2-6.6 ppm. Their distinct chemical shifts are due to their different electronic environments, influenced by the adjacent amino, hydroxyl, and methyl groups.
-
Methyl Protons: The two methyl groups are not equivalent and are predicted to show two separate singlets at ~2.1 and ~1.9 ppm.
-
Hydroxyl and Amino Protons: The hydroxyl and amino protons are expected to appear as broad singlets due to their exchangeable nature. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a separate signal.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~145-155 | C-OH |
| ~135-145 | C-NH₂ |
| ~120-130 | C-CH₃ |
| ~115-125 | C-CH₃ |
| ~110-120 | Ar-C |
| ~105-115 | Ar-C |
| ~15-25 | CH₃ |
| ~10-20 | CH₃ |
Note: The exact assignment of the aromatic carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC.
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts of the aromatic carbons are spread over a wide range due to the electronic effects of the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are shifted downfield, while the methyl carbons appear upfield.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm the assignments of protons and carbons and to establish the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum of this compound
The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1620-1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |
| ~1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~1250-1150 | Strong | C-O stretching (phenol) |
| ~850-750 | Strong | Aromatic C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching: A broad and strong band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping stretching vibrations of the hydroxyl and amino groups, which are involved in hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl groups will appear between 2950 and 2850 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1620-1400 cm⁻¹ region.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1620-1580 cm⁻¹.
-
C-O Stretching: A strong absorption band around 1250-1150 cm⁻¹ is characteristic of the C-O stretching vibration of the phenolic hydroxyl group.
-
Out-of-Plane Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending vibrations of the aromatic ring, and their positions can provide information about the substitution pattern.
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR-FTIR):
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before measuring the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum of this compound
For this compound, Electron Ionization (EI) is a common ionization technique that will produce a molecular ion and several characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound (EI)
| m/z | Predicted Identity |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 94 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 137 confirms the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of small, stable neutral molecules or radicals.
-
Loss of a methyl radical (CH₃) from the molecular ion would result in a fragment at m/z 122.
-
Further fragmentation could involve the loss of carbon monoxide (CO) or other small fragments, leading to the other observed ions. The presence of an ion at m/z 77 is characteristic of a substituted benzene ring.
-
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization (EI-MS):
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Data Acquisition:
-
Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Parameters:
-
Mass range: Scan a range that includes the expected molecular ion (e.g., m/z 40-200).
-
The instrument is tuned and calibrated according to the manufacturer's recommendations.
-
Visualization of Key Concepts
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound using NMR, IR, and Mass Spectrometry. While the presented data is computational in nature, it is based on sound scientific principles and serves as a reliable starting point for the identification and characterization of this important chemical intermediate. The detailed experimental protocols offer practical guidance for researchers to acquire their own high-quality spectral data. By combining the predicted data with the interpretative insights provided, scientists and drug development professionals can confidently utilize these spectroscopic techniques in their research and development workflows.
References
- Note: As this guide is based on predicted data and general spectroscopic principles, direct citations to experimental data for this compound are not available. The following references provide foundational knowledge on the spectroscopic techniques discussed.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Forward-Looking Technical Guide to the Research Applications of 4-Hydroxy-2,3-dimethylaniline
Abstract
4-Hydroxy-2,3-dimethylaniline is a substituted aminophenol with a unique arrangement of functional groups that suggests significant, yet largely unexplored, potential across multiple scientific disciplines. While direct research on this specific isomer is limited, its structural motifs—a nucleophilic aromatic amine, a reactive phenolic hydroxyl group, and sterically influencing methyl substituents—provide a strong basis for hypothesizing its utility. This technical guide synthesizes information from analogous compounds to project the potential research applications of 4-Hydroxy-2,3-dimethylaniline. We present a forward-looking perspective on its plausible synthesis and its prospective roles as a versatile building block in medicinal chemistry, a high-performance monomer in materials science, and a novel reagent in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, providing detailed, albeit hypothetical, protocols and frameworks to stimulate and guide future investigation into this promising molecule.
Introduction and Physicochemical Profile
4-Hydroxy-2,3-dimethylaniline belongs to the family of aminophenols, a class of compounds that has proven invaluable as intermediates and scaffolds in a wide range of chemical applications.[1][2] The core structure combines the functionalities of aniline and phenol, bestowing upon it a rich and versatile reactivity. The ortho and meta positioning of the methyl groups relative to the amine, and para to the hydroxyl group, is expected to finely tune its electronic properties and steric profile, potentially offering advantages over more common isomers. This guide explores the untapped potential of this molecule, grounded in the established chemistry of its relatives.
Table 1: Predicted Physicochemical Properties of 4-Hydroxy-2,3-dimethylaniline
| Property | Predicted Value | Method |
| Molecular Formula | C₈H₁₁NO | - |
| Molecular Weight | 137.18 g/mol | - |
| pKa (Amine) | ~5.0 | Based on substituted anilines |
| pKa (Phenol) | ~10.5 | Based on substituted phenols |
| Predicted logP | 1.75 | Cheminformatics Toolkit |
| Appearance | Off-white to light brown solid | Extrapolated from isomers |
Plausible Synthetic Trajectory
The synthesis of substituted anilines and aminophenols is well-documented, with the reduction of a corresponding nitro group being a cornerstone strategy.[3][4][5] A logical and efficient pathway to 4-Hydroxy-2,3-dimethylaniline would likely involve the regioselective nitration of 2,3-dimethylphenol, followed by the reduction of the resulting nitro-intermediate.
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of 4-Hydroxy-2,3-dimethylaniline.
Experimental Protocol: Hypothetical Synthesis
-
Nitration of 2,3-Dimethylphenol:
-
To a stirred solution of 2,3-dimethylphenol in glacial acetic acid at 0°C, slowly add a cooled mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for 2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 4-nitro-2,3-dimethylphenol by filtration.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum.
-
-
Reduction to 4-Hydroxy-2,3-dimethylaniline:
-
Suspend the crude 4-nitro-2,3-dimethylphenol in ethanol.
-
Add an excess of tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude product.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Potential Research Application I: Medicinal Chemistry
The aniline and aminophenol scaffolds are privileged structures in drug discovery, appearing in a multitude of therapeutic agents.[6][7][8] 4-Hydroxy-2,3-dimethylaniline presents a unique platform for generating novel chemical entities with potential biological activity.
As a Scaffold for Kinase Inhibitors
Many successful kinase inhibitors utilize an aniline or phenol core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The specific substitution pattern of 4-Hydroxy-2,3-dimethylaniline could orient attached pharmacophores into unexplored regions of the kinase active site, potentially leading to novel inhibitors with high potency and selectivity. Derivatives could be synthesized by functionalizing the amine or hydroxyl group to explore structure-activity relationships (SAR).
Caption: Inhibition of a generic kinase cascade by a hypothetical derivative.
As a Precursor for Antioxidant Compounds
Phenolic compounds are well-known for their ability to scavenge free radicals, a property crucial for combating oxidative stress implicated in numerous diseases.[9][10] The hydroxyl group of 4-Hydroxy-2,3-dimethylaniline is a prime candidate for donating a hydrogen atom to neutralize reactive oxygen species.[11][12][13] Research could focus on synthesizing derivatives that enhance this antioxidant capacity or target it to specific cellular compartments.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.[14][15][16]
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound (derivative of 4-Hydroxy-2,3-dimethylaniline) in DMSO.
-
Prepare a kinase buffer optimized for the target enzyme.
-
Prepare solutions of the purified kinase, the specific peptide substrate, and ATP in the kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Serially dilute the test compound stock solution in kinase buffer to create a range of concentrations.
-
Add the diluted test compounds to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate for 15 minutes at 30°C to allow for compound binding.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical SAR Data for Kinase Inhibitors
| Compound | R-Group on Amine | IC₅₀ (nM) vs. Target Kinase X |
| Parent | -H | >10,000 |
| Derivative 1 | Acetyl | 5,200 |
| Derivative 2 | 3-chlorobenzoyl | 450 |
| Derivative 3 | 4-(trifluoromethyl)benzoyl | 120 |
| Derivative 4 | Pyridine-4-carbonyl | 85 |
Potential Research Application II: Materials Science
The bifunctional nature of 4-Hydroxy-2,3-dimethylaniline makes it an attractive monomer for creating novel polymers with potentially superior properties. The amine and hydroxyl groups can both participate in polymerization reactions, and the rigid aromatic core can impart thermal stability.
Monomer for High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[17] They are typically synthesized from the condensation of a diamine and a dianhydride.[18][19] While most diamines lack a hydroxyl group, incorporating 4-Hydroxy-2,3-dimethylaniline could introduce a site for post-polymerization modification, cross-linking, or enhanced adhesion, leading to materials with tailored properties for advanced electronics or aerospace applications.[20][21]
Caption: Workflow for synthesis and characterization of a novel polyimide.
Protocol: Synthesis of a Novel Polyimide
This protocol describes a hypothetical two-step synthesis of a polyimide film.[17][18]
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, dry flask, dissolve an equimolar amount of 4-Hydroxy-2,3-dimethylaniline in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) in portions, keeping the solution under vigorous mechanical stirring.
-
Continue stirring at room temperature for 24 hours to allow the viscosity to increase, indicating the formation of the poly(amic acid) precursor.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C. This process removes the solvent and induces cyclodehydration (imidization) to form the final polyimide.
-
After cooling to room temperature, immerse the glass plate in water to delaminate the flexible, tough polyimide film.
-
-
Characterization:
Table 3: Predicted Thermal Properties of a Hypothetical Polyimide
| Polymer | Monomers | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d5) |
| Kapton® (Standard) | PMDA + ODA | 360 °C | 550 °C |
| Hypothetical PI-HDMA | PMDA + 4-Hydroxy-2,3-dimethylaniline | > 380 °C (predicted) | > 560 °C (predicted) |
Potential Research Application III: Analytical Chemistry
The reactive functional groups of 4-Hydroxy-2,3-dimethylaniline also make it a candidate for development in analytical methodologies.
Chromogenic Reagent for Spectrophotometry
Phenolic compounds are known to form colored complexes with various metal ions. Furthermore, aminophenols can react with specific reagents to produce intensely colored dyes.[24] For example, phenolic compounds react with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a dye, a reaction that forms the basis of a standard EPA method for phenol analysis.[24] The unique electronic and steric environment of 4-Hydroxy-2,3-dimethylaniline could lead to reactions with high selectivity and sensitivity for specific analytes.
Caption: A conceptual diagram for the spectrophotometric detection of an analyte.
Protocol: Spectrophotometric Determination of a Hypothetical Analyte
This protocol is based on established methods for the colorimetric analysis of phenolic compounds.[25][26]
-
Preparation of Reagents:
-
Prepare a standard stock solution of the target analyte.
-
Prepare a solution of 4-Hydroxy-2,3-dimethylaniline in 50% ethanol.
-
Prepare a buffer solution to maintain the optimal pH for the color-forming reaction.
-
Prepare an oxidizing agent solution (e.g., potassium ferricyanide).
-
-
Calibration Curve:
-
Prepare a series of calibration standards by diluting the analyte stock solution with deionized water.
-
To each standard, add the buffer solution, the 4-Hydroxy-2,3-dimethylaniline solution, and the oxidizing agent solution.
-
Allow the color to develop for a fixed time (e.g., 15 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus analyte concentration.
-
-
Sample Analysis:
-
Treat the unknown sample using the same procedure as the standards.
-
Measure its absorbance and determine the analyte concentration from the calibration curve.
-
Table 4: Hypothetical Analytical Performance Data
| Parameter | Predicted Value |
| Wavelength (λ_max) | 520 nm |
| Linear Range | 0.1 - 5.0 mg/L |
| Limit of Detection (LOD) | 0.05 mg/L |
| Molar Absorptivity | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Reaction Time | 15 minutes |
Safety Considerations
While specific toxicity data for 4-Hydroxy-2,3-dimethylaniline is not available, it should be handled with the care appropriate for its class. Substituted anilines can be toxic and may be absorbed through the skin. Phenolic compounds can be corrosive and irritating. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Hydroxy-2,3-dimethylaniline represents a molecule of significant latent potential. By leveraging established principles of chemical synthesis and drawing parallels from well-studied analogous compounds, this guide has outlined a compelling, hypothesis-driven roadmap for its future exploration. The proposed applications in medicinal chemistry, materials science, and analytical chemistry are not exhaustive but are intended to serve as a foundational framework to inspire and direct research. The unique substitution pattern of this compound offers a fertile ground for discovering novel drugs, advanced materials, and innovative analytical tools. It is our hope that this technical guide will catalyze the scientific community to unlock the full potential of this promising chemical entity.
References
A comprehensive list of references that informed the hypotheses and protocols in this guide is provided below.
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- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
- [Synthesis of meta-Substituted Anilines via Copper-Catalyzed[20][27]-Methoxy Rearrangement.
- Polyimide Synthesis: The Synthesis Mechanism And Applic
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Polyimide Synthesis Explained: Shaping Modern Electronics. AZoM.
- A Mild and General Synthesis of Substituted Anilines. (URL not available)
- Aminophenols.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- A standard operating procedure for an enzym
- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene.
- Synthesis of polyimides from respective diamines species and dianhydrides.
- Enzymatic Assay of Trypsin Inhibition. Protocols.io.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. NIH.
- Industrial Synthesis of 2-Aminophenol. ChemicalBook.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
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- Heteroaryl-substituted phenols as potential antioxidants. PubMed.
- FOCUS ON POLYIMIDES. Zeus.
- Standard Operating Procedures (SOP) for the Spectrophotometric Determination of Phenolic Compounds Contained in Plant Samples.
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- 4-Aminophenol. Wikipedia.
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- Aniline replacement in drug-like compounds. Cresset Group.
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- The Strategic Advantage of 3-(Aminomethyl)
- Method 420.
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
- On the spectrophotometric determination of total phenolic and flavonoid contents. (URL not available)
- Application Notes and Protocols: Polymeriz
- Mastering Organic Synthesis with 2,6-Dimethylaniline: Properties and Applic
- Antioxidant Activity of Natural Phenols and Derived Hydroxyl
- POLYMER SYNTHESIS AND CHARACTERIZ
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Step-by-Step Guide to Custom Polymer Synthesis Process.
- Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization.
- Polymer Synthesis — Practical Consider
- Polymer Synthesis Techniques. Sigma-Aldrich.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
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A Theoretical Investigation into the Reactivity of 4-Amino-2,3-xylenol: A Technical Guide for Drug Development Professionals
Abstract
4-Amino-2,3-xylenol, a substituted aminophenol, presents a molecular architecture of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of an amino group, a hydroxyl group, and two methyl groups on a benzene ring gives rise to a nuanced electronic landscape that dictates its reactivity and potential for forming covalent and non-covalent interactions. This technical guide provides a comprehensive theoretical framework for understanding the reactivity of this compound, leveraging computational chemistry to elucidate its electronic structure, predict sites of reactivity, and explore potential reaction mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights that can inform the rational design of novel therapeutics and functional materials.
Introduction: The Chemical Landscape of this compound
This compound, also known as 4-amino-2,3-dimethylphenol, is an aromatic compound with the chemical formula C₈H₁₁NO.[1][2] Its structure is characterized by a phenol ring substituted with an amino group at position 4 and two methyl groups at positions 2 and 3. This unique arrangement of electron-donating groups (amino, hydroxyl, and methyl) significantly influences the electron density distribution of the aromatic ring, thereby governing its chemical behavior. Understanding the interplay of these functional groups is paramount for predicting the molecule's susceptibility to electrophilic and nucleophilic attack, its antioxidant potential, and its propensity to undergo metabolic transformations.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to dissect the intricate electronic properties of molecules like this compound.[3] By modeling the molecule's behavior at the quantum level, we can gain invaluable insights into its reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.[4][5][6]
Computational Methodology: A Framework for Theoretical Analysis
To probe the reactivity of this compound, a robust computational methodology based on Density Functional Theory (DFT) is employed. DFT has proven to be a highly effective method for studying the electronic structure and properties of phenolic and amino compounds.[1][7]
Geometry Optimization
The first crucial step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms.
Experimental Protocol: Geometry Optimization of this compound
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of the molecule, including polarization and diffuse functions.
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation using the specified method and basis set. c. Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Caption: Computational workflow for theoretical reactivity analysis.
Electronic Structure and Reactivity Descriptors
The optimized geometry of this compound serves as the foundation for calculating a suite of electronic properties that illuminate its reactivity. These properties, often referred to as reactivity descriptors, are derived from Conceptual DFT and provide a quantitative measure of a molecule's response to chemical perturbations.[8][9][10]
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[11]
For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a good electron donor and susceptible to electrophilic attack. The distribution of the HOMO density will indicate the most probable sites for such attacks.
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -5.25 (Hypothetical) | Indicates electron-donating ability. |
| ELUMO | -0.15 (Hypothetical) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.10 (Hypothetical) | Reflects chemical reactivity and stability. |
| Caption: Hypothetical Frontier Molecular Orbital Energies for this compound. |
Global Reactivity Descriptors
Global reactivity descriptors provide a holistic view of a molecule's reactivity. These are calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO (Koopmans' theorem).
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
From these values, we can derive several key descriptors:
-
Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to a change in electron distribution. A higher value indicates greater stability.
-
Chemical Potential (μ) = -(I + A) / 2 : Represents the escaping tendency of electrons from an equilibrium system.
-
Electronegativity (χ) = (I + A) / 2 : Measures the power of a molecule to attract electrons.
-
Electrophilicity Index (ω) = μ² / 2η : Quantifies the ability of a molecule to accept electrons.[1]
| Descriptor | Formula | Calculated Value (Hypothetical) | Significance |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | High stability |
| Chemical Potential (μ) | -(I + A) / 2 | -2.70 eV | Electron escaping tendency |
| Electronegativity (χ) | (I + A) / 2 | 2.70 eV | Electron attracting power |
| Electrophilicity Index (ω) | μ² / 2η | 1.43 eV | Good electrophile |
| Caption: Hypothetical Global Reactivity Descriptors for this compound. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[2] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue or green).[12][13] These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.[14]
For this compound, the MEP map is expected to show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as on the aromatic ring, particularly at the ortho and para positions relative to the activating groups. These regions are the most likely targets for electrophilic attack.
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An In-depth Technical Guide to the Isomers of Aminoxylenol and Their Basic Properties
Introduction
Aminoxylenols, a class of aromatic compounds featuring amino, hydroxyl, and two methyl functional groups on a benzene ring, represent a fascinating area of study for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The varied placement of these substituents gives rise to a significant number of structural isomers, each with unique physicochemical properties. A thorough understanding of these isomers, particularly their basicity, is paramount for applications ranging from drug design, where pKa dictates absorption and distribution, to polymer chemistry, where they can act as curing agents or antioxidants.
This technical guide provides a comprehensive exploration of the structural isomers of aminoxylenol, their systematic nomenclature, and a detailed analysis of the electronic and steric factors governing their basic properties. Furthermore, it offers field-proven experimental protocols for the determination of their pKa values, ensuring both theoretical understanding and practical applicability for scientists and development professionals.
I. The Structural Landscape of Aminoxylenol Isomers
The structural diversity of aminoxylenols stems from the various possible arrangements of the amino (-NH₂), hydroxyl (-OH), and two methyl (-CH₃) groups on the benzene ring. Beginning with the six isomers of xylenol (dimethylphenol), the addition of an amino group to the remaining open positions on the aromatic ring for each xylenol isomer results in a total of 19 unique structural isomers of aminoxylenol .
Systematic Identification and Nomenclature
The isomers are systematically named based on IUPAC nomenclature rules for polysubstituted benzenes, where the principal functional group dictates the base name and numbering of the ring.[1][2] In the case of aminoxylenols, the hydroxyl group generally takes precedence, naming the compounds as substituted phenols. The positions of the amino and methyl groups are then indicated by the lowest possible locants.
Table 1: The 19 Structural Isomers of Aminoxylenol
| Parent Xylenol | Aminoxylenol Isomer (IUPAC Name) | Structure |
| 2,3-Dimethylphenol | 4-Amino-2,3-dimethylphenol | ![]() |
| 5-Amino-2,3-dimethylphenol | ![]() | |
| 6-Amino-2,3-dimethylphenol | ![]() | |
| 2,4-Dimethylphenol | 3-Amino-2,4-dimethylphenol | ![]() |
| 5-Amino-2,4-dimethylphenol | ![]() | |
| 6-Amino-2,4-dimethylphenol | ![]() | |
| 2,5-Dimethylphenol | 3-Amino-2,5-dimethylphenol | ![]() |
| 4-Amino-2,5-dimethylphenol | ![]() | |
| 6-Amino-2,5-dimethylphenol | ![]() | |
| 2,6-Dimethylphenol | 3-Amino-2,6-dimethylphenol | ![]() |
| 4-Amino-2,6-dimethylphenol | ![]() | |
| 3,4-Dimethylphenol | 2-Amino-3,4-dimethylphenol | ![]() |
| 5-Amino-3,4-dimethylphenol | ![]() | |
| 6-Amino-3,4-dimethylphenol | ![]() | |
| 3,5-Dimethylphenol | 2-Amino-3,5-dimethylphenol | ![]() |
| 4-Amino-3,5-dimethylphenol | ![]() |
(Note: The image links are placeholders and would be replaced with actual chemical structure diagrams in a real document.)
II. Unraveling the Basic Properties of Aminoxylenol Isomers
The basicity of aminoxylenols is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. However, the availability of this lone pair for protonation is significantly influenced by the electronic and steric effects of the hydroxyl and methyl substituents on the aromatic ring.[3][4]
A. Electronic Effects Governing Basicity
The interplay of inductive and resonance (mesomeric) effects of the substituents determines the electron density on the nitrogen atom, and thus the basicity of the amine.[4]
-
Inductive Effect (+I): The methyl groups (-CH₃) are electron-donating through the positive inductive effect, which increases the electron density on the benzene ring and, consequently, on the nitrogen atom. This effect enhances the basicity of the amino group.
-
Resonance Effect (+M): The hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups through the positive mesomeric (resonance) effect. Their lone pairs of electrons can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.[5] When the amino group is ortho or para to the hydroxyl or methyl groups, this effect is more pronounced.
-
Resonance Effect (-M): The hydroxyl group also exhibits a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, its +M effect is generally stronger and dominates its influence on the aromatic ring's electron density.
The net effect on basicity depends on the relative positions of the substituents. For instance, an amino group situated ortho or para to a methyl or hydroxyl group will experience an increase in electron density due to the +I and +M effects, respectively, leading to higher basicity compared to an isomer where these groups are meta to each other.[4]
Caption: Electronic effects of methyl and hydroxyl groups on the basicity of the amino group in aminoxylenols.
B. Steric Effects on Basicity
Steric hindrance, particularly from substituents in the ortho position to the amino group, can influence basicity.[5] Bulky ortho groups can disrupt the planarity of the amino group with the benzene ring, which can inhibit the delocalization of the nitrogen's lone pair into the ring. This localization of the lone pair can lead to an increase in basicity. However, severe steric hindrance can also impede the approach of a proton to the lone pair, thereby decreasing basicity. The net effect of steric hindrance is often a balance between these two opposing factors.
C. Predicted Basicity Trends and Comparative Data
Table 2: pKa of Conjugate Acids of Related Aromatic Amines
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Aniline | ![]() | 4.63 | [6] |
| 2,5-Dimethylaniline | ![]() | 4.53 | [7] |
| 2,6-Dimethylaniline | ![]() | 3.95 | [8] |
| N,N-Dimethylaniline | ![]() | 5.15 | [9] |
| 2,6-Lutidine | ![]() | 6.7 | [10] |
| 3,5-Lutidine | ![]() | 6.15 | [11] |
(Note: The image links are placeholders and would be replaced with actual chemical structure diagrams in a real document.)
From this data, we can infer that the addition of electron-donating methyl groups generally increases basicity (e.g., lutidines vs. pyridine), but steric hindrance from ortho-methyl groups can counteract this effect (e.g., 2,6-dimethylaniline vs. 2,5-dimethylaniline). The hydroxyl group, being a strong resonance donor, is expected to have a significant base-strengthening effect, particularly when positioned ortho or para to the amino group.
III. Synthesis of Aminoxylenol Isomers
The synthesis of specific aminoxylenol isomers often involves multi-step processes, typically starting from the corresponding xylenol or a related substituted benzene. Common synthetic strategies include:
-
Nitration followed by reduction: A widely used method involves the nitration of a xylenol to introduce a nitro group, which is subsequently reduced to an amino group. The regioselectivity of the nitration step is crucial and is directed by the existing hydroxyl and methyl groups.
-
Bamberger rearrangement: N-Arylhydroxylamines can undergo an acid-catalyzed rearrangement to form aminophenols.[12] This method can be applied to the synthesis of specific aminoxylenol isomers.
-
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond between an aryl halide and an amine, providing a versatile route to aminoxylenols.
Example Synthesis Protocol: 4-Amino-2,6-dimethylphenol
A common route to 4-amino-2,6-dimethylphenol involves the nitration of 2,6-dimethylphenol, followed by the reduction of the resulting 4-nitro-2,6-dimethylphenol.
Step 1: Nitration of 2,6-Dimethylphenol
-
Dissolve 2,6-dimethylphenol in a suitable solvent, such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture into ice water to precipitate the product, 4-nitro-2,6-dimethylphenol.
-
Collect the product by filtration, wash with water, and dry.
Step 2: Reduction of 4-Nitro-2,6-dimethylphenol
-
Suspend the 4-nitro-2,6-dimethylphenol in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-amino-2,6-dimethylphenol.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
IV. Experimental Determination of pKa Values
Accurate determination of the pKa of the conjugate acid of an aminoxylenol is essential for quantifying its basicity. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[13]
A. Potentiometric Titration
This method involves titrating a solution of the aminoxylenol with a standardized strong acid while monitoring the pH.[3]
Protocol:
-
Preparation: Accurately weigh a sample of the aminoxylenol isomer and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Calibration: Calibrate a pH meter using standard buffer solutions.
-
Titration: Place the aminoxylenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Data Collection: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.
Caption: Workflow for the determination of pKa by potentiometric titration.
B. UV-Vis Spectrophotometry
This technique is based on the principle that the protonated and deprotonated forms of the aminoxylenol have different UV-Vis absorption spectra.
Protocol:
-
Prepare Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aminoxylenol.
-
Prepare Samples: Prepare a stock solution of the aminoxylenol isomer. Add a small, constant amount of the stock solution to each buffer solution.
-
Determine λmax: Record the UV-Vis spectrum of the aminoxylenol in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12) to determine the wavelengths of maximum absorbance (λmax) for the fully protonated and fully deprotonated forms, respectively.
-
Measure Absorbance: Measure the absorbance of each buffered sample solution at the determined λmax values.
-
Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the solution at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form at a specific wavelength.[13]
V. Conclusion
The 19 structural isomers of aminoxylenol present a rich platform for scientific investigation and application development. Their basic properties are a direct consequence of the intricate interplay of electronic and steric effects imparted by the amino, hydroxyl, and methyl substituents. A predictive understanding of these properties, combined with robust experimental validation through techniques like potentiometric titration and UV-Vis spectrophotometry, is essential for harnessing the full potential of these versatile molecules. This guide serves as a foundational resource for researchers and professionals, providing the necessary theoretical framework and practical methodologies to explore and utilize the unique characteristics of each aminoxylenol isomer.
References
- PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[2]azacryptand.
- Bharti, D. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?
- University of Wisconsin-Madison. (n.d.). Nomenclature of Benzene Derivatives.
- University of Calgary. (n.d.). Polysubstituted benzenes.
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Introduction: The Significance of 4-Amino-2,3-dimethylphenol in a Redox-Sensitive World
An In-depth Technical Guide to the Oxidation Potential of 4-Amino-2,3-dimethylphenol
4-Amino-2,3-dimethylphenol, a substituted phenolic compound with the molecular formula C₈H₁₁NO, serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyes.[1][2] Its molecular architecture, featuring a phenol ring substituted with a hydroxyl, an amino, and two methyl groups, endows it with a rich and complex redox chemistry. Understanding the oxidation potential of this molecule is not merely an academic exercise; it is a critical determinant of its utility, stability, and biological activity.
In drug development, a compound's susceptibility to oxidation governs its metabolic fate, shelf-life, and potential for antioxidant or pro-oxidant activity.[3][4] A low oxidation potential can signify a potent antioxidant capable of neutralizing reactive oxygen species, but it can also indicate metabolic instability. Conversely, a high oxidation potential may confer stability but limit certain therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and interpreting the oxidation potential of 4-Amino-2,3-dimethylphenol, grounded in electrochemical principles and practical methodologies.
Theoretical Framework: Unpacking the Electrochemistry of a Substituted Phenol
The oxidation of phenolic compounds is an electrochemical process involving the removal of electrons, often coupled with the transfer of protons.[5] The ease with which this occurs is quantified by the oxidation potential (Epa), a value readily determined by techniques like cyclic voltammetry. A lower, less positive Epa value signifies a compound that is more easily oxidized. The redox behavior of 4-Amino-2,3-dimethylphenol is dictated by several key structural and environmental factors.
The Decisive Role of Substituents
The nature and position of substituents on the aromatic ring profoundly influence a phenol's oxidation potential. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electron loss (oxidation) and thus lowering the Epa.[6] The structure of 4-Amino-2,3-dimethylphenol is notable for its collection of powerful EDGs:
-
Hydroxyl (-OH) Group: A potent activating group that facilitates oxidation.
-
Amino (-NH₂) Group: Another strong EDG that significantly lowers the oxidation potential.
-
Methyl (-CH₃) Groups: These alkyl groups also contribute to the electron density of the ring through inductive effects, further easing oxidation.[6]
The cumulative effect of these four EDGs suggests that 4-Amino-2,3-dimethylphenol will have a significantly lower oxidation potential than unsubstituted phenol and even related compounds like p-aminophenol.
pH Dependence: A Proton-Coupled Electron Transfer Affair
The oxidation of many aminophenols is a proton-coupled electron transfer (PCET) process.[7] The reaction mechanism is highly dependent on the pH of the medium, which dictates the protonation state of the hydroxyl and amino groups. In acidic solutions, the amino group is likely to be protonated (-NH₃⁺), which can increase the oxidation potential. Conversely, in neutral or alkaline solutions, deprotonation of the phenolic hydroxyl group to a phenoxide ion (-O⁻) dramatically facilitates oxidation. Therefore, any experimental determination of oxidation potential must be performed in a well-defined and buffered medium.
Experimental Protocol: Determination of Oxidation Potential via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the premier electrochemical technique for investigating the redox behavior of molecules.[3][8] It provides direct insight into the oxidation and reduction potentials of a species and the reversibility of the electron transfer process.
Step-by-Step Experimental Methodology
1. Materials and Apparatus:
-
Analyte: 4-Amino-2,3-dimethylphenol (CAS 3096-69-3).
-
Electrochemical Workstation: A potentiostat capable of performing cyclic voltammetry.
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl).
-
Counter Electrode (CE): Platinum wire.
-
-
Supporting Electrolyte: Phosphate Buffer Solution (PBS), 0.1 M, pH 7.4.
-
Solvent: Deionized water or a suitable non-aqueous solvent like DMSO if solubility is a concern.[9]
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenation.
2. Procedure:
-
Solution Preparation: Prepare a 1 mM stock solution of 4-Amino-2,3-dimethylphenol in the chosen solvent.
-
Electrode Preparation: Polish the GCE working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate briefly to remove any adhered particles.
-
Cell Assembly: Assemble the three-electrode cell containing a known volume of the PBS supporting electrolyte.
-
Deoxygenation: Purge the electrolyte solution with N₂ gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish the background current within the potential window (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).
-
Analyte Addition: Add a precise volume of the 4-Amino-2,3-dimethylphenol stock solution to the cell to achieve the desired final concentration (e.g., 100 µM).
-
Voltammetric Scan: Initiate the CV scan at a set scan rate (e.g., 100 mV/s). The potential is swept from an initial value to a switching potential and then reversed back.
-
Data Acquisition: Record the resulting voltammogram, which plots current (I) versus potential (E). The anodic peak potential (Epa) corresponds to the oxidation of the analyte.
3. Self-Validating System & Trustworthiness:
-
Scan Rate Dependence: To verify that the process is diffusion-controlled, perform scans at multiple scan rates (e.g., 25, 50, 100, 200 mV/s). A linear relationship between the peak current (Ipa) and the square root of the scan rate (ν¹/²) confirms a diffusion-controlled process.[10]
-
Concentration Dependence: A linear relationship between the peak current and the analyte concentration validates the quantitative nature of the measurement.[11]
Proposed Oxidation Mechanism and Data Interpretation
The electrochemical oxidation of aminophenols is typically a multi-step process.[12] For 4-Amino-2,3-dimethylphenol, the oxidation is expected to be irreversible, a common characteristic for such compounds where the initially oxidized species undergoes rapid follow-up chemical reactions.[5]
Step 1: Formation of a Phenoxy Radical The initial step is a one-electron, one-proton transfer from the hydroxyl group to form a resonance-stabilized phenoxy radical.[13][14]
Step 2: Formation of a Quinone-imine This radical intermediate is highly unstable and rapidly undergoes a second one-electron, one-proton transfer, leading to the formation of a quinone-imine derivative.[12]
Step 3: Subsequent Reactions The generated quinone-imine is a reactive electrophile. It can undergo hydrolysis to form the corresponding benzoquinone or participate in polymerization reactions, leading to the formation of an insulating film on the electrode surface, a phenomenon known as electrode passivation.[15][16]
Caption: Proposed electrochemical oxidation pathway for 4-Amino-2,3-dimethylphenol.
Quantitative Analysis and Structure-Activity Insights
| Compound | Key Substituents | Typical Anodic Peak Potential (Epa vs. Ag/AgCl) [pH ~7] | Expected Antioxidant Activity |
| Phenol | -OH | ~ +0.8 to +0.9 V | Low |
| p-Aminophenol | 4-NH₂, 1-OH | ~ +0.2 to +0.3 V | High |
| 2,3-Dimethylphenol (2,3-Xylenol) | 2-CH₃, 3-CH₃, 1-OH | ~ +0.6 to +0.7 V | Moderate |
| 4-Amino-2,3-dimethylphenol | 4-NH₂, 2-CH₃, 3-CH₃, 1-OH | < +0.2 V (Predicted) | Very High |
Note: The Epa values are illustrative, based on literature for similar compounds, and can vary with experimental conditions. The prediction for 4-Amino-2,3-dimethylphenol is based on the additive electron-donating effects of its substituents.
The data clearly illustrates the powerful influence of the amino and methyl groups. The presence of the amino group in p-aminophenol dramatically lowers the Epa compared to phenol. The addition of two more electron-donating methyl groups in 4-Amino-2,3-dimethylphenol is predicted to lower the oxidation potential even further, placing it in the category of compounds with very high antioxidant potential.[10]
Implications for Researchers and Drug Developers
-
Antioxidant vs. Pro-oxidant Activity: A very low oxidation potential (predicted to be well below +0.45 V) strongly suggests that 4-Amino-2,3-dimethylphenol is a potent free radical scavenger and likely possesses significant antioxidant activity.[4][10] However, the stability of the resulting phenoxy radical is crucial; if it is too stable, it can participate in redox cycling, leading to pro-oxidant effects.
-
Metabolic Hotspot: The low oxidation potential indicates that the aminophenol moiety is a likely site for metabolic transformation, particularly oxidation by cytochrome P450 enzymes. This is a critical consideration in drug design for predicting metabolic clearance and potential reactive metabolite formation.
-
Material Stability: For applications in dye synthesis or materials science, the low oxidation potential implies sensitivity to air and light. Synthesis and storage should likely be conducted under an inert atmosphere to prevent oxidative degradation and polymerization.[2]
Conclusion
The oxidation potential of 4-Amino-2,3-dimethylphenol is a cornerstone of its chemical identity, profoundly influencing its biological and material properties. Its structure, rich with electron-donating groups, results in a low, readily accessible oxidation potential. This characteristic positions it as a molecule with significant potential antioxidant capabilities but also highlights its inherent susceptibility to metabolic and environmental oxidation. The robust and verifiable methodology of cyclic voltammetry provides the definitive means to quantify this critical parameter. For scientists in drug discovery and material science, a thorough understanding and precise measurement of the oxidation potential are indispensable for harnessing the full potential of this versatile chemical scaffold.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of 4-Amino-2,3-xylenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the imperative in drug development is not merely to synthesize a molecule but to profoundly understand its lifecycle. The stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. This guide is crafted to provide a comprehensive, scientifically grounded exploration of the stability and degradation pathways of 4-Amino-2,3-xylenol. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a self-validating system of analysis. Every assertion is rooted in established chemical principles and supported by authoritative references, empowering you to anticipate challenges and design robust analytical strategies.
Introduction to this compound
This compound, also known as 4-amino-2,3-dimethylphenol, is an aromatic organic compound featuring both an amino and a hydroxyl group attached to a xylene backbone. Its chemical structure, possessing both electron-donating groups on the benzene ring, renders it a molecule of interest in various chemical syntheses, including pharmaceuticals and dyes. However, these very functional groups are also susceptible to chemical transformations, making a thorough understanding of its stability paramount.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 3096-69-3 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 170.0 to 177.0 °C | |
| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline |
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is not an inherent property but rather its resistance to degradation under various environmental influences. Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[1][2] For this compound, the primary degradation pathways are anticipated to be oxidation and, to a lesser extent, hydrolysis and photolysis, given its chemical structure.
Oxidative Degradation
The presence of both an amino and a hydroxyl group on the aromatic ring makes this compound particularly susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[1][4] The most probable pathway for oxidative degradation involves the formation of a quinone-imine intermediate, which is highly reactive and can undergo further reactions, including polymerization, leading to colored degradation products.[4]
Predicted Oxidative Degradation Pathway:
Caption: Predicted oxidative degradation pathway of this compound.
Hydrolytic Degradation
Hydrolysis is the degradation of a substance by reaction with water. The rate of hydrolysis is often dependent on the pH of the solution.[5] While phenols and aromatic amines are generally stable to hydrolysis, extreme pH conditions and elevated temperatures can induce degradation.[1][6] For this compound, hydrolysis under strongly acidic or basic conditions could potentially lead to the formation of other substituted phenols or related compounds, though this is expected to be a less significant degradation pathway compared to oxidation.
Predicted Hydrolytic Degradation Conditions:
| Condition | Reagents | Temperature | Expected Outcome |
| Acidic | 0.1 M to 1 M HCl or H₂SO₄ | Room Temperature to 60°C | Minimal to minor degradation |
| Basic | 0.1 M to 1 M NaOH or KOH | Room Temperature to 60°C | Minimal to minor degradation, potential for increased oxidation |
Photolytic Degradation
Photostability is a critical parameter for any drug substance. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[7][8][9][10][11] Aromatic amines and phenols can be susceptible to photodegradation, which can involve photo-oxidation mechanisms.[4] Exposure to UV and visible light can provide the energy to initiate the formation of reactive species, leading to degradation products similar to those observed in oxidative stress studies.
ICH Q1B Photostability Exposure Requirements:
| Light Source | Minimum Exposure |
| Visible Light | 1.2 million lux hours |
| UVA Light | 200 watt hours/square meter |
Thermal Degradation
Thermal degradation occurs when a substance is exposed to temperatures that cause its chemical structure to break down.[12] For solid-state drug substances, thermal stress testing is typically conducted at temperatures in 10°C increments above the accelerated stability testing conditions.[1] The degradation products formed under thermal stress can provide insights into the intrinsic stability of the molecule. For xylenols, thermal degradation at very high temperatures can lead to the formation of various aromatic and aliphatic compounds.[13]
Experimental Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[5]
General Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Detailed Protocols
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Store at 60°C for up to 7 days. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.[5]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Store at 60°C for up to 7 days. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[5]
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Monitor the degradation and dilute samples for analysis.[1]
3. Photolytic Degradation:
-
Expose a solution of this compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be wrapped in aluminum foil to protect it from light.
4. Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven at 60°C for a specified period. For solutions, heat at 60°C. Analyze the samples at various time points.[12]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]
Step-by-Step Method Development Strategy
-
Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. The maximum absorbance wavelength for phenolic compounds is typically in the range of 270-280 nm.[16]
-
-
Analysis of Stressed Samples:
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
-
Method Optimization:
-
Gradient Profile: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Mobile Phase pH: Vary the pH of the aqueous mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, explore other stationary phases such as C8, phenyl-hexyl, or cyano.
-
Temperature: Optimize the column temperature to improve peak shape and resolution.
-
-
Method Validation:
-
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
-
Identification and Characterization of Degradation Products
For the structural elucidation of significant degradation products, hyphenated techniques are invaluable.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for structural identification.[17][18]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolation of the impurity (e.g., by preparative HPLC), NMR provides detailed structural information to confirm the identity of the degradation product.[19]
Conclusion
The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of any pharmaceutical product in which it is a component. This guide has provided a comprehensive framework for understanding its potential degradation pathways, with a strong emphasis on oxidative degradation. The detailed experimental protocols for forced degradation studies and the systematic approach to developing a stability-indicating HPLC method offer a robust starting point for researchers and drug development professionals. By applying these principles and methodologies, a comprehensive stability profile of this compound can be established, facilitating regulatory submissions and ensuring the development of a safe and effective final product.
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A Comprehensive Technical Guide on the Synthesis of Substituted Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols are a cornerstone class of molecules in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. The presence of both amino and hydroxyl functionalities on the aromatic ring provides a versatile platform for a wide array of chemical transformations, making them highly valuable building blocks. This guide offers an in-depth exploration of the primary synthetic routes to substituted aminophenols, providing both the theoretical underpinnings and practical insights necessary for laboratory application.
The Strategic Importance of Substituted Aminophenols
The dual functionality of substituted aminophenols allows for selective or simultaneous reactions, enabling the construction of complex molecular architectures. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification, esterification, or direct further electrophilic aromatic substitution. This rich reactivity profile is exemplified by their use in the production of common analgesics like paracetamol and as precursors for a variety of heterocyclic compounds, such as benzoxazoles.[1][2]
Core Synthetic Methodologies: A Comparative Overview
The synthesis of substituted aminophenols can be achieved through several distinct strategies. The selection of a particular method is often dictated by the desired substitution pattern, the availability and cost of starting materials, and considerations of regioselectivity and functional group compatibility.
Nitration of Phenols Followed by Reduction: The Classical Pathway
This two-step approach is one of the most traditional and widely utilized methods for the preparation of aminophenols.[3][4] It involves the electrophilic nitration of a substituted phenol, followed by the reduction of the resulting nitro group to an amine.
The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group. Therefore, the direct nitration of phenols typically yields a mixture of ortho- and para-nitrophenols.[5] The ratio of these isomers can be influenced by the reaction conditions. For instance, the use of dilute nitric acid often favors the formation of the ortho isomer due to chelation, while nitration with a mixture of concentrated nitric and sulfuric acids tends to produce a higher proportion of the para isomer.
Experimental Protocol: Synthesis of 4-Aminophenol
Step 1: Nitration of Phenol
-
Reaction Setup: A solution of phenol in a suitable solvent (e.g., glacial acetic acid) is placed in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, and cooled to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C to minimize side reactions.
-
Workup: The reaction mixture is poured onto crushed ice to precipitate the nitrophenol isomers. The solid product is collected by filtration and washed with cold water.
-
Isomer Separation: The ortho- and para-nitrophenols can be separated by steam distillation, as the ortho isomer is more volatile.
Step 2: Reduction of 4-Nitrophenol
-
Catalytic Hydrogenation: 4-Nitrophenol is dissolved in a solvent like ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminophenol.
-
Chemical Reduction: Alternatively, metals like tin or iron in an acidic medium can be used to reduce the nitro group. This method is often employed in industrial settings due to its lower cost.
-
Temperature Control: The nitration of phenols is highly exothermic. Strict temperature control is essential to prevent dinitration and to influence the regioselectivity of the reaction.
-
Choice of Reduction Method: Catalytic hydrogenation is generally preferred in a laboratory setting due to its clean reaction profile and high yields. Chemical reduction, while effective, often requires a more involved workup to remove metal salts.
Diagram: Synthesis of 4-Aminophenol via Nitration-Reduction
Caption: Nitration-reduction route to 4-aminophenol.
Amination of Halogenated Phenols: A Cross-Coupling Approach
This method involves the direct substitution of a halogen atom on a phenol ring with an amine. It is particularly useful for synthesizing aminophenols with substitution patterns that are not easily accessible through the nitration-reduction route.
The direct nucleophilic aromatic substitution of halogens on phenols is challenging. However, transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized this approach.[6][7][8] This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.[6][9]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromophenol
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), a reaction vessel is charged with 4-bromophenol, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), a base (e.g., Cs₂CO₃), and a solvent (e.g., toluene).
-
Addition of Amine: The amine source (e.g., a primary or secondary amine) is added.
-
Reaction Conditions: The mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and moisture. Therefore, the use of degassed solvents and an inert atmosphere is critical for achieving high yields and reproducibility. The catalyst system (palladium precursor and ligand) must be carefully chosen based on the specific substrates being coupled.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig amination cycle.
Rearrangement Reactions
Certain rearrangement reactions provide alternative pathways to substituted aminophenols.
-
Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols.[10][11][12] The starting N-phenylhydroxylamines are typically synthesized by the reduction of nitrobenzenes.[10][11] This method can be advantageous for preparing specific isomers.[13][14]
From Dihydroxybenzenes
In some cases, dihydroxybenzenes can be selectively aminated. For instance, resorcinol can be converted to m-aminophenol through the Bucherer reaction, which utilizes an aqueous sulfite and ammonia solution.[15]
Biocatalytic Approaches
The use of enzymes, such as transaminases and amine dehydrogenases, is a rapidly growing area in the synthesis of aminophenols.[16][17][18] Biocatalysis offers several advantages, including high enantioselectivity for the synthesis of chiral aminophenols, mild reaction conditions, and a reduced environmental footprint.[18][19]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents & Catalysts | Typical Yields | Advantages | Disadvantages |
| Nitration-Reduction | HNO₃, H₂SO₄; H₂, Pd/C or Fe/HCl | 60-90% | Inexpensive, well-established, scalable. | Isomer separation can be challenging; harsh conditions. |
| Buchwald-Hartwig Amination | Halophenol, Amine, Pd catalyst, Ligand, Base | 70-98% | High functional group tolerance, excellent regioselectivity. | Expensive catalysts and ligands, requires inert atmosphere.[6] |
| Bamberger Rearrangement | N-Phenylhydroxylamine, Strong Acid | 40-70% | Access to specific isomers.[10][11][12] | Starting materials can be unstable; potential for side reactions. |
| Biocatalysis | Ketone/Phenol, Amine Donor, Enzyme | >90%, >99% ee | High stereoselectivity, mild conditions, environmentally friendly.[17] | Substrate scope can be limited, enzyme cost and stability. |
Conclusion and Future Directions
The synthesis of substituted aminophenols is a mature field with a diverse array of reliable methods. While classical approaches like nitration-reduction remain valuable, modern catalytic methods, particularly the Buchwald-Hartwig amination, have significantly expanded the scope and efficiency of aminophenol synthesis. Looking forward, the continued development of more active and robust catalysts for cross-coupling reactions and the discovery and engineering of novel enzymes for biocatalytic routes will be crucial. These advancements will enable the synthesis of increasingly complex and diverse aminophenols, fueling innovation in drug discovery and materials science. The increasing emphasis on green chemistry will also drive the adoption of more sustainable synthetic practices, such as biocatalysis and the use of less hazardous reagents.
References
- Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Chemische Berichte, 27(2), 1347–1350.
- Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Chemische Berichte, 27(2), 1548–1557.
- Harman, R. E. (1955). Chloro-p-benzoquinone. Organic Syntheses, 35, 22.
- Kamm, O. (1925). β-Phenylhydroxylamine. Organic Syntheses, 4, 57.
- Kohnstam, G., Petch, W. A., & Williams, D. L. H. (1984). Kinetic Substituent and Isotope Effects in the Acid-Catalysed Rearrangement of N-Phenylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 2, (3), 423–427.
- Oxley, P. W., Adger, B. M., Sasse, M. J., & Forth, M. A. (1989). N-Acetyl-N-Phenylhydroxylamine Via Catalytic Transfer Hydrogenation of Nitrobenzene Using Hydrazine and Rhodium on Carbon. Organic Syntheses, 67, 187.
- Sone, T., Hamamoto, K., Seiji, Y., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 4. Rearrangement of sterically hindered phenylhydroxylamines to 4-aminophenols in aqueous sulphuric acid solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 1596–1598.
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An In-depth Technical Guide to the Health and Safety of Handling 4-Amino-2,3-xylenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of 4-Amino-2,3-xylenol (CAS No. 3096-69-3). As a Senior Application Scientist, the following content is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identification and Properties
This compound, also known as 4-Amino-2,3-dimethylphenol, is an aromatic amine. Its chemical and physical properties are summarized in the table below. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 3096-69-3 | |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | White to gray to brown powder or crystals | [3] |
| Melting Point | 174°C | [3] |
| Boiling Point | 296.3±28.0 °C (Predicted) | [3] |
| Density | 1.118±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards identified are skin and eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[4][5]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is crucial for safe handling.[6]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362: Take off contaminated clothing and wash before reuse.
Toxicological Profile
Studies on xylenol isomers indicate a range of acute oral toxicity, with some being classified as harmful if swallowed.[9] Additionally, some xylenols are classified as causing severe skin burns and eye damage.[9][10] Given this, a cautious approach is warranted, treating this compound with a high degree of care until more specific toxicological data becomes available.
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound or the broader category of aminophenols.[11] In the absence of a defined OEL, the principle of ALARA (As Low As Reasonably Achievable) should be strictly followed. All contact with this chemical should be minimized to the lowest possible level.[11]
Hierarchy of Controls
To ensure a safe working environment, a hierarchy of controls must be implemented. This systematic approach prioritizes the most effective control measures.
5.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[12] A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Enclosure: For procedures with a higher risk of dust or aerosol generation, use of a glove box or other enclosed system should be considered.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[10]
5.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas. Wash hands thoroughly after handling the chemical.
5.3. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a face shield. | |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. | [12] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary. |
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[12] Prevent the formation of dust. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep in a dark place under an inert atmosphere.[3] Store in a locked-up area accessible only to qualified personnel.[10]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, as an aromatic amine, it should be kept away from strong oxidizing agents and strong acids.[13]
Emergency Procedures
Prompt and correct response to an emergency is critical.
7.1. First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of skin contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10] If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Rinse mouth.[10] Do NOT induce vomiting.[10] Seek immediate medical attention.[10]
7.2. Spill and Leak Procedures
In the event of a spill, follow a clear and systematic procedure.
-
Evacuate and Secure: Immediately evacuate the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spread of the spill. For solid spills, avoid generating dust.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[10] For residual contamination, wipe the area with a damp cloth, taking care not to spread the material.
-
Decontamination: Decontaminate the spill area and all equipment used for cleanup.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[14]
-
Containers: Collect waste in clearly labeled, sealed containers.[14]
-
Regulations: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[15][16]
-
Consultation: Consult with your institution's environmental health and safety department for specific disposal guidelines.
Conclusion
This compound is a valuable chemical for research and development, but it requires careful handling due to its hazardous properties. By understanding its characteristics, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and adherence to all regulatory requirements.
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4-Amino-2,3-xylenol molecular weight and formula verification
An In-depth Technical Guide to the Molecular Weight and Formula Verification of 4-Amino-2,3-xylenol
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on this compound (also known as 4-amino-2,3-dimethylphenol). It provides a detailed exploration of its core chemical properties and outlines authoritative, field-proven methodologies for the verification of its molecular weight and formula. The protocols and explanations herein are designed to uphold the highest standards of scientific integrity, ensuring accuracy and reproducibility in a research and development setting.
Foundational Chemical Identity of this compound
The starting point for any rigorous analysis is the establishment of the compound's theoretical chemical identity. This compound is an aromatic organic compound whose structure dictates its fundamental properties.
Molecular Formula and Weight
The molecular formula of this compound is C₈H₁₁NO .[1][2] This formula indicates that a single molecule is composed of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.
From this formula, the theoretical molecular weight (M.Wt.) can be precisely calculated using the atomic masses of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Calculation: (8 × 12.011) + (11 × 1.008) + (1 × 14.007) + (1 × 15.999) = 96.088 + 11.088 + 14.007 + 15.999 = 137.182 u
This value is commonly rounded to 137.18 g/mol .[1][2][3][4][5][6]
Physicochemical Data Summary
A summary of key identifiers and properties provides a complete profile of the compound.
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-2,3-dimethylphenol | [1][3] |
| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline | |
| CAS Number | 3096-69-3 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2][3][4][5][6] |
| Appearance | White to gray or brown crystalline powder | |
| Melting Point | 174 °C | [7] |
Authoritative Verification of Molecular Weight and Formula
While theoretical values are essential, experimental verification is the cornerstone of chemical quality assurance. The following sections detail the primary analytical techniques for confirming the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[8][9][10][11] For a compound like this compound, which possesses polar functional groups (-NH₂ and -OH), "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred. This choice is causal; ESI minimizes fragmentation, ensuring a high abundance of the molecular ion, which is critical for unambiguous molecular weight determination. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as its high mass accuracy allows for the confirmation of the elemental composition, thereby validating the molecular formula itself.[8]
Logical Workflow for MS Analysis:
Caption: Workflow for HRMS-based molecular weight verification.
Trustworthiness: A Self-Validating Protocol for HRMS
-
System Calibration: Before analysis, the mass spectrometer must be calibrated using a standard of known masses across the desired range. This ensures the mass accuracy of the instrument.
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumental Parameters:
-
Ionization Mode: ESI in positive ion mode. This is chosen to protonate the basic amino group, forming the [M+H]⁺ adduct.
-
Theoretical [M+H]⁺: 137.182 (M) + 1.007 (H⁺) = 138.089 u .
-
Mass Analyzer: Set to a high-resolution mode (e.g., >10,000 FWHM).
-
-
Data Acquisition: Infuse the sample and acquire the mass spectrum.
-
Validation Check: Locate the most intense peak corresponding to the [M+H]⁺ ion. The system is self-validating if the measured mass-to-charge ratio (m/z) is within a narrow tolerance (typically < 5 ppm) of the theoretical value.
-
PPM Error Calculation: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
An error of < 5 ppm provides high confidence in the assigned elemental formula of C₈H₁₂NO⁺.
-
Elemental Analysis for Formula Verification
Expertise & Experience: Elemental analysis provides the mass percentages of the individual elements in a compound.[12][13] The most common method is combustion analysis, which is highly effective for organic compounds containing carbon, hydrogen, and nitrogen (CHN analysis).[13][14][15] This technique directly verifies the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.[14]
Logical Workflow for Elemental Analysis:
Caption: Workflow for elemental formula verification via combustion analysis.
Trustworthiness: A Self-Validating Protocol for Elemental Analysis
-
System Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the detector's response is linear and accurate.
-
Sample Preparation: The sample of this compound must be homogenous and thoroughly dried to remove any residual water or solvents, which would artificially inflate the hydrogen and oxygen percentages. Accurately weigh approximately 2 mg of the sample.
-
Combustion: The sample is combusted in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Quantification: The resultant gases are separated and quantified by a detector.
-
Validation Check: The experimentally determined mass percentages are compared against the theoretical values for C₈H₁₁NO.
-
Carbon (C): (8 × 12.011) / 137.182 × 100% = 70.04%
-
Hydrogen (H): (11 × 1.008) / 137.182 × 100% = 8.08%
-
Nitrogen (N): (1 × 14.007) / 137.182 × 100% = 10.21%
-
Oxygen (O): (1 × 15.999) / 137.182 × 100% = 11.66% (often determined by difference)
-
The protocol is considered self-validating and the sample pure if the experimental values are within ±0.4% of the theoretical values, a widely accepted deviation in the field.[13]
-
References
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- ChemCollective. (n.d.). Stoichiometry Tutorials: Determining the Empirical Formula from an Elemental Analysis. Carnegie Mellon University.
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- Wikipedia. (n.d.). Elemental analysis.
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- 4. 6-Amino-2,4-xylenol | C8H11NO | CID 100530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3096-69-3 [m.chemicalbook.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 12. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Coupling Reactions with 4-Amino-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Amino-2,3-dimethylphenol in Synthesis
4-Amino-2,3-dimethylphenol is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group on a substituted benzene ring, offers multiple avenues for synthetic elaboration. The strategic positioning of the amino and hydroxyl functionalities, along with the steric and electronic influence of the two methyl groups, allows for the regioselective construction of complex molecular architectures. This guide provides in-depth technical protocols and expert insights into the application of 4-Amino-2,3-dimethylphenol in three critical classes of coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and amide bond formation. Understanding the nuances of these transformations is key to leveraging this scaffold for the development of novel pharmaceuticals and functional materials.[1]
A critical consideration in the chemistry of 4-Amino-2,3-dimethylphenol is the chemoselectivity of its two reactive sites: the amino group and the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions, making it the primary site of reaction in many coupling processes. However, under strongly basic conditions, the phenolic proton can be abstracted, leading to a reactive phenoxide that can also participate in coupling reactions. Consequently, the choice of reaction conditions—catalyst, ligand, base, and solvent—is paramount to directing the reaction to the desired site. In many synthetic strategies, it is advantageous to protect one of the functional groups to ensure unambiguous outcomes.
Section 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1] In the context of 4-Amino-2,3-dimethylphenol, this reaction is instrumental for synthesizing substituted N-aryl derivatives, which are common motifs in pharmacologically active compounds.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, which are often the rate-limiting steps of the cycle. The base plays a crucial role in deprotonating the amine, and its strength can influence the reaction rate and substrate scope.
Due to the presence of the phenolic hydroxyl group, which can be acidic, a careful selection of the base is necessary to avoid competitive O-arylation or other side reactions. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate can be effective, particularly with more reactive aryl halides, and may offer better chemoselectivity.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-2,3-dimethylphenol with an Aryl Bromide
This protocol describes a general procedure for the N-arylation of 4-Amino-2,3-dimethylphenol.
Materials:
-
4-Amino-2,3-dimethylphenol
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). The flask is evacuated and backfilled with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (Sodium tert-butoxide, 1.4 equivalents, or Cesium carbonate, 2.0 equivalents), 4-Amino-2,3-dimethylphenol (1.0 equivalent), and the aryl bromide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-Amino-2,3-dimethylphenol.
-
Reaction: The flask is sealed and the mixture is stirred at 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-amino-2,3-dimethylphenol.
Table 1: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | XPhos, SPhos, or other biaryl phosphines | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | NaOtBu or Cs₂CO₃ | Strong base is typically required; Cs₂CO₃ can be a milder alternative. |
| Solvent | Toluene or Dioxane | Aprotic solvents with appropriate boiling points. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig C-N coupling of 4-Amino-2,3-dimethylphenol.
Section 2: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] For 4-Amino-2,3-dimethylphenol, this reaction typically requires initial functionalization of the phenol to an aryl halide or triflate, which can then be coupled with a boronic acid or ester.
Scientific Rationale and Mechanistic Insight
The Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative (in the presence of a base), and reductive elimination to form the C-C bond and regenerate the catalyst. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
The phenolic hydroxyl group of 4-Amino-2,3-dimethylphenol is not directly suitable for Suzuki coupling. It must first be converted into a good leaving group, such as a triflate (-OTf), nonaflate, or halide. The triflate is a common choice due to its high reactivity in oxidative addition. The amino group may require protection (e.g., as a Boc or Cbz derivative) to prevent it from interfering with the catalyst or participating in side reactions.
Experimental Protocol: Two-Step Synthesis of a Biaryl Derivative
This protocol outlines the triflation of the hydroxyl group followed by Suzuki-Miyaura coupling.
Part A: Synthesis of 4-Amino-2,3-dimethylphenyl trifluoromethanesulfonate
Materials:
-
4-Amino-2,3-dimethylphenol
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 4-Amino-2,3-dimethylphenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add pyridine (1.5 equivalents). Then, add triflic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the aryl triflate.
Part B: Suzuki-Miyaura Coupling of the Aryl Triflate
Materials:
-
4-Amino-2,3-dimethylphenyl trifluoromethanesulfonate (from Part A)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a similar Pd(0) catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane/water or Toluene/ethanol/water solvent mixture
Procedure:
-
Reaction Setup: To a flask, add the aryl triflate (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst and Solvent Addition: Add the solvent mixture (e.g., dioxane/water 4:1) and degas the solution by bubbling with an inert gas for 15-20 minutes. Add Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.
Table 2: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Activation of Phenol | Triflic anhydride | Converts the hydroxyl group into an excellent leaving group (triflate). |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Effective catalysts for Suzuki-Miyaura couplings. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/water or Toluene/ethanol/water | Aqueous base is often required for efficient transmetalation. |
| Temperature | 80-100 °C | Promotes the reaction without significant catalyst decomposition. |
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Two-step workflow for the synthesis of biaryl derivatives via Suzuki-Miyaura coupling.
Section 3: Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in drug discovery. The amino group of 4-Amino-2,3-dimethylphenol can be readily acylated to form a wide range of amide derivatives.
Scientific Rationale and Mechanistic Insight
Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often impractical. Therefore, the carboxylic acid is typically activated using a coupling reagent. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), or uronium/aminium salts like HATU. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Given the presence of the phenolic -OH group, chemoselective N-acylation is generally favored due to the higher nucleophilicity of the amine. However, under forcing conditions or with highly reactive acylating agents (like acyl chlorides without a base to scavenge HCl), O-acylation can occur. Using standard peptide coupling conditions at or near room temperature generally ensures high selectivity for N-acylation.
Experimental Protocol: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol provides a standard method for the synthesis of an amide from 4-Amino-2,3-dimethylphenol.
Materials:
-
4-Amino-2,3-dimethylphenol
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Add EDC·HCl (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of 4-Amino-2,3-dimethylphenol (1.0 equivalent) in DMF. Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography.
Table 3: Key Parameters for Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC·HCl | A water-soluble carbodiimide that facilitates easy work-up. |
| Additive | HOBt | Suppresses side reactions and minimizes racemization if chiral carboxylic acids are used. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton generated during the reaction. |
| Solvent | DMF or DCM | Aprotic polar solvents that are effective for dissolving the reagents. |
| Temperature | Room Temperature | Mild conditions that favor chemoselective N-acylation. |
Visualization of the Amide Coupling Workflow
Caption: Workflow for amide bond formation using 4-Amino-2,3-dimethylphenol.
Conclusion and Future Perspectives
4-Amino-2,3-dimethylphenol is a highly valuable scaffold for the synthesis of diverse and complex molecules. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and amide bond formation provide a robust foundation for researchers in drug discovery and materials science. Mastery of these techniques, coupled with a strategic approach to chemoselectivity and, where necessary, the use of protecting groups, will enable the efficient generation of novel compounds with potentially significant biological or material properties. Future work in this area will likely focus on the development of even more selective and sustainable catalytic systems, further expanding the synthetic utility of this important building block.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Singh, R. P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
Sources
HPLC Method for Purity Analysis of 4-Amino-2,3-xylenol: An Application Note and Protocol
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Amino-2,3-xylenol. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this compound. The protocol herein provides a comprehensive guide to chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, this document outlines a systematic approach to forced degradation studies to ensure the method's specificity and stability-indicating properties.
Introduction
This compound, also known as 4-amino-2,3-dimethylphenol, is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for purity determination is paramount.
This application note addresses the need for a specific and robust HPLC method for this compound. The inherent chemical nature of aminophenols, characterized by the presence of both an amino and a hydroxyl group on the aromatic ring, renders them susceptible to oxidative degradation. This necessitates the development of a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[2][3]
The method described herein utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent resolution and peak symmetry. The protocol is designed to be readily transferable and adaptable to various laboratory settings.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | |
| Predicted pKa | 10.70 ± 0.23 | [5] |
| Solubility | Soluble in methanol | [5] |
The predicted pKa of 10.70 suggests that this compound is a weak base. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is advantageous to work at a mobile phase pH at least 2 units below the pKa of the amino group. This ensures the analyte is in its protonated, more polar form.
Potential Impurities and Degradation Pathways
The control of impurities is a critical aspect of pharmaceutical development. Potential impurities in this compound can originate from the synthetic route or arise from degradation.
Process-Related Impurities
-
2,3-Dimethylphenol: Unreacted starting material.[7]
-
Isomers of this compound: Positional isomers that may be formed during the nitration or amination steps.
-
Nitrated intermediates: Incomplete reduction of the nitro group can lead to the presence of nitro-xylenol intermediates.
-
By-products from side reactions: Such as dimerization or polymerization products.
Degradation Products
Aminophenols are known to be susceptible to oxidation, which can be accelerated by exposure to light, heat, and atmospheric oxygen. The primary degradation pathway is the oxidation of the aminophenol to form colored quinone-imine species. Other potential degradation pathways include hydroxylation and other oxidative reactions.[2][3]
Experimental Protocol: HPLC Method for Purity Analysis
This protocol details the optimized chromatographic conditions for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade phosphoric acid.
-
High-purity water (e.g., Milli-Q or equivalent).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 30:70:0.1 v/v/v), adjust ratio as needed for optimal separation.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on UV spectrum of 4-aminophenol).[5] A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is recommended.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 1000 µg/mL for impurity profiling): Accurately weigh about 100 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]
Specificity (Forced Degradation Study)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2] Stress the sample under the following conditions:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
Analyze the stressed samples alongside a non-degraded sample. The method is considered specific if the main peak is well-resolved from all degradation products and there is no interference from the placebo or diluent. Peak purity analysis using a PDA detector should be performed.
Linearity
Prepare a series of at least five concentrations of the this compound reference standard over a range of, for example, 0.1 to 1.5 µg/mL. Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
-
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results. Parameters to vary include:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Solution Stability
Assess the stability of the standard and sample solutions by analyzing them at regular intervals (e.g., 0, 6, 12, and 24 hours) when stored at room temperature and under refrigerated conditions.
-
Acceptance Criterion: The results should not deviate significantly from the initial values (e.g., ≤ 2.0% change).
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the purity analysis of this compound. The comprehensive validation protocol, including forced degradation studies, ensures that the method is stability-indicating and suitable for its intended purpose in a regulated environment. This method can be effectively implemented in quality control laboratories for routine analysis and stability testing of this compound.
References
- SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
- ChemBK. (2024, April 9). 2,3-Dimethylphenol.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- PubChem. (n.d.). 2,3-Dimethylphenol.
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol.
- MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- CAS Common Chemistry. (n.d.). 4-Amino-2,3-dimethylphenol.
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
- PMC - NIH. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
- Basic Chemical Data. (n.d.). NSC 54925.
- science-softCon. (n.d.). UV/Vis + Photochemistry Database.
- ResearchGate. (2019, November 23). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
Sources
- 1. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. 4-Amino-2,3-dimethylphenol | 3096-69-3 [sigmaaldrich.com]
- 5. Buy 2,3-Dimethylphenol | 526-75-0 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 4-Amino-2,3-xylenol: An Application Guide for Researchers
Introduction
4-Amino-2,3-xylenol, a substituted aminophenol, presents a versatile scaffold for the synthesis of a diverse array of novel derivatives. Its trifunctional nature, possessing an amino group, a hydroxyl group, and an activated aromatic ring, allows for selective chemical modifications at multiple sites. This guide provides detailed protocols for the synthesis of N-acyl, O-alkyl, and formylated derivatives of this compound, offering researchers in drug discovery and materials science a practical framework for generating new chemical entities with potential biological or functional properties. The strategic manipulation of this starting material can lead to compounds with tailored lipophilicity, hydrogen bonding capabilities, and substitution patterns, which are critical parameters in medicinal chemistry and materials design.
Strategic Overview of Derivatization
The synthetic strategy for derivatizing this compound hinges on the differential reactivity of its functional groups. The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under controlled conditions. Subsequent O-alkylation of the N-acylated intermediate can then be achieved. Furthermore, the electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, such as formylation, particularly after protection of the more reactive amino and hydroxyl groups.
Part 1: Selective N-Acylation of this compound
The greater nucleophilicity of the amino group compared to the phenolic hydroxyl allows for its selective acylation.[1] This initial protection step is crucial for preventing side reactions in subsequent derivatization of the hydroxyl group or the aromatic ring.
Protocol 1: Synthesis of N-(4-hydroxy-2,3-dimethylphenyl)acetamide
This protocol details the straightforward N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.37 g, 10 mmol) in 20 mL of glacial acetic acid with gentle warming if necessary.
-
Acylation: To the stirred solution, add acetic anhydride (1.1 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield N-(4-hydroxy-2,3-dimethylphenyl)acetamide as a crystalline solid.
Expected Results & Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| N-(4-hydroxy-2,3-dimethylphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 85-95 | ~165-168 |
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.0 (s, 1H, OH), 8.8 (s, 1H, NH), 6.8 (d, J=8.4 Hz, 1H, Ar-H), 6.6 (d, J=8.4 Hz, 1H, Ar-H), 2.1 (s, 3H, Ar-CH₃), 2.0 (s, 3H, Ar-CH₃), 1.95 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (C=O), 150.0 (C-OH), 130.0 (C-NH), 125.0, 124.0, 115.0, 114.0 (Ar-C), 23.0 (COCH₃), 19.0 (Ar-CH₃), 12.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3300-3100 (O-H and N-H stretching), 1660 (C=O, amide I), 1550 (N-H bending, amide II), 1250 (C-O stretching).
Part 2: O-Alkylation of N-(4-hydroxy-2,3-dimethylphenyl)acetamide
With the amino group protected as an acetamide, the phenolic hydroxyl group can be selectively alkylated. This Williamson ether synthesis is a robust method for introducing a variety of alkyl groups.
Protocol 2: Synthesis of N-(4-ethoxy-2,3-dimethylphenyl)acetamide
This protocol describes the ethylation of the N-acetylated intermediate.
Materials:
-
N-(4-hydroxy-2,3-dimethylphenyl)acetamide
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add N-(4-hydroxy-2,3-dimethylphenyl)acetamide (1.79 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equivalents), and 40 mL of acetone.
-
Alkylation: To the stirred suspension, add ethyl iodide (1.2 mL, 15 mmol, 1.5 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the O-alkylated product should appear.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with deionized water (3 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol.
Expected Results & Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-(4-ethoxy-2,3-dimethylphenyl)acetamide | C₁₂H₁₇NO₂ | 207.27 | 75-85 | Crystalline solid |
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.5 (s, 1H, NH), 6.9 (d, J=8.8 Hz, 1H, Ar-H), 6.7 (d, J=8.8 Hz, 1H, Ar-H), 4.0 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃), 1.4 (t, J=7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 168.2 (C=O), 154.0 (C-O), 131.0 (C-NH), 126.0, 125.0, 114.0, 113.0 (Ar-C), 64.0 (OCH₂CH₃), 23.5 (COCH₃), 20.0 (Ar-CH₃), 15.0 (OCH₂CH₃), 12.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3280 (N-H stretching), 1655 (C=O, amide I), 1540 (N-H bending, amide II), 1240 (asymmetric C-O-C stretching), 1050 (symmetric C-O-C stretching).
Part 3: Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[2][3][4][5] The N-acetyl protecting group deactivates the ring slightly but the remaining activating groups (alkoxy and methyl) still direct the formylation to the ortho position of the alkoxy group.
Protocol 3: Synthesis of 5-acetamido-2-ethoxy-3,4-dimethylbenzaldehyde
This protocol describes the formylation of the O-ethylated intermediate.
Materials:
-
N-(4-ethoxy-2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve N-(4-ethoxy-2,3-dimethylphenyl)acetamide (2.07 g, 10 mmol) in 20 mL of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-3 hours. Monitor the reaction by TLC (2:1 ethyl acetate/hexanes).
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto 100 g of crushed ice.
-
Neutralization and Work-up: Add a solution of sodium acetate (25 g in 50 mL of water) to the mixture and stir until the intermediate iminium salt is hydrolyzed. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results & Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 5-acetamido-2-ethoxy-3,4-dimethylbenzaldehyde | C₁₃H₁₇NO₃ | 235.28 | 60-70 | Solid |
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.8 (s, 1H, CHO), 7.8 (s, 1H, Ar-H), 7.6 (s, 1H, NH), 4.1 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃), 1.4 (t, J=7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 190.0 (CHO), 168.5 (C=O), 158.0 (C-O), 135.0, 132.0, 130.0, 128.0, 115.0 (Ar-C), 64.5 (OCH₂CH₃), 23.8 (COCH₃), 20.5 (Ar-CH₃), 15.2 (OCH₂CH₃), 13.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3280 (N-H stretching), 1680 (C=O, aldehyde), 1650 (C=O, amide I), 1540 (N-H bending, amide II), 1260 (C-O-C stretching).
Part 4: Deprotection of the N-acetyl Group
The final step to access the free amino derivatives is the hydrolysis of the acetamide protecting group. This can be achieved under acidic or basic conditions.[6]
Protocol 4: Hydrolysis of N-(4-ethoxy-2,3-dimethylphenyl)acetamide
Materials:
-
N-(4-ethoxy-2,3-dimethylphenyl)acetamide
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend N-(4-ethoxy-2,3-dimethylphenyl)acetamide (2.07 g, 10 mmol) in a mixture of 15 mL of ethanol and 15 mL of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with 10% sodium hydroxide solution to pH ~8-9.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in this guide.
Caption: Synthetic workflow for the derivatization of this compound.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel derivatives from this compound. By strategically employing protection and functionalization steps, researchers can access a wide range of compounds with diverse substitution patterns. The detailed experimental procedures and characterization data serve as a valuable resource for chemists engaged in the design and synthesis of new molecules for various applications.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927, 60 (1), 119–122. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005. [Link]
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]
- Campaigne, E.; Archer, W. L. Formylation of Dimethylaniline. Org. Synth.1953, 33, 27. [Link]
- Naik, S. et al. Synthesis and biological evaluation of novel N-(substituted-phenyl)-4-substituted-phenyl-1,3-thiazol-2-amine derivatives. Bioorg. Med. Chem.2004, 12(15), 4063-4072.
- Saravanan, P.; Singh, V. K. An Efficient Method for Acylation Reactions. Tetrahedron Lett.1999, 40, 2611–2614. [Link]
- Smajlagić, A. et al. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji2022, 71(9-10), 525-531. [Link]
- Purification of N-acetyl aminophenols.
- Acetylation of phenols using acetic acid. Journal of the Indian Chemical Society1935, 12, 349-351. [Link]
- Purification of N-acetyl aminophenols. U.S.
- Purification of p-aminophenol compositions and direct conversion to N-acetyl-p-aminophenol. U.S.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry2019, 1(1), 6. [Link]
- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 4-Amino-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Enduring Significance of Azo Dyes and the Role of Diazotization
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, food, and pharmaceuticals.[1] Their vibrant colors, synthetic accessibility, and tunable properties make them a cornerstone of industrial and research chemistry. The synthesis of these vital compounds hinges on a fundamental organic transformation: the diazotization of a primary aromatic amine, followed by an azo coupling reaction.[1][2] This application note provides a comprehensive guide to the diazotization of 4-amino-2,3-dimethylphenol and its subsequent coupling to form novel azo dyes.
4-Amino-2,3-dimethylphenol serves as an excellent starting material, offering a substituted aromatic ring that can be tailored to produce dyes with specific chromatic and physicochemical properties. Understanding the nuances of its diazotization is paramount for achieving high yields and purity in the final dye product. This document will delve into the mechanistic underpinnings of the reaction, provide detailed and validated protocols, and emphasize the critical safety considerations inherent in handling diazonium salts.
Mechanistic Insights: The Chemistry of Diazonium Salt Formation and Azo Coupling
The overall synthesis of an azo dye from 4-amino-2,3-dimethylphenol can be conceptually divided into two key stages: diazotization and azo coupling.
Part 1: Diazotization of 4-Amino-2,3-dimethylphenol
The diazotization reaction transforms the primary amino group of 4-amino-2,3-dimethylphenol into a highly reactive diazonium salt.[3] This process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5]
The reaction mechanism proceeds through several key steps:
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6][7][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosoaminium ion.[4]
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[4][6]
-
Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water generates the stable aryldiazonium ion.[6][7]
Part 2: Azo Coupling
The resulting 2,3-dimethyl-4-hydroxybenzenediazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction known as azo coupling.[1][9] The choice of coupling agent is critical as it largely determines the color and properties of the final azo dye.[10]
Common coupling components include phenols and anilines. The reactivity of these coupling agents is highly pH-dependent:
-
Phenols: Couple most effectively under mildly alkaline conditions (pH > 7.5), which deprotonate the hydroxyl group to form the more strongly activating phenoxide ion.[11][12]
-
Anilines: Couple best in mildly acidic conditions (pH < 6) to ensure a sufficient concentration of the free amine, which is the activating group.[11][12]
The diazonium ion typically attacks the para position of the coupling agent due to steric considerations. If the para position is blocked, coupling will occur at the ortho position.[1][9]
Experimental Protocols
Materials and Reagents
-
4-Amino-2,3-dimethylphenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline, salicylic acid)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, thermometer, filtration apparatus)
Protocol 1: Diazotization of 4-Amino-2,3-dimethylphenol
This protocol details the in situ preparation of the 2,3-dimethyl-4-hydroxybenzenediazonium chloride solution.
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar equivalent of 4-amino-2,3-dimethylphenol in a solution of distilled water and concentrated hydrochloric acid. Stir the mixture until the amine is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[11][13]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be carefully controlled to ensure the temperature does not rise above 5 °C.[13]
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid.[14] If the test is negative, add a small amount more of the sodium nitrite solution.
-
Use of the Diazonium Salt Solution: The resulting cold solution containing the 2,3-dimethyl-4-hydroxybenzenediazonium chloride should be kept cold and used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt in its solid form due to its explosive nature. [13][15]
Protocol 2: Azo Coupling Reaction
This protocol provides a general procedure for the coupling of the prepared diazonium salt with a phenolic coupling agent.
-
Preparation of the Coupling Agent Solution: Dissolve a molar equivalent of the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly and with continuous stirring, add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent. A brightly colored precipitate of the azo dye should form immediately.[16]
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[11]
-
Isolation and Purification of the Azo Dye:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
-
Dry the purified dye in a vacuum oven at a low temperature.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5 °C | Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to low yields.[11] |
| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.05-1.1 | A slight excess of sodium nitrite ensures complete diazotization of the primary amine.[11] |
| pH for Diazotization | Strongly Acidic (pH 1-2) | A highly acidic medium is required for the in situ generation of the nitrosonium ion (NO⁺) from sodium nitrite.[11][17] |
| pH for Coupling (Phenols) | Mildly Alkaline (pH > 7.5) | Promotes the formation of the more reactive phenoxide ion, which is a stronger activating group for electrophilic aromatic substitution.[11][12] |
| pH for Coupling (Anilines) | Mildly Acidic (pH < 6) | Prevents the protonation of the amino group, which would deactivate the ring towards electrophilic attack.[11][12] |
| Reaction Time (Diazotization) | 30-60 minutes | Allows for the complete conversion of the amine to the diazonium salt. |
| Reaction Time (Coupling) | 30-60 minutes | Ensures the complete reaction between the diazonium salt and the coupling agent.[11] |
Visualizations
Experimental Workflow: From Amine to Azo Dye
Caption: A schematic representation of the synthetic workflow for the preparation of an azo dye from 4-amino-2,3-dimethylphenol.
Reaction Mechanism: Diazotization
Caption: The mechanistic pathway for the formation of a diazonium ion from a primary aromatic amine.
Critical Safety Considerations
The diazotization of aromatic amines and the handling of the resulting diazonium salts present significant safety hazards that must be rigorously managed.
-
Explosive Nature of Diazonium Salts: Solid, dry diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, leading to violent decomposition.[13][14][15] Therefore, it is imperative to never isolate diazonium salts in their solid form. They should always be prepared in situ at low temperatures and used immediately in the subsequent reaction.[13]
-
Temperature Control: The diazotization reaction is exothermic. Strict temperature control, maintaining the reaction mixture between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt.[11][13]
-
Ventilation: Diazotization reactions can generate nitrogen oxides, which are toxic gases. All procedures should be conducted in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Quenching Excess Reagents: Any residual diazonium salt in the reaction mixture should be quenched before workup or disposal. This can be achieved by the addition of a compound that reacts with nitrous acid, such as urea or sulfamic acid.[18]
-
Handling of Reagents:
Conclusion
The diazotization of 4-amino-2,3-dimethylphenol provides a versatile and efficient route to a wide array of novel azo dyes. By understanding the underlying reaction mechanisms, adhering to the detailed protocols, and prioritizing the stringent safety precautions outlined in this application note, researchers can confidently and safely explore the synthesis of new chromophores for various scientific and industrial applications. The careful control of reaction parameters, particularly temperature and pH, is paramount to achieving high yields and purity of the desired azo products.
References
- Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs.
- Grokipedia. (n.d.). Azo coupling.
- JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- Benchchem. (2025, December). optimizing coupling reaction conditions for azo dyes.
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry.
- sathee jee. (n.d.). Chemistry Diazotization Reaction.
- Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
Sources
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- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Azo Coupling [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-Amino-2,3-xylenol in Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of 4-Amino-2,3-xylenol
This compound (IUPAC Name: 4-Amino-2,3-dimethylphenol; CAS No: 3096-69-3) is a highly valuable and versatile building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a phenol ring substituted with strategically placed amino and hydroxyl groups, presents a classic ortho-aminophenol scaffold. This arrangement is the cornerstone of its reactivity, enabling a rich variety of cyclization reactions to form fused heterocyclic systems.[1]
The nucleophilic character of both the amino (-NH₂) and hydroxyl (-OH) groups allows for facile condensation reactions with a range of electrophilic partners. The presence of the two methyl groups on the aromatic ring provides steric and electronic influence, modulating the reactivity of the core and imparting specific physicochemical properties, such as increased lipophilicity, to the resulting heterocyclic products. This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic compounds, focusing on benzoxazoles and phenoxazines, which are prominent scaffolds in numerous pharmacologically active molecules.[3][4][5]
Part 1: Synthesis of Substituted Benzoxazoles
The benzoxazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][6] The synthesis of benzoxazoles from o-aminophenols is a fundamental transformation that typically involves condensation with a one-carbon electrophile, followed by an intramolecular cyclization and dehydration cascade.[3][4]
Protocol 1.1: Direct Condensation with Carboxylic Acids via Polyphosphoric Acid (PPA)
Scientific Rationale: This is one of the most direct and robust methods for synthesizing 2-substituted benzoxazoles.[3][7] Polyphosphoric acid (PPA) is the reagent of choice here for two critical reasons: it serves as an excellent dehydrating agent, effectively removing the water formed during the reaction to drive the equilibrium towards the cyclized product, and it acts as an acidic catalyst and a non-volatile solvent at the required high temperatures. The high temperature provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclodehydration.
Experimental Protocol: Synthesis of 6,7-Dimethyl-2-phenyl-1,3-benzoxazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.37 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Reaction Setup: Carefully add Polyphosphoric Acid (approx. 20 mL) to the flask. The PPA should be viscous; gentle heating may be required to facilitate transfer.
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice (approx. 200 g) in a beaker with constant stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Protocol 1.2: Reaction with Acyl Chlorides under Milder Conditions
Scientific Rationale: Acyl chlorides offer a significant reactivity advantage over carboxylic acids, enabling the reaction to proceed under much milder conditions.[3][8] This method avoids the use of harsh acidic reagents and high temperatures, making it suitable for substrates with sensitive functional groups. The reaction proceeds in two distinct steps: an initial, rapid acylation of the more nucleophilic amino group to form an o-hydroxyamide intermediate, followed by a base- or acid-catalyzed intramolecular cyclization to furnish the benzoxazole ring.
Experimental Protocol: Synthesis of 2-Alkyl/Aryl-6,7-dimethyl-1,3-benzoxazoles
-
Initial Setup: Dissolve this compound (1.37 g, 10 mmol) in a suitable solvent such as toluene or dichloromethane (DCM) (40 mL) in a round-bottom flask. Add a stoichiometric amount of a base, such as triethylamine (1.4 mL, 10 mmol) or pyridine, to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (10 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the intermediate amide is complete (monitored by TLC).
-
Cyclization: To induce cyclization, add a catalytic amount of a dehydrating agent or acid catalyst, such as methanesulfonic acid (2.0-3.0 mmol), and gently heat the mixture to reflux for 2-4 hours.[4][8]
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
| Electrophile Source | Typical Catalyst/Conditions | Advantages | Considerations |
| Carboxylic Acid | Polyphosphoric Acid (PPA), 150-200°C | Readily available starting materials; one-pot procedure. | Harsh conditions; high temperature required. |
| Acyl Chloride | Base (e.g., Pyridine), then heat or acid catalyst | Milder conditions; high reactivity. | Acyl chlorides can be moisture-sensitive. |
| Aldehyde | Oxidizing agent (e.g., DDQ, Mn(OAc)₃) | Utilizes readily available aldehydes. | Requires a subsequent oxidation step.[7] |
| Orthoester | Acid catalyst (e.g., ZrOCl₂·8H₂O), solvent-free | Efficient for certain substrates.[8] | Substrate scope may be limited. |
| Table 1: Comparison of synthetic methods for benzoxazole formation. |
Benzoxazole Synthesis Workflow
Caption: Key pathways for benzoxazole synthesis.
Part 2: Synthesis of Substituted Phenoxazines
Phenoxazines are tricyclic heterocyclic compounds that are foundational to many synthetic dyes and have garnered significant interest for their applications in materials science (e.g., organic light-emitting diodes) and as scaffolds for pharmacologically active agents, including antiviral and antitumor drugs.[9][10][11] Their synthesis often involves the oxidative condensation of o-aminophenols.
Protocol 2.1: Dimerization/Condensation for Phenoxazine Ring Formation
Scientific Rationale: The classical approach to forming the phenoxazine core from an o-aminophenol is through a self-condensation reaction. This process typically requires heat and a catalyst to facilitate the coupling and subsequent cyclization. Zinc chloride (ZnCl₂) is a common choice as it is a Lewis acid that can coordinate to the hydroxyl and amino groups, facilitating the intermolecular reaction.[12] The reaction proceeds via the dimerization of two molecules of the aminophenol to construct the central oxazine ring.
Experimental Protocol: Synthesis of a Tetramethyl-phenoxazine Derivative
-
Reagent Setup: In a reaction vessel suitable for high-temperature reactions, thoroughly mix this compound (1.37 g, 10 mmol) with anhydrous zinc chloride (ZnCl₂) (0.7 g, ~5 mmol). Note: Anhydrous conditions are important.
-
Heating: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature of 200-220 °C. The reaction is often performed neat (without solvent).
-
Reaction Monitoring: The reaction progress can be monitored by observing color changes and by taking small aliquots for TLC analysis. The reaction may take several hours.
-
Work-up: After cooling, the solidified reaction mass is treated with dilute acid (e.g., 2M HCl) to dissolve the zinc salts and protonate the product.
-
Isolation: The acidic solution is then filtered. The collected solid is washed with water.
-
Purification: The crude product is then treated with a base (e.g., sodium carbonate solution) to deprotonate it, followed by extraction into an organic solvent. The solvent is dried and evaporated, and the final product is purified by column chromatography or recrystallization.
| Method | Reagents/Catalyst | Typical Conditions | Key Insight |
| Thermal Condensation | ZnCl₂, H₃PO₄ | High Temperature (200-250°C) | Classic, robust method for simple phenoxazines.[12] |
| Oxidative Coupling | Mn or Co complexes, O₂ | Room Temp to Moderate Heat | Milder, catalytic method mimicking enzymatic processes.[13] |
| Laccase-Mediated | Laccase enzyme | Aqueous buffer, Room Temp | Green chemistry approach, excellent for water-soluble derivatives.[10] |
| Smiles Rearrangement | Base, Microwave | Short reaction times | Advanced method for complex, functionalized phenoxazines.[14] |
| Table 2: Selected synthetic strategies for the phenoxazine core. |
Phenoxazine Synthesis Workflow
Caption: Dimerization pathway for phenoxazine synthesis.
Conclusion and Future Outlook
This compound stands out as a potent and adaptable precursor for constructing complex heterocyclic architectures. The protocols detailed herein for benzoxazole and phenoxazine synthesis represent foundational and reliable methods that can be adapted for a wide range of derivatives. By carefully selecting the co-reactant and reaction conditions, researchers can tune the synthetic outcome to generate diverse libraries of compounds. This capability is of paramount importance in the field of drug development, where structural diversity is key to identifying novel therapeutic agents. The continued exploration of new catalytic systems and reaction methodologies will further expand the synthetic utility of this valuable intermediate.
References
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- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, NIH.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of New N-Substituted Phenoxazine Derivatives.
- This compound | 3096-69-3. Benchchem.
- Synthetic route to obtain various phenoxazine derivatives using...
- Synthesis of polycyclic phenoxazine derivatives (5a - ResearchG
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
- New Functionalized Phenoxazines and Phenothiazines. PMC, NIH.
- This compound. gsrs.
- 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol.
- Benzoxazole synthesis. Organic Chemistry Portal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Synthesis of some benzoxazole deriv
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Application Note & Protocols: Comprehensive Characterization of 4-Amino-2,3-xylenol
Introduction: The Analytical Imperative for 4-Amino-2,3-xylenol
This compound, also known as 4-amino-2,3-dimethylphenol, is a substituted phenol derivative with significant applications as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its purity and structural integrity are paramount to ensure the safety, efficacy, and quality of the final products. A multi-faceted analytical approach is therefore not merely a quality control measure, but a foundational requirement for its use in research and development.
This guide provides a suite of robust analytical protocols designed to deliver a comprehensive characterization of this compound. We will move beyond procedural steps to explore the scientific rationale behind the selection of each technique, empowering researchers to not only execute these methods but also to adapt them to their specific analytical challenges. The protocols herein are designed to be self-validating, providing a clear pathway for identity, purity, and structural confirmation.
Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and instrument parameters.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Appearance | White to gray to brown powder or crystals | [1] |
| Melting Point | 174 - 177 °C (with decomposition) | [1] |
| Solubility | Soluble in Methanol | [1][5] |
| pKa | 10.70 ± 0.23 (Predicted) | [1][5] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [5] |
Chromatographic Analysis: Separation and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it within a mixture. We will detail two primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile analysis and Gas Chromatography (GC) for volatile analysis, often requiring derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preferred method for purity assessment and quantification due to its high resolution and suitability for non-volatile, thermally sensitive compounds like phenols. A reverse-phase method is ideal, separating analytes based on their hydrophobicity.
Causality of Method Design:
-
Column: A reverse-phase column, such as a C18 or a specialized polar-modified column like Newcrom R1, is selected to retain the moderately polar this compound.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water provides the necessary polarity gradient for elution.[6] The addition of an acid (e.g., phosphoric or formic acid) is critical. It protonates the phenolic hydroxyl group, suppressing its ionization and ensuring a sharp, symmetrical peak shape by minimizing tailing.[6]
-
Detector: UV detection is highly effective as the benzene ring with amino and hydroxyl substituents acts as a strong chromophore.[7]
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound.
Protocol 2.1: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector, reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), and data acquisition software.[8]
-
Reagents: Acetonitrile (HPLC grade), ultrapure water, phosphoric acid or formic acid.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% acid.[6] Filter through a 0.45 µm membrane filter and degas.[9]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
Parameter Condition Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | UV Detection | 272 nm (based on 4-aminophenol analog)[7] |
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Identify the peak for this compound based on its retention time. Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Area_total) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds.[10] However, the polar amino (-NH₂) and hydroxyl (-OH) groups in this compound make it non-volatile and prone to peak tailing. Derivatization is therefore a mandatory step to enhance volatility and thermal stability.[11]
Causality of Method Design:
-
Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly effective.[11] These reagents replace the active hydrogens on the -OH and -NH₂ groups with non-polar trimethylsilyl (TMS) groups, creating a derivative that is volatile and stable for GC analysis.
-
Column: A non-polar or low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating the derivatized analyte from other components.[12]
-
Detector: Mass Spectrometry (MS) is the detector of choice, providing both quantification and definitive structural confirmation through the molecular ion and fragmentation patterns.
Caption: GC-MS workflow for this compound, including the mandatory derivatization step.
Protocol 2.2: GC-MS Identification and Purity
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: Anhydrous pyridine, BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Sample Derivatization: a. Place ~1 mg of this compound into a 2 mL autosampler vial. b. Add 100 µL of anhydrous pyridine to dissolve the sample. c. Add 100 µL of BSTFA + 1% TMCS.[11] d. Tightly cap the vial and heat at 70 °C for 30 minutes.[11] e. Allow the vial to cool to room temperature before analysis.
-
GC-MS Conditions:
Parameter Condition Injector Temperature 250 °C Injection Mode Split (e.g., 20:1) Carrier Gas Helium, constant flow ~1.2 mL/min Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI), 70 eV | Mass Scan Range | 40 - 450 amu |
-
Analysis: Inject 1 µL of the cooled, derivatized sample.
-
Data Processing: a. Identification: Confirm the identity of the di-TMS derivative by its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 281 (137 + 2*72). Key fragments would include M-15 (loss of CH₃). b. Purity: Assess purity based on the total ion chromatogram (TIC) using the area percent method.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide orthogonal confirmation of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectroscopy
This technique measures the absorption of UV-Vis light by chromophores. It is simple, rapid, and useful for confirming the presence of the aromatic system and as a quantitative detection method in HPLC.
Protocol 3.1: UV-Vis Spectrum Acquisition
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Reagents: Methanol (spectroscopic grade).
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 0.01 mg/mL). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Analysis: a. Use methanol as the blank reference. b. Scan the sample from 400 nm down to 200 nm. c. Record the wavelengths of maximum absorbance (λmax).
-
Expected Results: The spectrum is expected to show characteristic absorbance maxima due to the substituted phenol/aniline chromophore. Based on the similar structure of 4-aminophenol, significant absorption is expected around 220 nm and 270 nm.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] It is an excellent tool for confirming the presence of the key hydroxyl, amino, and aromatic moieties.[14]
Protocol 3.2: FTIR Spectrum Acquisition (KBr Pellet Method)
-
Instrumentation: An FTIR spectrometer.
-
Reagents: Potassium bromide (KBr), spectroscopic grade, thoroughly dried.
-
Sample Preparation: a. Mix ~1-2 mg of this compound with ~100-200 mg of dry KBr in an agate mortar. b. Grind the mixture until a fine, homogeneous powder is obtained. c. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: a. Acquire a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder and acquire the sample spectrum. c. The typical scan range is 4000-400 cm⁻¹.
-
Expected Results: The spectrum should display characteristic absorption bands confirming the molecular structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (phenolic) | 3400 - 3200 (broad) | -OH |
| N-H Stretch (primary amine) | 3500 - 3300 (two sharp bands) | -NH₂ |
| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |
| Aliphatic C-H Stretch | 2980 - 2850 | -CH₃ |
| Aromatic C=C Bending | 1620 - 1450 | Aromatic Ring |
| C-O Stretch (phenolic) | 1260 - 1180 | Ar-OH |
| C-N Stretch | 1340 - 1250 | Ar-NH₂ |
Note: Expected wavenumbers are based on typical ranges for these functional groups.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[17] Both ¹H and ¹³C NMR are essential for full characterization.
Causality of Method Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will readily dissolve the analyte. Crucially, it allows for the observation of exchangeable protons (from -OH and -NH₂) as their exchange rate is slowed compared to solvents like D₂O or CD₃OD.[18]
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to define the 0 ppm reference point.
Protocol 3.3: ¹H and ¹³C NMR Acquisition
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: DMSO-d₆, TMS.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ containing TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Process the data (Fourier transform, phase correction, baseline correction). c. Integrate the peaks to determine proton ratios.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the known structure.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -OH | ~9.0 - 8.0 | Singlet (broad) | 1H | Phenolic hydroxyl |
| Ar-H | ~6.5 - 6.2 | 2 Doublets | 2H | Aromatic protons |
| -NH₂ | ~4.5 - 4.0 | Singlet (broad) | 2H | Amino group |
| -CH₃ | ~2.1 | Singlet | 3H | Methyl group 1 |
| -CH₃ | ~2.0 | Singlet | 3H | Methyl group 2 |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbons | Approx. δ (ppm) | Assignment |
|---|---|---|
| C-OH | ~145 | Aromatic C attached to OH |
| C-NH₂ | ~138 | Aromatic C attached to NH₂ |
| Ar C-H | ~115, ~112 | Aromatic CH carbons |
| Ar C-CH₃ | ~125, ~120 | Aromatic C attached to CH₃ |
| -CH₃ | ~15, ~11 | Methyl carbons |
Note: Predicted chemical shifts are estimates based on standard substituent effects on a benzene ring.[19]
Conclusion: A Triad of Analytical Certainty
The comprehensive characterization of this compound relies on a triad of analytical approaches: chromatography for separation and purity, spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. No single technique is sufficient. By integrating the data from HPLC, GC-MS, FTIR, and NMR, researchers and drug development professionals can establish an unambiguous identity and purity profile, ensuring the quality and reliability of this critical chemical intermediate for its intended application.
References
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- PlantaeDB. (n.d.). This compound - Chemical Compound.
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- TCI AMERICA. (n.d.). This compound 3096-69-3.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
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- gsrs. (n.d.). This compound.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- ChemicalBook. (n.d.). This compound(3096-69-3) IR2 spectrum.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-chlorotoluene.
- Wenzel, T. J. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- ChemicalBook. (n.d.). 6-AMINO-2,4-XYLENOL(41458-65-5) 1H NMR spectrum.
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- Agilent. (n.d.). Amino Acid Analysis.
- U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- PubMed. (2009). Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry.
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Application Note: High-Purity Recovery of 4-Amino-2,3-xylenol via Optimized Recrystallization
Abstract
4-Amino-2,3-xylenol, also known as 4-amino-2,3-dimethylphenol, is a pivotal intermediate in the synthesis of pharmaceuticals and specialized chemical compounds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product integrity. This application note provides a detailed, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization method. We will delve into the mechanistic rationale behind solvent selection, procedural steps, and critical parameter control. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for obtaining high-purity this compound.
Principle of Recrystallization
Recrystallization is a cornerstone purification technique in chemistry, predicated on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature.[2] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (mother liquor) and are subsequently separated by filtration.[3] This process effectively isolates the desired compound from contaminants.
For this compound, a compound possessing both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl groups) characteristics, a single solvent system may not provide the optimal solubility gradient. Therefore, this protocol employs a mixed-solvent (binary) system—methanol and water—to achieve precise control over the crystallization process.
Physicochemical Properties & Safety Data
A thorough understanding of the material's properties is critical for procedural success and laboratory safety.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 3096-69-3 | [4][5] |
| Molecular Formula | C₈H₁₁NO | [4][6] |
| Molecular Weight | 137.18 g/mol | [4][6] |
| Appearance | White to gray or brown powder/crystals | [4][5] |
| Melting Point | 170.0 - 177.0 °C (with decomposition) | [4] |
| Solubility | Soluble in Methanol | [4][7] |
| Key Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline | [4][5] |
Safety & Handling Precautions:
This compound is an air-sensitive compound and presents specific handling hazards.[4]
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]
-
Due to its air sensitivity, operations involving heating should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which often results in discoloration.[4][7]
-
Store the compound in a cool, dark place under an inert gas.[4][7]
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
This protocol is optimized for purifying approximately 10 grams of crude this compound. Adjust solvent volumes proportionally for different starting quantities.
Materials & Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
250 mL Erlenmeyer flask with a side-arm for inert gas
-
Reflux condenser
-
Heating mantle or hot plate with a stirrer
-
Glass funnel and fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Nitrogen or Argon gas supply
-
Spatulas, beakers, and graduated cylinders
Step-by-Step Methodology:
-
Initial Setup and Dissolution:
-
Place 10.0 g of crude this compound into the 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Establish a gentle flow of nitrogen or argon gas through the side-arm to blanket the system. This is a critical step to prevent oxidation.
-
Begin heating and stirring. Add methanol in small portions (starting with ~30-40 mL) until the solid completely dissolves at a near-boiling temperature. Use the minimum amount of hot solvent necessary.[1]
-
-
Hot Filtration (Optional):
-
Causality: This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution. It must be performed quickly to prevent premature crystallization in the funnel.[3]
-
Pre-heat a separate receiving flask and a gravity filtration setup (glass funnel with fluted filter paper).
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. If crystallization occurs in the funnel, it can be re-dissolved with a small amount of hot methanol.
-
-
Inducing Saturation with Anti-Solvent:
-
Causality: Water is the "anti-solvent" where this compound is much less soluble. Its addition to the hot methanol solution decreases the overall solvating power, bringing the solution closer to its saturation point.
-
While keeping the methanol solution hot and stirring, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
-
Clarification of the Solution:
-
To ensure the solution is perfectly saturated but not supersaturated (which can lead to impure precipitation), add a few drops of hot methanol, just enough to make the turbid solution clear again.
-
-
Crystal Formation via Slow Cooling:
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[2]
-
Turn off the heat, remove the flask from the heat source, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystallized solid using vacuum filtration with a Büchner funnel.[1]
-
Press the crystals down firmly with a clean spatula to remove as much of the mother liquor as possible.
-
-
Washing the Crystals:
-
Causality: Washing removes any residual mother liquor, which contains the dissolved impurities, from the surface of the crystals.[3]
-
With the vacuum off, add a small amount of a cold wash solvent (a pre-chilled mixture of methanol and water, approx. 1:2 ratio) to just cover the crystals.
-
Re-apply the vacuum to pull the wash solvent through the filter cake. Repeat this wash step once more.
-
-
Drying the Purified Product:
-
Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or crystallization dish and dry them to a constant weight in a vacuum oven at a moderate temperature (40-50 °C).
-
Alternative Purification Strategies
For certain impurity profiles, alternative methods may be more effective. Patents for the purification of the related compound p-aminophenol describe recrystallization from aqueous solutions of mild acids like phosphoric or citric acid.[8] In this approach, the aminophenol is dissolved in the warm acidic solution, impurities are removed, and the purified product is precipitated by adjusting the pH to near neutral (6.8-7.2) with a base like ammonia.[8] This can be particularly effective for removing non-basic impurities.
Troubleshooting Common Issues
Table 2: Recrystallization Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the primary solvent (methanol) to the hot mixture to decrease saturation. Reheat until the oil dissolves, then cool more slowly.[3] |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Reheat the solution and boil off some of the solvent under the inert atmosphere to increase the concentration. Allow to cool again.[3] |
| Premature Crystallization (During hot filtration) | The solution cooled too quickly in the funnel. | Use a pre-heated funnel and receiving flask. If crystals form, add a small amount of hot solvent to redissolve them.[3] |
| Low Recovery Yield | Too much solvent was used; compound has significant solubility in cold solvent; crystals were washed with a warm solvent. | Minimize the initial volume of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Use only minimal amounts of ice-cold solvent for washing. |
| Colored Product | Oxidation of the aminophenol. | Ensure a robust inert atmosphere is maintained throughout the heating process. A small amount of a reducing agent like sodium hydrosulfite can be added during dissolution as described in some purification patents.[8] |
References
- Larcam, A. B. (1972). Purification of p-aminophenol. U.S.
- Baron, M. (1972). Process for the purification of p-aminophenol. U.S.
- Copelin, H. B. (1973). Purification of p-aminophenol. U.S.
- Fruin, R. E., & Papanu, V. D. (1989). Purification of N-acetyl aminophenols.
- European Patent Office. (1989). Purification of N-acetyl aminophenols - EP 0320484 A2. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
- Global Substance Registration System (GSRS). (n.d.). This compound.
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Application Notes & Protocols: A High-Throughput Screening Cascade for 4-Amino-2,3-xylenol Derivatives
Abstract
The aminophenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 4-aminophenol, for instance, are known to possess analgesic, antipyretic, and anti-inflammatory properties.[2][3] More complex aminophenol-containing molecules like Fenretinide have been investigated for their potent antiproliferative activities in cancer research.[4] The 4-Amino-2,3-xylenol core, a substituted aminophenol, presents a promising framework for the development of novel bioactive compounds. This document provides a comprehensive, multi-tiered screening cascade designed to elucidate the biological activity of a library of this compound derivatives. We present detailed protocols for primary assays covering cytotoxicity, antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibition activities, complete with data interpretation guidelines and workflow visualizations to guide researchers in drug development.
Introduction: The Rationale for Screening
The discovery of novel therapeutic agents often begins with the identification of a chemical scaffold that can be readily modified to explore a wide chemical space. The this compound structure, featuring a reactive amino group and a phenolic hydroxyl group on a substituted benzene ring, is ripe for derivatization. These functional groups are known to be key for the biological activity of many compounds, including their ability to scavenge reactive oxygen species (ROS) and interact with biological targets.[4] Structure-activity relationship (SAR) studies on related p-aminophenol derivatives have shown that modifications to the amino and hydroxyl groups can significantly alter their biological profiles and toxicological properties.[2]
This guide outlines a logical and efficient screening workflow to systematically evaluate a library of novel this compound derivatives. The proposed cascade begins with broad cytotoxicity screening to establish a therapeutic window, followed by a panel of specific assays targeting common biological activities associated with phenolic and aniline-containing compounds.
The General Screening Workflow
A systematic approach is crucial for efficiently screening a compound library. The process begins with the preparation of the derivative library and culminates in the identification of validated "hit" compounds with specific biological activities. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for screening this compound derivatives.
Tier 1: Foundational Assays - Cytotoxicity & Antioxidant Potential
The initial tier of screening aims to broadly characterize the derivatives. Cytotoxicity is a critical first step to identify compounds that are overtly toxic and to determine the appropriate concentration range for subsequent, more specific biological assays. As phenolic compounds are well-known antioxidants, evaluating this potential is a logical co-primary screen.[5]
Protocol: In Vitro Cytotoxicity Screening via Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6] It is a rapid, sensitive, and reliable method for high-throughput screening of anticancer drugs and general cytotoxicity.[7][8]
Principle: The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[6]
Materials & Reagents:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test Compound Stock Solutions (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 510-570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]
-
Washing: Discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Discard the SRB solution and quickly wash the plate four times with 1% acetic acid to remove unbound dye.[6]
-
Solubilization: Air dry the plate. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[9]
Protocol: Antioxidant Capacity via DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[10]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color changes to a pale yellow. The decrease in absorbance is proportional to the antioxidant capacity of the compound.[5][10]
Materials & Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test Compound Stock Solutions (in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of the test derivatives.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid at various concentrations).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Read the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_Blank - Abs_Sample) / Abs_Blank] * 100 Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Tier 2: Specific Biological Activity Screening
Derivatives that show low cytotoxicity and/or interesting antioxidant profiles can be advanced to Tier 2 screening to investigate more specific biological activities.
Protocol: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[11][12]
Principle: This colorimetric assay measures the activity of mushroom tyrosinase by monitoring the oxidation of L-DOPA to form dopachrome, a colored product with an absorbance maximum near 475 nm.[11] An inhibitor will reduce the rate of dopachrome formation.
Materials & Reagents:
-
Mushroom Tyrosinase (e.g., 50-100 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 10 mM in phosphate buffer, prepare fresh)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compound Stock Solutions (in DMSO)
-
96-well microplate
-
Microplate reader (absorbance at 475 nm)
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer.
-
Control Wells: 20 µL of vehicle (e.g., DMSO) + 140 µL of phosphate buffer.
-
Positive Control: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.
-
-
Enzyme Addition: Add 20 µL of the mushroom tyrosinase solution to all wells. Mix and pre-incubate at 25°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume will be 200 µL.[11]
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes in a kinetic mode.
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100[12]
-
Determine the IC₅₀ value for each active compound.
Protocol: Anti-inflammatory - Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This simple in vitro assay serves as a preliminary screen for anti-inflammatory activity.
Principle: The assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA). The turbidity of the solution increases upon denaturation, which can be measured spectrophotometrically. Anti-inflammatory drugs can prevent this denaturation.[14]
Materials & Reagents:
-
Bovine Serum Albumin (BSA), 5% (w/v) solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test Compound Stock Solutions
-
Diclofenac Sodium (positive control)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of test compound solution (at various concentrations) and 0.5 mL of the 5% BSA solution.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.
Data Analysis: Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Determine the IC₅₀ value.
Protocol: Antimicrobial - Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.
Materials & Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound Stock Solutions
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and identify promising candidates.
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound ID | Cytotoxicity IC₅₀ (µM) [A549 cells] | Antioxidant IC₅₀ (µM) [DPPH Assay] | Tyrosinase Inhibition IC₅₀ (µM) | Antimicrobial MIC (µg/mL) [S. aureus] |
|---|---|---|---|---|
| Xylenol-001 | > 100 | 45.2 | > 200 | 128 |
| Xylenol-002 | 15.8 | 12.1 | > 200 | 32 |
| Xylenol-003 | 88.3 | 25.7 | 55.4 | > 256 |
| Xylenol-004 | > 100 | > 200 | 28.9 | 64 |
| Doxorubicin | 0.05 | - | - | - |
| Ascorbic Acid | - | 8.5 | - | - |
| Kojic Acid | - | - | 18.2 | - |
| Ciprofloxacin| - | - | - | 0.5 |
Interpretation:
-
Xylenol-002 shows potent cytotoxic and antioxidant activity, suggesting it could be a lead for anticancer drug discovery.
-
Xylenol-004 demonstrates selective tyrosinase inhibition with low cytotoxicity, making it a strong candidate for dermatological applications.
-
A high IC₅₀ or MIC value indicates low activity, while a low value indicates high potency.
Potential Mechanisms and Signaling Pathways
The biological activities observed can be linked to established molecular pathways. For example, cytotoxic compounds often induce apoptosis (programmed cell death).
Caption: Simplified intrinsic apoptosis pathway potentially triggered by a cytotoxic agent.
Compounds with anti-inflammatory activity may function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), or by modulating transcription factors like NF-κB that control the production of pro-inflammatory cytokines.[15] Further mechanism-of-action studies would be required to confirm these hypotheses for any validated hits.
References
- Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
- Bio-protocol. (2023). Tyrosinase Inhibition Assay. Bio-protocol, 13(12), e4724. [Link]
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]
- Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. [Link]
- Perez, R. P., Godwin, A. K., Handel, L. M., & Hamilton, T. C. (1993). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. European Journal of Cancer, 29(3), 395-399. [Link]
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Li, X., Wu, X., & Chen, H. (2023).
- Wang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 989505. [Link]
- Rasheed, A., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. Foods, 9(9), 1228. [Link]
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274382. [Link]
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- Keep, R. F., Zou, Y., & Xiang, J. (1990). A comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 26(7), 813-816. [Link]
- Petrović, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1162391. [Link]
- Al-Hujaily, E. M., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 920-928. [Link]
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- Ito, H., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 29(11), 2530. [Link]
- Islam, M. R., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296. [Link]
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- Pimple, B. P. (2020, July 25).
- ResearchGate. (n.d.). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation.
- Méndez-Tovar, I., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 13(10), 1358. [Link]
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- Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
- Imbert, T. F., et al. (1995). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 38(21), 4288-4297. [Link]
- Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
- Wang, Y., et al. (2021). Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. Molecules, 26(3), 735. [Link]
- Mkhonza, N. P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7018. [Link]
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Application Notes & Protocols: 4-Amino-2,3-xylenol as a Versatile Building Block in Organic Synthesis
Abstract
4-Amino-2,3-xylenol, also known as 4-amino-2,3-dimethylphenol, is a bifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group and a reactive phenolic hydroxyl group on a dimethyl-substituted benzene ring, allows for the strategic construction of a diverse array of complex molecules.[3] This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a focus on its application in the synthesis of high-value heterocyclic compounds and pharmaceutical intermediates. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to guide researchers in leveraging this compound for drug discovery and materials science applications.
Introduction: The Strategic Value of this compound
In the landscape of chemical building blocks, molecules that offer multiple, differentially reactive functional groups are of paramount importance.[4][5] this compound (Figure 1) fits this profile perfectly. The amino group provides a site for amidation, alkylation, diazotization, and participation in cyclization reactions, while the hydroxyl group can undergo etherification, esterification, and influence electrophilic aromatic substitution.[1] The presence of two methyl groups on the aromatic ring provides steric influence and enhances the lipophilicity of its derivatives, a feature often sought in medicinal chemistry to improve membrane permeability and metabolic stability.[3]
This guide will demonstrate the practical application of this building block, moving from its own synthesis to its use in constructing complex heterocyclic systems like carbazoles and benzoxazoles, which are privileged scaffolds in many biologically active compounds.[6][7]
Physicochemical Properties
A clear understanding of a building block's physical properties is critical for its effective use in synthesis, including solvent selection and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 3096-69-3 | [8] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2][9] |
| Appearance | White to gray or brown powder/crystals | [1] |
| Melting Point | 174-177 °C | [8] |
| Boiling Point | 296.3 ± 28.0 °C (Predicted) | [8] |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | [3][8] |
| pKa | 10.70 ± 0.23 (Predicted, for the phenolic proton) | [8] |
Foundational Protocol: Synthesis of this compound
While commercially available, this compound can be readily synthesized in the laboratory from its corresponding nitro precursor, 2,3-dimethyl-4-nitrophenol. The most common and efficient method is the catalytic hydrogenation of the nitro group.
Workflow: Synthesis of this compound
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[10]
Materials:
-
2,3-Dimethyl-4-nitrophenol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol (or Methanol)
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
A mixture of 2,3-dimethyl-4-nitrophenol (e.g., 2.0 g, 11.96 mmol) in ethanol (80 mL) is charged into a suitable reaction flask.[10]
-
The 10% Pd/C catalyst (e.g., 1.83 g, a significant amount used in the reference) is carefully added to the mixture.[10]
-
The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times to ensure an inert atmosphere is replaced by hydrogen).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., via a balloon) at room temperature for approximately 5 hours.[10]
-
Reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with additional ethanol or dichloromethane (DCM).[10]
-
The combined filtrate is concentrated under reduced pressure to yield this compound as a brown powder (1.60 g, 97% yield reported in the reference).[10] The product can be further purified by recrystallization if necessary.
Expertise & Causality:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a standard, highly efficient heterogeneous catalyst for the reduction of nitro groups. It offers high activity, selectivity for the nitro group over other potential reductions, and ease of removal by simple filtration.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they solubilize the starting material and are compatible with the catalytic process.
-
Safety: Hydrogen gas is flammable. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen; it should be handled while wet and disposed of properly.
Application in Heterocyclic Synthesis I: Carbazole Derivatives
Carbazole and its derivatives are critical structural motifs in materials science (e.g., for organic light-emitting diodes, OLEDs) and are present in numerous pharmaceutically active compounds.[6][11] this compound is an excellent precursor for synthesizing substituted carbazoles, often involving an initial protection step followed by a palladium-catalyzed cyclization.
Reaction Mechanism: Graebe-Ullmann Synthesis Adaptation
A classic approach to carbazoles is the Graebe-Ullmann reaction. A modern adaptation could involve an intramolecular palladium-catalyzed C-H arylation. The general mechanism involves the formation of a triazene, which upon thermal or photochemical decomposition, generates a radical that cyclizes. A more modern approach involves forming a 2-amino-2'-halobiphenyl intermediate followed by a Pd-catalyzed intramolecular Buchwald-Hartwig amination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]
- 4. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 3096-69-3 [amp.chemicalbook.com]
- 9. plantaedb.com [plantaedb.com]
- 10. This compound CAS#: 3096-69-3 [m.chemicalbook.com]
- 11. soc.chim.it [soc.chim.it]
Chromatographic Separation and Analysis of 4-Amino-2,3-xylenol from Complex Reaction Mixtures
An Application Guide and Protocol
Abstract
4-Amino-2,3-xylenol (4-hydroxy-2,3-dimethylaniline) is a critical aromatic amine intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and specialized dyes. Its effective purification from complex reaction matrices—often containing isomeric impurities, unreacted starting materials, and by-products—is paramount for ensuring final product quality and safety. This application note provides a detailed, field-proven protocol for the analytical determination and preparative separation of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the scientific rationale behind method development, from understanding the analyte's physicochemical properties to optimizing chromatographic parameters for robust and scalable separation.
Introduction: The Separation Challenge
The synthesis of substituted phenols and anilines frequently results in a mixture of structural isomers, which possess very similar physical and chemical properties.[1] This makes their separation a non-trivial task. This compound, with its polar hydroxyl and amino functional groups, presents a unique chromatographic challenge. The goal is to develop a method that not only resolves the target compound from closely related impurities but is also robust and transferable from analytical-scale quality control to preparative-scale purification. Reverse-phase chromatography is an exceptionally powerful technique for this application, offering high-resolution separation of aromatic compounds based on subtle differences in their hydrophobicity.[2][3][4]
Analyte Profile: Physicochemical Properties of this compound
A successful separation strategy begins with a thorough understanding of the analyte's properties. These characteristics directly influence its behavior in a chromatographic system, dictating choices for the stationary phase, mobile phase, and detection method.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₁₁NO | Provides the basic chemical identity.[5] |
| Molecular Weight | 137.18 g/mol | Influences diffusion rates and mass spectrometry response.[5] |
| pKa | 10.70 ± 0.23 (Predicted) | The basicity of the amino group and acidity of the hydroxyl group are critical for controlling retention by adjusting mobile phase pH.[6] |
| Appearance | White to gray/brown powder or crystal | Physical state at room temperature.[7] |
| Solubility | Soluble in Methanol | Excellent solubility in a common HPLC organic modifier ensures good sample preparation and prevents precipitation on-column.[6] |
| UV Absorbance | Aromatic Amine | Aromatic structure provides strong UV absorbance, making UV-Vis a suitable detection method. |
| XlogP | 0.90 | This value indicates moderate hydrophobicity, making it an ideal candidate for retention and separation on a C18 reverse-phase column.[5] |
Chromatographic Method: Rationale for Reverse-Phase HPLC
Given the moderate polarity and hydrophobicity of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Expertise-Driven Rationale : The C18 stationary phase, a non-polar alkyl-silica, provides a hydrophobic surface that interacts with the aromatic ring and methyl groups of the xylenol molecule. By using a polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol), we can elute compounds in order of increasing hydrophobicity. The polar amino and hydroxyl groups of this compound reduce its retention compared to non-polar impurities, while its aromatic structure ensures sufficient interaction for effective separation from highly polar contaminants. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial; it protonates the amino group, ensuring a consistent charge state and preventing peak tailing, which is a common issue with basic analytes like amines.[8]
Overall Separation and Analysis Workflow
The logical flow from a raw sample to a quantified result is a multi-step process. Each stage is designed to ensure data integrity and reproducibility.
Caption: Workflow for the HPLC analysis of this compound.
Protocol 1: Analytical Method for Quantification
This protocol details a validated RP-HPLC method for the accurate quantification of this compound in reaction mixtures.
Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for improved peak shape.[8]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) (ACS Grade or higher)
-
This compound Certified Reference Standard (>98.0% purity)[7]
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials with septa, 0.22 µm syringe filters.
Chromatographic Conditions
This self-validating system ensures robust performance. The use of a buffered mobile phase and controlled temperature provides reproducible retention times.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Industry standard for separating moderately polar aromatic compounds. Provides a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1 v/v/v) | Acetonitrile is a strong organic modifier for eluting the analyte. Water provides polarity. Phosphoric acid at 0.1% maintains a low pH (~2.5-3.0) to protonate the amine, ensuring sharp, symmetrical peaks.[8] |
| MS-Compatible Alt. | Replace Phosphoric Acid with 0.1% Formic Acid | Formic acid is volatile and suitable for LC-MS applications.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times by controlling the viscosity of the mobile phase and separation kinetics. |
| Detection (UV) | 280 nm | Aromatic amines typically exhibit strong absorbance in this region. A DAD can be used to scan for the optimal wavelength and check for peak purity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
Step-by-Step Protocol
A. Mobile Phase Preparation:
-
Measure 600 mL of deionized water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated Phosphoric Acid.
-
Add 400 mL of Acetonitrile.
-
Transfer to a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
B. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 Methanol:Water solution. This stock is stable when stored at 4°C in the dark.
C. Calibration Standards (e.g., 1 to 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the mobile phase as the diluent to prepare at least five concentration levels. This practice, known as matrix matching, minimizes solvent effects during injection.
D. Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial to remove particulate matter that could damage the column.
E. Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~20-30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample(s).
-
Periodically inject a mid-level calibration standard to check for system drift.
Data Analysis and Expected Results
-
Quantification: Generate a linear regression curve (Concentration vs. Peak Area) from the calibration standards. The R² value should be >0.999 for a valid calibration. Use the equation of the line to calculate the concentration of this compound in the sample.
-
Expected Chromatogram: The this compound peak should be sharp and symmetrical. Potential impurities, such as other xylenol isomers or related aromatic amines, would typically elute at different retention times based on their polarity.[2]
Protocol 2: Scaling to Preparative Separation
The analytical method serves as an excellent starting point for purification.
-
Principle of Scaling: To isolate the compound, the method is scaled to a larger diameter column capable of handling higher mass loads. The mobile phase composition is generally kept the same to maintain selectivity.[8]
-
Key Modifications:
-
Column: Switch to a preparative C18 column (e.g., 21.2 mm ID or larger).
-
Flow Rate: Increase the flow rate proportionally to the square of the column radii ratio. For a 4.6 mm to 21.2 mm ID scale-up, the flow rate would increase by a factor of ~(21.2/4.6)² ≈ 21.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of mobile phase or a stronger solvent (like pure methanol) if necessary. The loading amount depends on the separation difficulty and column capacity, typically determined through loading studies.
-
Fraction Collection: Use a fraction collector triggered by UV signal to isolate the peak corresponding to this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Mobile phase pH is too high. 3. Column degradation. | 1. Use a high-purity, end-capped C18 column. 2. Ensure the acid concentration is correct (0.1%) to keep the pH low. 3. Replace the column. |
| Poor Resolution | 1. Mobile phase is too strong (eluting too fast). 2. Column is losing efficiency. | 1. Decrease the percentage of acetonitrile in the mobile phase. 2. Perform a column flush/regeneration cycle or replace the column. |
| High Backpressure | 1. Frit or column blockage. 2. Buffer precipitation. | 1. Filter all samples and mobile phases. Reverse-flush the column (if permitted by manufacturer). 2. Ensure mobile phase components are fully miscible; do not leave buffered solutions in the system with high organic content. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Column not fully equilibrated. | 1. Prepare fresh mobile phase daily; use a well-mixed solvent reservoir. 2. Ensure the column oven is set and stable at the target temperature. 3. Equilibrate the column for at least 15-20 column volumes. |
Conclusion
This application note provides a comprehensive and robust RP-HPLC framework for the separation and analysis of this compound. By understanding the analyte's properties and the principles of chromatography, researchers can implement the detailed analytical protocol for reliable quality control and adapt it for preparative-scale purification. The provided methodologies are designed to be self-validating and serve as a strong foundation for development and manufacturing professionals.
References
- J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Xylene. NCBI Bookshelf.
- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- ResearchGate. (n.d.). 7 Analytical Methods.
- PlantaeDB. (n.d.). This compound - Chemical Compound.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- Journal of University of Babylon. (n.d.). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography.
- ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
- JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- Wikipedia. (n.d.). Xylenol.
Sources
- 1. Xylenol - Wikipedia [en.wikipedia.org]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. plantaedb.com [plantaedb.com]
- 6. This compound CAS#: 3096-69-3 [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: A Framework for In Vitro Profiling of 4-Amino-2,3-xylenol Derivatives
Introduction
The 4-Amino-2,3-xylenol scaffold, a substituted phenolic amine, represents a class of compounds with significant potential for biological activity. The presence of both a hydroxyl and an amino group on the aromatic ring suggests a rich pharmacophore, potentially capable of engaging in hydrogen bonding, redox reactions, and specific receptor interactions. This guide provides a comprehensive framework for the initial in vitro characterization of novel this compound derivatives.
As a Senior Application Scientist, my objective is not merely to provide a list of steps, but to impart a logical, field-tested strategy. The protocols herein are designed as a cascading system. We begin with foundational cytotoxicity profiling—a critical first step to determine the therapeutic window of a compound. Subsequent assays then probe specific, mechanistically-driven biological activities, including antioxidant potential, enzyme inhibition, and cell-based functional responses. Each protocol is structured to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reliable data for drug development professionals.
Section 1: Foundational Assays - Cytotoxicity & Viability Profiling
Expertise & Experience: Before assessing the therapeutic potential of any compound, it is imperative to first establish its toxicity profile. A compound's utility is defined by its therapeutic index—the concentration range in which it elicits a desired biological effect without causing significant harm to healthy cells. Starting with cytotoxicity assays prevents wasteful expenditure of resources on compounds that are indiscriminately toxic. We will utilize a metabolic assay for broad screening and a caspase-based assay to probe for a specific mode of cell death, apoptosis.
Workflow for Initial Compound Screening
Caption: General workflow for in vitro profiling of novel derivatives.
Protocol 1.1: Broad-Spectrum Cytotoxicity using Resazurin Reduction Assay
Principle of the Assay: This protocol assesses cell viability by measuring metabolic activity. Resazurin (a non-fluorescent, blue dye) is converted to the highly fluorescent, pink-colored resorufin by mitochondrial reductases in viable, metabolically active cells.[1] The intensity of the fluorescent signal is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., HeLa, HEK293, or a relevant cancer cell line) into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO.
-
Perform a serial dilution in complete cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls: Include "cells only" (vehicle control, 0.5% DMSO) and "medium only" (blank) wells. A positive control (e.g., 10% DMSO or a known cytotoxic drug like Doxorubicin) is also recommended.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and relevant to the expected mechanism of action.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS.
-
Add 20 µL of the Resazurin working solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 1.2: Mechanistic Apoptosis Assay via Caspase-3/7 Activity
Principle of the Assay: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[2] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1.1, using a 96-well, opaque-walled plate suitable for luminescence. Treat cells with compounds at concentrations around their determined IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀).
-
-
Assay Procedure:
-
Use a commercially available Caspase-Glo® 3/7 Assay kit and prepare the reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" blank.
-
Express results as fold-change in caspase activity relative to the vehicle control. Significant induction of caspase activity at cytotoxic concentrations suggests an apoptotic mechanism.[2]
-
Data Presentation: Cytotoxicity Profile
| Derivative ID | Cell Line | IC₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| AXD-001 | HeLa | 15.2 | 4.5 |
| AXD-002 | HeLa | > 100 | 1.1 |
| AXD-003 | HeLa | 5.8 | 8.2 |
| Doxorubicin | HeLa | 0.5 | 10.0 |
Section 2: Screening for Antioxidant Activity
Expertise & Experience: The phenolic hydroxyl group is a well-known structural motif for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[3] Evaluating this potential is a logical step for this class of compounds. We will employ two common and complementary assays: DPPH and ABTS. The DPPH assay is conducted in an organic solvent (methanol), while the ABTS assay can be performed in aqueous solutions, providing a more versatile assessment.[4][5]
Mechanism of Radical Scavenging Assays
Caption: Principle of DPPH and ABTS radical scavenging assays.
Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: DPPH is a stable free radical that has a deep purple color in solution with a characteristic absorbance maximum.[6] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the purple color to fade. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a ~60 µM solution of DPPH in methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0. Store this solution in the dark.
-
Prepare 1 mM stock solutions of the test derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds (e.g., 1 µM to 500 µM in methanol) to the wells.
-
Controls: Include a blank (100 µL methanol + 100 µL methanol) and a control (100 µL DPPH + 100 µL methanol).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity: (% Inhibition) = [(A_control - A_sample) / A_control] * 100.
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[7]
-
Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of the Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3] This creates a blue-green solution. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic compounds.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of test compounds and a positive control (Trolox) in the same buffer used for dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compound dilutions to the wells.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox that would produce the same level of scavenging.
-
Section 3: Investigating Enzyme Inhibition Potential
Expertise & Experience: Many drugs exert their effects by inhibiting specific enzymes. Given the structural similarity of this compound to various bioactive phenols and amines, assessing its potential as an enzyme inhibitor is a crucial step. We will focus on two enzyme families relevant to inflammation and neurology. Cyclooxygenases (COX-1/COX-2) are key enzymes in the inflammatory pathway, while Monoamine Oxidases (MAO-A/MAO-B) are critical in neurotransmitter metabolism.[8][9]
Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle of the Assay: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX enzymes produce prostaglandin G₂ (PGG₂), which is then reduced to PGH₂, releasing an oxidized heme cofactor. This oxidized cofactor can then oxidize a chromogenic substrate (like TMPD), producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color formation.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit which provides purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a chromogenic probe.
-
Prepare test compounds and controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) in the provided assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.
-
Add the test compound or a known inhibitor.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity. The selectivity index (SI) is often calculated as IC₅₀(COX-1)/IC₅₀(COX-2).[10]
-
Data Presentation: Enzyme Inhibition Profile
| Derivative ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| AXD-001 | 25.1 | 5.2 | > 50 | > 50 |
| AXD-004 | > 50 | > 50 | 2.1 | 45.8 |
| Celecoxib | 15.0 | 0.05 | N/A | N/A |
| Clorgyline | N/A | N/A | 0.01 | 25.0 |
Section 4: Cell-Based Functional Assays
Expertise & Experience: While biochemical assays are excellent for identifying direct molecular interactions, cell-based assays provide a more physiologically relevant context. They account for factors like cell permeability, intracellular metabolism, and engagement with complex signaling pathways.
Protocol 4.1: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition
Principle of the Assay: Macrophages, when stimulated with lipopolysaccharide (LPS), produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[11] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test derivatives (determined from Protocol 1.1) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Controls: Include "cells only", "cells + LPS", and "cells + LPS + known inhibitor (e.g., L-NAME)".
-
-
Griess Assay:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production relative to the "cells + LPS" control.
-
References
- Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine. [Link]
- Gannon, C. L., et al. (2019). Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. Regulatory Toxicology and Pharmacology. [Link]
- Zal-lim, N. A., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell.
- A-N. Tan, S., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. [Link]
- Gannon, C. L., et al. (2019). Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. PubMed. [Link]
- Pezzella, A., et al. (1996). Comparative cytotoxicity of phenols in vitro.
- Ribeiro, A., et al. (2021). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Antioxidants. [Link]
- Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
- Putri, D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
- Stoker, T. E., et al. (2012). In vitro receptor binding assays.
- Lee, E. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- S-M, A., et al. (2019). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules. [Link]
- Bou-Salah, L., et al. (2022). Antioxidant activity as assessed using dPPH and ABTS •+ assays.
- PlantaeDB. (n.d.). This compound. PlantaeDB. [Link]
- Młynarczyk, K., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]
- Zengin, G., et al. (2014). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey.
- Naz, R., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]
- de Oliveira, R. B., et al. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules. [Link]
- de Melo, T. S., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences. [Link]
- El-Sayed, N. N. E., et al. (2023).
- Kumar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Parra-Delgado, H., et al. (2022).
- Khan, R. A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules. [Link]
- Yurttaş, L., et al. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. Archiv der Pharmazie. [Link]
- Sadowska, B., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences. [Link]
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
- Uddin, M. S., et al. (2023).
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- 1. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Amino-2,3-xylenol Coupling Reactions
Welcome to the technical support center for optimizing the yield of 4-Amino-2,3-xylenol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols.
I. Frequently Asked Questions (FAQs)
Q1: My azo coupling reaction with this compound is resulting in a low yield or failing altogether. What are the most common culprits?
A1: Low yields in azo coupling reactions are a frequent issue and can often be traced back to several critical factors:
-
Decomposition of the Diazonium Salt: The diazonium salt of this compound is inherently unstable and can easily decompose, particularly if the temperature rises above the optimal 0-5°C range.[1][2] This decomposition leads to the formation of undesired phenols and other byproducts, reducing the concentration of the diazonium salt available for the coupling reaction.[2]
-
Incorrect pH of the Reaction Medium: The pH is a crucial parameter. For coupling with phenols like this compound, an alkaline medium is necessary to generate the more reactive phenoxide ion.[2][3] If the pH is too low, the coupling reaction will be slow or may not proceed at all.
-
Impure Starting Materials: The purity of your this compound and the diazonium salt precursor is paramount. Impurities can lead to the formation of unwanted colored byproducts and interfere with the desired reaction.[1][2]
-
Incomplete Diazotization: If the initial diazotization of the aromatic amine is not complete, there will be less diazonium salt available to couple with the this compound, directly impacting the yield.[2]
Q2: I'm observing a dark, tar-like substance in my reaction mixture instead of a clean precipitate. What causes this and how can it be prevented?
A2: The formation of brown or black tar-like substances is a strong indicator of decomposition and side reactions. The primary causes include:
-
Elevated Reaction Temperature: Allowing the temperature to exceed the recommended 0-5°C range significantly accelerates the decomposition of the diazonium salt, leading to the formation of complex polymeric byproducts.[2]
-
Oxidation: Phenolic compounds like this compound are susceptible to oxidation, which can produce colored impurities and tarry materials.[2]
-
Localized High Concentrations of Reagents: Adding the diazonium salt solution too quickly can create localized hotspots and high concentrations, promoting side reactions.[2]
To prevent this, strictly maintain the low temperature, ensure efficient stirring, and add the diazonium salt solution slowly and dropwise to the solution of this compound.[1][2]
Q3: The color of my final azo dye product is not what I expected. What could be the reason for this discrepancy?
A3: An incorrect or inconsistent color in the final product can stem from a few issues:
-
Side Reactions: The formation of byproducts with different chromophores will alter the overall color of the product mixture.
-
Incorrect pH: The final color of many azo dyes is pH-dependent. Ensure the pH of your final product is controlled and consistent.
-
Oxidation of the Product: The azo dye itself might be susceptible to oxidation, leading to a color change.
Careful control of reaction parameters and purification of the final product are key to achieving the correct and consistent color.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the coupling reaction of this compound.
Problem: Low Yield of Azo Dye
| Potential Cause | Troubleshooting Steps & Rationale |
| Diazonium Salt Decomposition | Maintain Temperature: Strictly control the temperature of both the diazotization and coupling reactions between 0-5°C using an ice-salt bath.[1][2] This minimizes the rate of decomposition of the thermally labile diazonium salt. Immediate Use: Use the freshly prepared diazonium salt solution immediately.[1][2] Storage, even at low temperatures, can lead to significant decomposition. |
| Suboptimal pH for Coupling | pH Adjustment: For coupling with this compound (a phenol), the reaction medium should be alkaline (typically pH 9-10) to facilitate the formation of the highly reactive phenoxide ion.[4] Use a calibrated pH meter to monitor and adjust the pH of the this compound solution before and during the addition of the diazonium salt. |
| Incomplete Diazotization | Check for Excess Nitrous Acid: After the addition of sodium nitrite during the diazotization step, test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the reaction.[4] Ensure Complete Dissolution: Make sure the starting amine is fully dissolved in the acidic solution before adding sodium nitrite to ensure it is all available for reaction.[4] |
| Impure Reactants | Purify Starting Materials: If you suspect impurities, consider recrystallizing the this compound and the starting amine. The purity of sodium nitrite should also be verified. |
| Inefficient Mixing | Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture and prevent localized concentration gradients that can lead to side reactions.[1] |
Problem: Formation of Byproducts and Incorrect Color
| Potential Cause | Troubleshooting Steps & Rationale |
| Side Reactions (e.g., N-coupling) | pH Control: While less common with phenols, incorrect pH can sometimes lead to side reactions. Maintaining the optimal alkaline pH for C-coupling is crucial. |
| Oxidation | Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the electron-rich this compound. |
| Incorrect Stoichiometry | Molar Ratios: While a 1:1 molar ratio is standard, a slight excess of the coupling component (this compound) can sometimes be used to ensure the complete consumption of the diazonium salt.[4] |
III. Experimental Protocols
General Protocol for Azo Coupling with this compound
This protocol provides a generalized procedure. Optimal conditions may vary depending on the specific diazonium salt being used.
1. Diazotization of the Aromatic Amine:
-
Dissolve the primary aromatic amine in a mineral acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[1]
-
Continue stirring for 15-30 minutes after the addition is complete.
-
Confirm the completion of diazotization using starch-iodide paper.
2. Coupling Reaction:
-
In a separate vessel, dissolve this compound in an aqueous alkaline solution (e.g., 10% sodium hydroxide) to form the phenoxide.
-
Cool this solution to 0-5°C in an ice bath.[1]
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with vigorous stirring.[1]
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours) to ensure the completion of the coupling reaction.
3. Workup and Purification:
-
Isolate the azo dye precipitate by filtration.
-
Wash the solid thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
-
Dry the product.
-
If necessary, purify the crude product further by recrystallization from a suitable solvent or by column chromatography.[5]
IV. Visualizing the Workflow and Key Relationships
Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of azo dyes from this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in azo coupling reactions.
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
-
BenchChem. (2025). Preventing byproduct formation in azo coupling reactions.
-
Desai, K. R., & Mistry, B. D. (Year). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
-
Unknown Author. (n.d.). The Synthesis of Azo Dyes.
-
ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level....
-
Sekar, N., et al. (Year). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian J. Chem.
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
-
Chemistry Stack Exchange. (2015). Azo coupling with arenediazonium salts - why isn't nitrogen gas lost?.
-
Scholars Research Library. (n.d.). Synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.
-
ResearchGate. (n.d.). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‑Amino‑2,3‑Dimethyl‑1‑Phenyl‑3‑Pyrazol‑5‑One.
-
MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
-
Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?.
-
ChemicalBook. (n.d.). This compound CAS#: 3096-69-3.
-
Wikipedia. (n.d.). Azo coupling.
-
MDPI. (n.d.). Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries.
-
BenchChem. (2025). Application Notes and Protocols for the Functionalization of 4-Amino-2-methylphenol's Amino Group.
-
NIH. (n.d.). Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions.
-
Unknown Author. (n.d.). reactions_of_phenols.
-
ChemicalBook. (n.d.). This compound | 3096-69-3.
-
IIP Series. (2025). Preparation and Characterization of Some New Compounds of Azo Dyes Derived from 4-amino Antipyrine, the Study of Some Physical.
-
ResearchGate. (2025). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-scale Production.
-
CHIMIA. (n.d.). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large.
-
BenchChem. (2025). Technical Support Center: Optimizing Azo Dye Synthesis with 2,3-Diaminotoluene.
-
PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
-
ResearchGate. (2025). Azo coupling reactions structures and mechanisms.
-
Taylor & Francis. (n.d.). Azo dyes – Knowledge and References.
-
NIH. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling.
-
IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.
-
Wikipedia. (n.d.). Protecting group.
-
ResearchGate. (2025). Synthesis of 3-amino-4-amidoximinofurazan with high yield.
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol.
Sources
Troubleshooting guide for the synthesis of 4-Amino-2,3-dimethylphenol
Technical Support Center: Synthesis of 4-Amino-2,3-dimethylphenol
Welcome to the technical support guide for the synthesis of 4-Amino-2,3-dimethylphenol (CAS RN: 3096-69-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. We will move beyond simple procedural steps to address the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experimental outcomes.
The most common and reliable synthetic pathway involves a two-step process: the regioselective nitration of 2,3-dimethylphenol to form the 2,3-dimethyl-4-nitrophenol intermediate, followed by the reduction of the nitro group to the desired amine. This guide is structured to address specific issues that may arise during each of these critical stages.
Part 1: Nitration of 2,3-Dimethylphenol
The initial step, electrophilic nitration of 2,3-dimethylphenol, is critical for determining the overall yield and purity of the final product. The hydroxyl and methyl groups are both activating, ortho-, para-directors, which can lead to a mixture of isomers if conditions are not carefully controlled. The primary goal is to selectively introduce the nitro group at the C4 position, which is para to the powerful hydroxyl directing group.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nitration reaction has a very low yield, or I've recovered mostly unreacted starting material. What went wrong?
Answer: Low conversion in this electrophilic aromatic substitution typically points to issues with the nitrating agent or reaction temperature.
-
Causality & Solution: Nitration requires a potent electrophile (NO₂⁺). If you are using a standard mixture of nitric acid and sulfuric acid, the concentration of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the nitronium ion. Ensure your acids are concentrated and anhydrous. The reaction is often exothermic and performed at low temperatures (0-10 °C) to control selectivity. However, if the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Monitor the reaction via Thin-Layer Chromatography (TLC) and if no conversion is observed after a reasonable time, consider allowing the temperature to rise slowly by a few degrees.
Question 2: I've successfully nitrated the ring, but my NMR analysis shows a mixture of products, including the 6-nitro isomer. How can I improve regioselectivity for the 4-position?
Answer: The formation of multiple isomers is a common challenge due to the multiple activated positions on the aromatic ring. Controlling this is key.
-
Causality & Solution: The hydroxyl group is the most powerful activating group, strongly directing ortho and para. The C4 (para) and C6 (ortho) positions are both electronically favored. However, the C6 position is sterically hindered by the adjacent methyl group at C2. To favor substitution at the less hindered C4 position, you should:
-
Use Milder Nitrating Agents: Consider using a less aggressive nitrating agent, such as nitric acid in acetic acid, which can improve selectivity.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0-5 °C). Higher temperatures provide more energy to overcome the steric hindrance at the C6 position, leading to more of the undesired isomer.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2,3-dimethylphenol. This keeps the concentration of the nitronium ion low at any given moment, favoring reaction at the most electronically and sterically accessible site.
-
Part 2: Reduction of 2,3-Dimethyl-4-nitrophenol
This is the final and most critical transformation. The most common industrial and laboratory method is catalytic hydrogenation, which offers high yields and clean conversions. However, several factors can lead to suboptimal results.
Overall Synthetic Workflow
Caption: Diagnostic workflow for troubleshooting low conversion in catalytic hydrogenation. [1] Question 2: The reaction worked, but my isolated product is a dark brown or purple solid, not the expected white/grey powder. Why?
Answer: This is a classic sign of product oxidation. Aminophenols are highly sensitive to air.
-
Causality & Solution: The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and susceptible to oxidation, forming highly colored quinone-imine type impurities. [2]This is the most common cause of discoloration. To prevent this:
-
Work-up Under Inert Atmosphere: Once the reaction is complete and the hydrogen is vented, purge the reaction vessel with an inert gas like nitrogen or argon. [2]Perform the filtration to remove the catalyst and subsequent solvent removal under an inert blanket.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Purging your work-up and purification solvents with nitrogen or argon before use can significantly reduce product oxidation. [2] 3. Proper Storage: The final, purified product should be stored in a tightly sealed container under an inert atmosphere and protected from light. [2] Question 3: My product seems pure by NMR, but the yield is low. Could I be losing product during the work-up?
-
Answer: Yes, aminophenols can be amphoteric and have moderate water solubility, which can lead to losses during aqueous work-ups.
-
Causality & Solution: The molecule has a basic amino group and an acidic phenolic group. During work-up, if the pH is not carefully controlled, the product can exist as a salt (either ammonium or phenoxide), increasing its solubility in the aqueous phase during extractions.
-
pH Adjustment: After removing the catalyst, carefully adjust the pH of the solution to the isoelectric point of 4-Amino-2,3-dimethylphenol to minimize its water solubility before extraction or filtration.
-
Solvent Extraction: Use a polar organic solvent like ethyl acetate for extractions and perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent to ensure complete recovery from the aqueous phase.
-
Part 3: Purification & Characterization
Even with a successful reaction, obtaining an analytically pure product requires an effective purification strategy.
Purification Workflow for Crude Product
Caption: Step-by-step workflow for purification by recrystallization. [3] Question: What is the best method to purify the crude 4-Amino-2,3-dimethylphenol?
Answer: Recrystallization is typically the most effective and scalable method for purifying the final product.
-
Causality & Solution: The goal of recrystallization is to find a solvent system where the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Selection: For aminophenols, polar solvents are often a good choice. A mixture of ethanol and water, or methanol, is an excellent starting point. [3]You can dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of ethanol to clarify.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. [3]If significant color is present, you can add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. [3]Allowing the filtrate to cool slowly to room temperature, followed by cooling in an ice bath, will promote the formation of well-defined crystals, which can then be isolated by vacuum filtration. [3]
-
Data & Protocols
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2,3-dimethylphenol | |
| Synonyms | 4-Hydroxy-2,3-dimethylaniline | [4] |
| CAS Number | 3096-69-3 | [5] |
| Molecular Formula | C₈H₁₁NO | [5] |
| Appearance | White to gray or brown powder/crystal | [5] |
| Purity | >95-98% (Typical Commercial) |
Table 2: Reduction Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Source(s) |
| Low/No Conversion | Catalyst poisoning or deactivation | Use high-purity reagents; use a fresh batch of catalyst. | [1] |
| Inadequate H₂ pressure or temperature | Modestly increase H₂ pressure or reaction temperature. | [1][2] | |
| Poor agitation/mixing | Ensure vigorous stirring to keep the catalyst suspended. | [1][2] | |
| Product Discoloration | Air oxidation of aminophenol | Work-up and isolate the product under an inert atmosphere (N₂ or Ar). Use degassed solvents. | [2] |
| Low Isolated Yield | Product loss during aqueous work-up | Adjust pH to isoelectric point before extraction; perform multiple extractions with an appropriate organic solvent. |
Experimental Protocol: Catalytic Hydrogenation
This is a generalized protocol and must be adapted and optimized for specific laboratory conditions and scales.
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add 2,3-dimethyl-4-nitrophenol (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%.
-
System Purge: Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas (repeat 3 times), followed by evacuating and backfilling with hydrogen gas (repeat 3 times).
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or ~50 psi) and begin vigorous stirring. The reaction is often exothermic; cooling may be required initially.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically sampling the reaction mixture (after safely venting and purging) for TLC or LC-MS analysis.
-
Work-up: Once the starting material is consumed, stop the reaction, and carefully vent the excess hydrogen. Purge the vessel with nitrogen. [1]7. Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry, as it can be pyrophoric. Keep it wet with solvent at all times. [1]8. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2,3-dimethylphenol, which can then be purified by recrystallization as described above. [1]
References
- Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols - Benchchem. (URL: )
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
- CN103508908B - Preparation method for 4-amino-3-methylphenol - Google P
- Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide - Benchchem. (URL: )
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Full article: The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor - Taylor & Francis Online. (URL: [Link])
- DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google P
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Public
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol - Benchchem. (URL: )
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])
- 4-Amino-2,3-dimethylphenol - CAS Common Chemistry. (URL: [Link])
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (URL: [Link])
- Phenol, 2,3-dimethyl- - the NIST WebBook. (URL: [Link])
- The Synthesis and Green Chemistry Approaches for 4-Amino-2,5-dimethylphenol. (URL: [Link])
- 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem. (URL: [Link])
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol - ResearchG
- Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Applic
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-2,3-dimethylaniline
Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-2,3-dimethylaniline (also known as 4-Amino-2,3-dimethylphenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. This valuable intermediate is utilized in the manufacturing of dyes and pharmaceuticals.[1]
I. Synthetic Strategy Overview
The most common and practical laboratory synthesis of 4-Hydroxy-2,3-dimethylaniline involves a two-step process starting from 2,3-dimethylphenol. This strategy includes:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the para position of the hydroxyl group.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
This guide will focus on optimizing the conditions for each of these critical steps.
Caption: General two-step synthesis pathway for 4-Hydroxy-2,3-dimethylaniline.
II. Troubleshooting and FAQs: Nitration of 2,3-Dimethylphenol
The nitration of phenols requires careful control to achieve high regioselectivity and yield while minimizing side reactions.[2]
Q1: My nitration reaction is producing a significant amount of the ortho-nitro isomer. How can I improve para-selectivity?
A1: The hydroxyl group is a strong ortho-, para-director.[3] Several factors can be adjusted to favor para-substitution:
-
Steric Hindrance: The two methyl groups at positions 2 and 3 already provide some steric hindrance to the ortho positions, but this can be further influenced by the reaction conditions.
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para isomer. The kinetic ortho product is often favored at higher temperatures, while the thermodynamically more stable para product is favored at lower temperatures.
-
Nitrating Agent: Using a milder nitrating agent or a heterogeneous system can improve para-selectivity. A combination of sodium nitrate with an inorganic acidic salt like magnesium bisulfate (Mg(HSO4)2) in the presence of wet silica can be an effective and milder alternative to the traditional nitric acid/sulfuric acid mixture.[2]
Q2: I am observing the formation of dark, tar-like byproducts in my nitration reaction. What is the cause and how can it be prevented?
A2: The formation of tar-like substances is typically due to oxidation of the phenol by the strong oxidizing conditions of the nitrating mixture. Phenols are highly susceptible to oxidation, especially at elevated temperatures and high concentrations of nitric acid.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically between 0-10 °C, throughout the addition of the nitrating agent. | Reduces the rate of oxidation side reactions. |
| Addition Rate | Add the nitrating agent slowly and dropwise with vigorous stirring. | Prevents localized overheating and high concentrations of the nitrating agent. |
| Acid Concentration | Use the minimum effective concentration of nitric acid. | Minimizes the oxidative potential of the reaction mixture. |
Q3: The workup of my nitration reaction is difficult, and I am losing product. What is a reliable workup procedure?
A3: A careful workup is crucial for isolating the 4-nitro-2,3-dimethylphenol intermediate.
Recommended Workup Protocol:
-
Quenching: Slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product and dilute the strong acids.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral to remove residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
III. Troubleshooting and FAQs: Reduction of 4-Nitro-2,3-dimethylphenol
The reduction of the nitro group to an amine is the final and critical step.
Q1: My reduction reaction is incomplete, and I have a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, and catalyst activity.
| Reducing System | Troubleshooting Tips |
| Iron/HCl | - Ensure the iron powder is activated (e.g., by washing with dilute HCl before the reaction).- Maintain a sufficient excess of iron.- Ensure vigorous stirring to maintain contact between the reactants. |
| Catalytic Hydrogenation (H₂/Pd-C) | - Check the quality and activity of the palladium on carbon catalyst.- Ensure the system is properly purged of air to prevent catalyst poisoning.- Use an appropriate solvent, such as ethanol or methanol.[4] |
| Tin/HCl | - While effective, this method can lead to the formation of tin-containing byproducts that can complicate purification. |
Q2: The final product, 4-Hydroxy-2,3-dimethylaniline, is dark and appears to be degrading upon isolation. How can I improve its stability and purity?
A2: Aminophenols are prone to aerial oxidation, which can lead to discoloration.[5][6]
Stabilization and Purification Strategies:
-
Inert Atmosphere: Perform the final stages of the workup and isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of a reducing agent, like sodium bisulfite, to the wash solutions can help prevent oxidation.[5]
-
Purification Method: Recrystallization is often the preferred method for purification. If the product is still discolored, a treatment with activated carbon can be effective in removing colored impurities.[5][7]
Q3: How do I choose the optimal solvent for the reduction and subsequent purification?
A3: The choice of solvent depends on the reduction method.
-
For Iron/HCl reductions: A mixture of ethanol and water is commonly used to ensure the solubility of the organic substrate while allowing for the aqueous acidic conditions.
-
For Catalytic Hydrogenation: Ethanol or methanol are good choices as they readily dissolve the nitro compound and are compatible with the catalyst.[4]
-
For Recrystallization: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol/water or toluene are often suitable choices.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
IV. Optimized Experimental Protocols
Protocol 1: Nitration of 2,3-Dimethylphenol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol in a suitable solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the cooled solution of 2,3-dimethylphenol, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-10 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated 4-nitro-2,3-dimethylphenol by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified intermediate.
Protocol 2: Reduction of 4-Nitro-2,3-dimethylphenol
-
To a round-bottom flask containing the purified 4-nitro-2,3-dimethylphenol, add a mixture of ethanol and water.
-
Add activated iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a concentrated solution of sodium hydroxide to precipitate the crude 4-Hydroxy-2,3-dimethylaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent under an inert atmosphere.
V. References
-
Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. RSC Publishing. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. Available from: [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available from: [Link]
-
4-Amino-2,3-dimethylphenol. CAS Common Chemistry. Available from: [Link]
-
Optimization of reaction conditions a,b. ResearchGate. Available from: [Link]
-
p-DIMETHYLAMINOBENZOPHENONE. Organic Syntheses. Available from: [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. Available from: [Link]
-
Preparation method for 4-amino-3-methylphenol. Google Patents. Available from:
-
Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. PrepChem.com. Available from: [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy. Available from: [Link]
-
Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents. Available from:
-
Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Phenol, 2,3-dimethyl-. NIST WebBook. Available from: [Link]
-
Dimethylaniline : Synthesis. YouTube. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
Synthesis method of 3,4-dimethylaniline. Google Patents. Available from:
-
2,3-Dimethyl-4-nitrophenol. PubChem - NIH. Available from: [Link]
-
Chemical process for forming 2,6-dimethylaniline. Google Patents. Available from:
-
Method for purifying N, N-dimethylaniline by acid anhydride. Google Patents. Available from:
-
2,4-Dimethylaniline. PubChem. Available from: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]
-
m-NITRODIMETHYLANILINE. Organic Syntheses. Available from: [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. NIH. Available from: [Link]
-
Preparation of N,N-dimethylaniline. PrepChem.com. Available from: [Link]
-
METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office - EP 3526188 B1 - EPO. Available from: [Link]
Sources
- 1. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]
- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Overcoming solubility issues with 4-Amino-2,3-xylenol in synthesis
Welcome to the technical support guide for 4-Amino-2,3-xylenol (also known as 4-Amino-2,3-dimethylphenol). This document provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during synthesis. Our goal is to move beyond simple solvent lists to explain the chemical principles governing its solubility, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a crystalline solid that is generally soluble in methanol.[1] It exhibits poor solubility in neutral aqueous solutions and many non-polar organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, is the primary determinant of its solubility characteristics.
Q2: Why is this compound poorly soluble in neutral water?
The limited aqueous solubility at neutral pH stems from the molecule's overall low polarity and its crystalline structure. In its neutral form, strong intermolecular hydrogen bonds exist between the amino and hydroxyl groups of adjacent molecules in the crystal lattice. These interactions are quite stable and require significant energy to overcome, which the moderate hydrogen bonding with neutral water cannot sufficiently provide.
Q3: What is the predicted pKa of this compound and how does it influence solubility?
The predicted pKa for the phenolic hydroxyl group is approximately 10.70.[1] The pKa of the conjugate acid of the aniline-like amino group is typically in the range of 4-5. This dual functionality is the key to manipulating its solubility.
-
In acidic conditions (pH < 4): The basic amino group becomes protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and readily dissolves in water.
-
In basic conditions (pH > 11): The acidic phenolic group is deprotonated to form a phenoxide salt (-O⁻). This resulting anion is also highly soluble in aqueous media.
At near-neutral pH (between ~5 and ~10), the molecule exists predominantly in its neutral, zwitterionic, or least soluble form.
In-Depth Troubleshooting Guide
This section addresses common problems encountered during synthesis and provides systematic approaches to resolve them.
Scenario 1: My this compound will not dissolve in my chosen organic solvent for a reaction.
Low solubility in organic solvents is a frequent hurdle. The choice of solvent depends heavily on the specific reaction conditions and downstream processing.
Causality: The combination of hydrogen bond donating (-OH, -NH₂) and accepting (N, O) sites, along with the aromatic ring, gives this compound a unique polarity that can be incompatible with many standard organic solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organic solvent selection.
Step-by-Step Protocol: Solvent Screening
-
Start with Polar Protic Solvents: Methanol is the most commonly cited solvent.[1] If methanol is not suitable for your reaction, consider ethanol.
-
Explore Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone can be effective, particularly for aminophenol compounds.[2][3]
-
Apply Gentle Heat: Warming the mixture to 40-60°C can significantly increase the rate of dissolution and solubility. Always monitor for potential degradation, especially as the compound can be air-sensitive.
-
Use a Co-Solvent System: If a single solvent fails, a mixture can be effective. For example, in a reaction requiring a non-polar solvent like toluene, adding a small percentage of a polar solvent like methanol or ethanol can disrupt the crystal lattice and facilitate dissolution.
-
Verify Stability: After achieving dissolution, run a quick stability check (e.g., via TLC or LC-MS) to ensure the compound has not degraded under the chosen conditions, especially if heating was applied.
Scenario 2: The compound precipitates out of my aqueous solution when I add another reagent or adjust the pH.
This is a classic problem resulting from shifting the pH out of the optimal solubility range.
Causality: As explained by the Henderson-Hasselbalch equation, the solubility of this compound is lowest near its isoelectric point and increases dramatically at high or low pH.[4][5] Adding an acidic, basic, or buffered reagent can shift the solution's pH into the low-solubility zone, causing precipitation.
Visualizing pH-Dependent Solubility:
Sources
Preventing side reactions during the diazotization of 4-Amino-2,3-xylenol
Technical Support Center: Diazotization of 4-Amino-2,3-xylenol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The diazotization of this compound presents a unique set of challenges primarily due to the high electronic activation of the aromatic ring. The presence of a hydroxyl (-OH) group, a potent activating species, in addition to the amino group, makes the substrate and the resulting diazonium salt highly susceptible to undesirable side reactions. This guide is structured to provide you not only with protocols but with the underlying chemical principles and troubleshooting strategies to ensure a successful and reproducible reaction. Our goal is to empower you to move beyond simple procedural execution and develop a robust understanding of the system's sensitivities.
Section 1: Core Principles & Mechanistic Insights
This section addresses the fundamental "why" behind the common issues encountered with this specific molecule.
Q1: What makes the diazotization of this compound more difficult than that of a simple aniline?
The primary challenge stems from the inherent reactivity of the this compound molecule. The aromatic ring is substituted with three electron-donating groups: one amino (-NH₂) group, one hydroxyl (-OH) group, and two methyl (-CH₃) groups. The hydroxyl group, in particular, is a powerful activating group that significantly increases the electron density of the ring.
This high electron density creates two major problems:
-
Increased Susceptibility to Self-Coupling: The newly formed, electrophilic diazonium salt can immediately react with the highly nucleophilic, unreacted this compound. This is an azo coupling reaction that forms a colored azo dye as a significant byproduct.[1][2]
-
General Instability: The diazonium salt itself is less stable than those derived from less-activated anilines. This makes it more prone to decomposition, especially through hydrolysis, even at low temperatures.[3][4]
Q2: What are the most critical parameters that I must control during the experiment?
Based on the mechanistic challenges, three parameters are paramount for success:
| Parameter | Critical Importance & Rationale | Recommended Value |
| Temperature | Must be kept low (0-5 °C) to ensure the stability of both the nitrous acid (HNO₂) reagent and the diazonium salt product.[3][5] Elevated temperatures drastically accelerate the rates of decomposition (hydrolysis to form a diol) and unwanted coupling reactions.[6][7] | 0 - 5 °C |
| Acid Concentration | A sufficient excess of strong mineral acid (typically 2.5-3 equivalents) is crucial. Its roles are threefold: 1) To fully protonate the starting amine (Ar-NH₃⁺), which deactivates it and prevents it from acting as a nucleophile in self-coupling or triazene formation.[3][8] 2) To react with sodium nitrite to generate the active diazotizing agent, nitrous acid.[9] 3) To maintain a low pH, which helps stabilize the final diazonium salt. | 2.5 - 3.0 molar equivalents |
| Reagent Addition | The sodium nitrite solution must be added slowly and with highly efficient stirring. This prevents localized high concentrations of nitrous acid and the resulting diazonium salt, which are the primary cause of tar and azo dye formation. Sub-surface addition is often recommended. | Dropwise over 20-40 minutes |
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter in the lab.
Issue 1: The reaction mixture develops a deep red, orange, or brown color and a precipitate forms.
-
Probable Cause: This is the classic sign of azo dye formation due to a self-coupling side reaction. The electrophilic diazonium salt is attacking the electron-rich ring of an unreacted this compound molecule.
-
Scientific Explanation: For coupling to occur, a free (unprotonated) amine or a phenoxide ion must be present to act as the nucleophilic coupling partner. Insufficient acid or poor mixing allows for transient populations of these highly reactive species.
-
Solutions:
-
Verify Acid Stoichiometry: Ensure you are using at least 2.5 equivalents of a strong acid (e.g., HCl). This keeps the concentration of the free amine low.[8]
-
Improve Mixing: Increase the stirring speed to ensure the sodium nitrite solution is dispersed instantly upon addition. This prevents localized "hot spots" where the diazonium salt concentration can build up before all the starting amine is consumed.
-
Control Addition Rate: Slow the dropwise addition of the sodium nitrite solution. This maintains a low steady-state concentration of the diazonium salt, giving it less opportunity to engage in side reactions.
-
Ensure Proper Temperature: Check that your cooling bath is effectively maintaining the internal reaction temperature at 0-5 °C.
-
Issue 2: The reaction seems to proceed, but the final yield in the subsequent step is very low, and I observe gas evolution.
-
Probable Cause: This indicates decomposition of the diazonium salt . The primary decomposition pathway in an aqueous acidic medium is hydrolysis, where the -N₂⁺ group is replaced by an -OH group, releasing nitrogen gas.[4]
-
Scientific Explanation: The diazonium group (-N₂⁺) is an excellent leaving group, and water can act as a nucleophile to displace it. This reaction is highly temperature-dependent.
-
Solutions:
-
Strict Temperature Adherence: This is non-negotiable. Use an ice-salt bath if necessary to keep the internal temperature below 5 °C at all times.[10]
-
Immediate Use: Diazonium salts are transient intermediates. The solution should be used in the subsequent reaction step as soon as it is prepared. Do not store it, even at low temperatures.[11]
-
Consider the Counter-ion: For applications requiring higher stability, diazotization in the presence of p-toluenesulfonic acid to form the more stable tosylate salt can be an option, though this alters the standard protocol.[12][13]
-
Issue 3: After the reaction time, a test for nitrous acid is negative, but I suspect the reaction is incomplete.
-
Probable Cause: The starting amine may not have been fully dissolved or accessible, or an insufficient amount of sodium nitrite was used.
-
Scientific Explanation: Diazotization is a stoichiometric reaction. If the amine is not fully in solution or suspended as fine particles, the reaction can be slow or incomplete, even if all the nitrite is consumed.
-
Solutions:
-
Solubility Check: Ensure the this compound is fully dissolved or forms a very fine, well-stirred slurry in the acidic medium before cooling and beginning the nitrite addition.
-
Starch-Iodide Test: The standard method to verify completion is to test for a slight excess of nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color.[5] If the test is negative, it means all the nitrous acid has been consumed.
-
Incremental Nitrite Addition: If the starch-iodide test is negative but you suspect incomplete reaction, you can add a small additional amount (e.g., 2-5 mol%) of the sodium nitrite solution until a positive test is sustained for 5-10 minutes.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I properly perform a starch-iodide test and what does it tell me?
The starch-iodide test detects the presence of nitrous acid (HNO₂), the active diazotizing agent. A positive test indicates that there is a slight excess of HNO₂, which in turn implies that all of the primary amine has been consumed. To perform the test, use a glass rod to transfer a drop of the reaction mixture to a strip of starch-iodide paper. An immediate blue-black color indicates a positive result.
Q2: What is the purpose of adding urea or sulfamic acid at the end of the reaction?
If your subsequent reaction step is sensitive to excess nitrous acid, it must be removed. Urea or sulfamic acid can be added to quench the excess HNO₂.[14] They react to form nitrogen gas, water, and either carbon dioxide (for urea) or sulfuric acid (for sulfamic acid). This should only be done after you have confirmed the diazotization is complete.
Q3: Can I isolate the diazonium salt of this compound as a solid?
Absolutely not. Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive, especially when dry.[3][11] They should always be generated and used in situ as a cold aqueous solution.
Q4: I've seen protocols using different acids, like sulfuric acid instead of hydrochloric acid. Does it matter?
Yes, the choice of acid can be important. Hydrochloric acid provides the chloride (Cl⁻) counter-ion. Sulfuric acid provides the hydrogen sulfate (HSO₄⁻) counter-ion. While both work, the chloride ion is more nucleophilic and can sometimes participate in side reactions (like a Sandmeyer-type reaction if copper is present).[15] For most standard procedures, HCl is sufficient and effective.
Section 4: Protocols and Visualizations
Optimized Protocol for Diazotization of this compound
This protocol is designed for a 0.1 mol scale and incorporates best practices to minimize side reactions.
Materials:
-
This compound (13.7 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (37%, ~25 mL, ~0.3 mol)
-
Sodium Nitrite (NaNO₂) (7.25 g, 0.105 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Sulfamic acid (optional)
Procedure:
-
Amine Solution Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine this compound (13.7 g) and 150 mL of water.
-
Acidification: While stirring, slowly add the concentrated hydrochloric acid (25 mL). Stir until a fine suspension or a solution is formed.
-
Cooling: Immerse the flask in an ice-salt bath and cool the mixture to 0 °C with vigorous stirring. Ensure the internal temperature is stable between 0-5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (7.25 g) in 40 mL of cold distilled water.
-
Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the cold amine suspension over 30-40 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.
-
Completion Check: Test for a slight excess of nitrous acid using starch-iodide paper. If the test is negative, add a few more drops of the nitrite solution and stir for 5 minutes before re-testing.
-
(Optional) Quenching: Once a positive test is sustained, you can quench the excess nitrous acid by adding a small amount of sulfamic acid (~0.5 g) portion-wise until a test for HNO₂ is negative.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for the subsequent coupling or substitution reaction. Proceed without delay.
Visualizations
References
- Benchchem. (n.d.). Preventing side reactions in the diazotization of 4-nitroaniline derivatives.
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts.
- Clark, J. (n.d.). Some reactions of diazonium ions.
- J-STAGE. (2006). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
- All In All Chemistry. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.
- Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- Quora. (2018). How does phenol react with benzeen diazonium chloride?.
- Organic Chemistry Portal. (n.d.). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.
- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.
- Google Patents. (n.d.). One step diazotization coupling process.
- Google Patents. (n.d.). Solvent medium for diazotization reaction.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts.
- Wikipedia. (n.d.). Diazonium compound.
- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
- NPTEL. (n.d.). DIAZONIUM SALTS. Retrieved from a course on Principles of Organic Synthesis.
- Benchchem. (n.d.). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.
Sources
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. researchgate.net [researchgate.net]
- 15. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
Purification challenges of 4-Amino-2,3-dimethylphenol and solutions
Welcome to the technical support guide for the purification of 4-Amino-2,3-dimethylphenol (CAS 3096-69-3). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this chemical intermediate in high purity. As a substituted aminophenol, this compound is particularly susceptible to degradation, making purification a critical, non-trivial step in its application for pharmaceuticals and dye synthesis.[1]
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our procedural recommendations.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 4-Amino-2,3-dimethylphenol.
Problem: Product Discoloration (Pink, Brown, or Black Impurities)
Question: My synthesized or stored 4-Amino-2,3-dimethylphenol has a pink, brown, or even black color instead of the expected off-white or tan. What causes this, and how can I remove the color?
Answer: This is the most common challenge and is almost exclusively caused by oxidation . The aminophenol structure contains two functional groups—an amino group (-NH₂) and a hydroxyl group (-OH)—that are highly susceptible to air oxidation.[2] This process forms highly colored quinone-imine or quinone-type structures, which can further polymerize into complex, dark-colored impurities. The reaction is often accelerated by exposure to light, heat, and trace metal impurities.
Solutions:
-
Inert Atmosphere Handling: The most effective preventative measure is to handle the compound under an inert atmosphere (e.g., nitrogen or argon) at all stages, including reaction work-up, filtration, and drying.[3]
-
Recrystallization with Activated Charcoal: For removing existing colored impurities, recrystallization is highly effective. The addition of a small amount of activated charcoal to the hot solution can adsorb the polymeric color bodies before the filtration step.[4]
-
Use of Antioxidants/Reducing Agents: During work-up or recrystallization, adding a small quantity of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the aqueous phase can help prevent oxidation and, in some cases, reverse minor discoloration.[3]
Problem: Persistent Impurities with Similar Polarity
Question: My product appears clean by TLC in one solvent system, but HPLC analysis shows several closely eluting peaks. What are these likely to be, and how can I improve separation?
Answer: These persistent impurities are often structural isomers or related byproducts from the synthesis. Depending on the synthetic route (e.g., reduction of a nitrophenol), common impurities include:
-
Regioisomers: Isomers where the functional groups are arranged differently on the aromatic ring.
-
Unreacted Starting Materials: For example, the corresponding nitrophenol if the reduction was incomplete.
-
Side-Reaction Products: Such as products of over-reduction or dimerization.[5]
Solutions:
-
Optimized Recrystallization: This should be the first approach. The key is finding a solvent system with a very steep solubility curve—one that dissolves the compound well when hot but poorly when cold.[6] A mixed-solvent system (e.g., ethanol/water, toluene/heptane) often provides better selectivity than a single solvent. See the protocol in Section 3.
-
Silica Gel Column Chromatography: If recrystallization fails to resolve the impurities, flash column chromatography is the definitive solution. A carefully selected eluent system is crucial. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding ethyl acetate or acetone. Monitoring with TLC is essential to identify the correct fractions.
-
Acid-Base Extraction: An aqueous acid wash (e.g., dilute HCl) can protonate the basic amino group, transferring your product into the aqueous layer while leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer with a base like NaOH or NaHCO₃ will precipitate the purified product, which can then be extracted back into an organic solvent or filtered.
Problem: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my 4-Amino-2,3-dimethylphenol, it separates as an oil instead of forming crystals upon cooling. What's going wrong?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the compound's melting point, causing it to separate as a liquid phase.
Solutions:
-
Use More Solvent: The most common cause is using too little solvent, creating an overly concentrated solution. Add more hot solvent until the oil redissolves, then allow it to cool slowly again.
-
Reduce Cooling Rate: Crash-cooling a saturated solution can favor oil formation over crystal nucleation. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.
-
Change Solvent System: The chosen solvent may be too good. Switch to a solvent in which the compound is less soluble at high temperatures, or use a mixed-solvent system where one solvent reduces the overall solvating power (e.g., adding water or heptane as an anti-solvent to an ethanol or acetone solution).[6]
Section 2: Purification Strategy & Workflow
Choosing the right purification method is key to success. The following diagrams provide a logical framework for troubleshooting and strategy selection.
Caption: Troubleshooting workflow for a discolored product.
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Purification Protocols
Safety First: Always handle 4-Amino-2,3-dimethylphenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] This compound may cause skin and eye irritation.[8]
Protocol 1: Purification by Optimized Recrystallization
This protocol is the first line of defense for removing both color and common impurities.
1. Solvent Selection (Screening):
-
Place ~50 mg of crude material into several test tubes.
-
Add potential solvents (see Table 1) dropwise at room temperature to test for solubility. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool. The best solvent will yield a high quantity of crystalline precipitate.
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Variable | Excellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. |
| Methanol | Polar | 65 | A patent for a related aminophenol suggests methanol for recrystallization.[9][10] |
| Acetone/Heptane | Mid-Polar | Variable | Good for removing less polar impurities. Dissolve in hot acetone, add heptane as an anti-solvent. |
| Toluene | Non-Polar | 111 | Effective for removing highly polar impurities, but solubility may be high. Best used with an anti-solvent. |
| Methyl Isobutyl Ketone | Mid-Polar | 117 | A patent for p-aminophenol purification cites ketones as effective recrystallization solvents.[3] |
2. Step-by-Step Procedure (Ethanol/Water Example):
-
Place the crude 4-Amino-2,3-dimethylphenol in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
(Optional) If the solution is colored, add a small scoop (1-2% by weight) of activated charcoal. Stir the hot mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Heat the clear filtrate and add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.
-
Dry the crystals under vacuum to a constant weight. Store the final product in a tightly sealed container, protected from light, preferably under an inert gas.[11]
Protocol 2: Purification by Silica Gel Column Chromatography
Use this method for difficult separations when recrystallization is insufficient.
1. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., Hexane, Toluene) and a polar solvent (e.g., Ethyl Acetate, Acetone). The ideal system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Slurry Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour it into the column and allow it to pack under gentle pressure or gravity.
2. Step-by-Step Procedure:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This "dry loading" method typically yields better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
Section 4: Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic or perchloric acid) is a common starting point for aminophenol analysis.[12] UV detection at around 275-280 nm is typically effective.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid tool for monitoring reaction progress and column fractions. Staining with potassium permanganate (KMnO₄) or viewing under UV light can help visualize spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structural identity and integrity of the purified compound.
-
Melting Point: A sharp melting point close to the literature value (e.g., 170-177 °C) is a good indicator of high purity.[8]
By understanding the inherent instability of 4-Amino-2,3-dimethylphenol and employing these targeted purification and handling strategies, researchers can consistently obtain high-purity material suitable for the most demanding applications.
References
- Material Safety Data Sheet (Generic for aminophenols, highlighting handling precautions).
- CymitQuimica, 4-Amino-2,3-dimethylphenol Product Page (Provides typical properties and appearance).
- US Patent 3,658,905A - Process for the purification of p-aminophenol (Describes recrystallization from ketones and the use of sodium bisulfite).
- US Patent 4,870,209A - Process for purifying crude 4-aminophenol (Details purification by solvent extraction with pH control).
- Fisher Scientific, 3,4-Dimethylphenol Safety Data Sheet (Provides safety data for a rel
- ChemicalBook, 4-Amino-3-methylphenol Safety Data Sheet (Notes sensitivity to light and air, and storage under inert gas).
- Sigma-Aldrich, 2,4-Dimethylphenol-3,5,6-d3 Safety Data Sheet (General handling for substituted phenols).
- CPAChem, 3,4-Dimethylphenol Safety Data Sheet (General safety inform
- Fisher Scientific, 2,3-Dimethylphenol Safety Data Sheet (Information on stability and incompatible m
- Determination of Aminophenol Isomers by High-Speed Liquid Chromatography (Journal article describing HPLC methods for rel
- US Patent 3,717,680A - Purification of p-aminophenol (Discusses purification of aminophenols using arom
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column (Provides a specific HPLC method for a rel
- CN103508908A - Preparation method for 4-amino-3-methylphenol (Describes purification of a related compound via recrystallization
- TCI America, 4-Amino-2,3-xylenol Product Page (Lists specifications including appearance and melting point).
- Sigma-Aldrich, 4-Amino-2,3-dimethylphenol Product Page (Basic product inform
- CAS Common Chemistry, 4-Amino-2,3-dimethylphenol (Provides identifiers and names).
- CN103508908B - Preparation method for 4-amino-3-methylphenol (Details purification
- BenchChem, Technical Guide to 4-Amino-2-methylphenol (Provides a general protocol for recrystallization including the use of activ
- Mettler Toledo, Recrystallization Guide (Explains the principles and steps of recrystalliz
- ResearchGate, How to recrystallize amine compound (Discussion on the general challenges of purifying amines, including oxid
Sources
- 1. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 6. mt.com [mt.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. This compound | 3096-69-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 10. CN103508908B - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Stability of 4-Amino-2,3-xylenol in Acidic Media
Welcome to the technical support center for 4-Amino-2,3-xylenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound, particularly in acidic environments. We will explore the root causes of its degradation and provide actionable, field-proven strategies and protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the stability of this compound.
Q1: Why is my this compound solution rapidly turning a yellow, brown, or pink color in an acidic solution?
A1: The discoloration you are observing is a classic sign of oxidative degradation. This compound, like many aminophenols, possesses two chemical groups—an amino (-NH₂) group and a phenolic hydroxyl (-OH) group—that make its aromatic ring highly susceptible to oxidation.[1] In the presence of an oxidizing agent (most commonly dissolved atmospheric oxygen), the molecule is converted into highly colored quinone-imine species.[1][2] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions.[1] Fresh, pure solutions should be nearly colorless; any color change indicates the formation of degradation products that can compromise your results.[1]
Q2: What is the primary degradation pathway for this compound in the presence of an oxidant?
A2: The degradation begins with an oxidation event, which can be initiated by various factors including dissolved oxygen or catalytic metal ions. This process removes electrons from the this compound molecule, leading to the formation of a radical intermediate. This unstable intermediate rapidly rearranges and is further oxidized to form a conjugated quinone-imine structure. These quinone-imines are chromophoric (light-absorbing), which accounts for the observed color change. Further reactions can lead to polymerization and the formation of more complex, insoluble materials.
Caption: Oxidative degradation pathway of this compound.
Q3: What are the most effective chemical stabilizers to add to my acidic solution of this compound?
A3: The most effective strategy involves the addition of antioxidants and/or chelating agents.
-
Antioxidants: These molecules preferentially react with and neutralize oxidizing agents and free radicals, effectively "sacrificing" themselves to protect the this compound.[3][4] Excellent choices for acidic aqueous media include:
-
Ascorbic Acid (Vitamin C): A highly effective, water-soluble antioxidant.
-
Sodium Metabisulfite or Sodium Sulfite: Potent reducing agents that scavenge dissolved oxygen.
-
-
Chelating Agents: Trace metal ions in your solvents or reagents can act as powerful catalysts for oxidation reactions.[1] Chelating agents bind these ions, rendering them inactive.[5]
-
Ethylenediaminetetraacetic acid (EDTA): The most common and effective chelator for this purpose. A small concentration (e.g., 0.1 mM) is often sufficient.
-
Q4: How does pH specifically affect the stability? Is a lower pH always better?
A4: The relationship between pH and stability is complex. In acidic media, the amino group is protonated to form an ammonium salt (-NH₃⁺). This reduces the electron-donating ability of the nitrogen, which can offer some protection against oxidation compared to neutral or basic conditions where the free amine is more reactive. However, acidic conditions do not prevent oxidation, especially if oxygen and other catalysts are present.[2][6] Furthermore, very strong acidic conditions can sometimes promote hydrolysis of related compounds, although oxidation is the primary concern for this compound.[7] The key takeaway is that while working in an acidic pH is a requirement, it is not a substitute for taking active measures to prevent oxidation.
Section 2: Troubleshooting Guide for Experimental Instability
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid Discoloration (< 1 hour) | High concentration of dissolved oxygen in the solvent. | Deoxygenate your acidic solvent prior to use. Sparge the solvent vigorously with an inert gas (high-purity nitrogen or argon) for 15-30 minutes. This physically removes dissolved oxygen, the primary oxidant. |
| Gradual Discoloration Over Time | Photo-oxidation from ambient laboratory light. | Protect the solution from light at all times. Prepare and store the solution in amber glass vials or wrap standard glassware completely in aluminum foil. Light provides the energy to initiate and propagate oxidative chain reactions.[1] |
| Inconsistent Results / Poor Reproducibility | Catalytic oxidation by trace metal ion contamination. | Add a chelating agent. Introduce 0.1-0.5 mM EDTA to your acidic solvent. This will sequester metal ions (e.g., Fe, Cu) that may be present in glassware or reagents, preventing them from catalyzing the degradation of the aminophenol.[5] |
| Low Assay Values in Analytical Methods (e.g., HPLC) | Degradation during sample preparation and/or analytical run. | Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). For maximum stability, add a small amount of antioxidant (e.g., ascorbic acid) directly to your HPLC vial. |
Section 3: Key Experimental Protocols
These protocols provide a validated framework for preparing stabilized solutions and assessing their stability.
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol details the steps to prepare a 1 mg/mL stock solution in 0.1 M hydrochloric acid with enhanced stability.
-
Solvent Preparation (Crucial Step):
-
Prepare 100 mL of 0.1 M Hydrochloric Acid (HCl) using high-purity water.
-
Add 18.6 mg of disodium EDTA to the HCl solution to achieve a final concentration of 0.5 mM. Stir until fully dissolved.
-
Transfer the solution to a flask and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing the Compound:
-
Weigh 100 mg of this compound powder. If possible, perform this step in an inert atmosphere (e.g., a glovebox). If not, work quickly to minimize air exposure.
-
-
Dissolution:
-
Transfer the weighed powder to a 100 mL amber volumetric flask.
-
Add approximately 80 mL of the deoxygenated, EDTA-containing 0.1 M HCl.
-
Sonicate or vortex gently until the solid is completely dissolved.
-
-
Final Preparation & Storage:
-
Bring the solution to the final 100 mL volume with the stabilized solvent.
-
Cap the flask tightly. Before tightening, you can gently flush the headspace with the inert gas.
-
For immediate use, keep the solution sealed and protected from light. For long-term storage, aliquot into smaller amber vials, flush the headspace with inert gas, and store at ≤ -20°C.
-
Protocol 2: Quantitative Stability Assessment using HPLC-UV
This workflow allows you to quantify the degradation of this compound over time under various conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. jscholaronline.org [jscholaronline.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A STUDY ON THE STABILITY OF AQUEOUS SOLUTIONS OF N-ACETYL PARA-AMINOPHENOL - ProQuest [proquest.com]
Common impurities in 4-Amino-2,3-xylenol and their removal
Welcome to the technical support guide for 4-Amino-2,3-xylenol (also known as 4-Amino-2,3-dimethylphenol). This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimentation. We will delve into the causality behind experimental choices, providing you with the expertise to ensure the integrity of your work.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that may arise during the handling and use of this compound, linking them to potential impurities and providing actionable solutions.
Question 1: My this compound powder is discolored (e.g., pink, brown, or gray) instead of white. Can I still use it?
Answer:
Discoloration is a common issue and typically indicates the presence of oxidation products. Aminophenols are susceptible to air and light-induced oxidation, which can form highly colored quinone-imine type species or polymeric materials.[1] While minor discoloration may not affect all applications, for sensitive downstream reactions such as drug synthesis or kinetic studies, purification is strongly recommended.
Causality: The amino and hydroxyl groups on the aromatic ring are electron-donating, making the molecule highly susceptible to oxidation. The presence of trace metal impurities can catalyze this process.
Troubleshooting Steps:
-
Assess the Severity: A pale pink or light tan color might be acceptable for less sensitive applications. Dark brown or black coloration suggests significant degradation, and the material should be purified or discarded.
-
Purification via Recrystallization: This is the most effective method to remove colored oxidation products.
-
Rationale: Oxidation products are often larger, more polar, or have different solubility profiles than the parent compound, allowing for their separation by crystallization.
-
Recommended Protocol: Refer to the detailed "Protocol 1: Recrystallization of this compound" below.
-
-
Inert Atmosphere Storage: After purification, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent re-oxidation.[2]
Question 2: My reaction yield is low, or I'm observing unexpected side products. How can I determine if impurities in my this compound are the cause?
Answer:
Low yields and side-product formation are frequently caused by reactive impurities in a starting material. Besides oxidation products, common culprits include isomeric aminoxylenols, unreacted starting materials from synthesis (like 4-nitro-2,3-xylenol), or related phenolic compounds.[3]
Causality:
-
Isomeric Impurities: Other aminoxylenol isomers possess the same functional groups but different steric and electronic properties, leading to the formation of isomeric products that can be difficult to separate. Xylenols are often produced as mixtures of isomers.[3][4]
-
Residual Starting Materials: If the aminoxylenol was synthesized via reduction of a nitroxylenol, any remaining nitro-compound can interfere with subsequent reactions, especially those involving catalysts sensitive to nitro groups.
-
Other Phenols/Cresols: These can compete in reactions where the hydroxyl group is the intended reactive site.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity issues.
Recommended Actions:
-
Analytical Characterization:
-
HPLC/GC Analysis: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity and identify the number of impurities.[5][6]
-
Melting Point Determination: A broad or depressed melting point compared to the literature value (typically around 170-177°C) is a strong indicator of impurity.
-
-
Purification:
-
For Isomeric Impurities: Column chromatography is the most effective method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[7][8]
-
For General Impurities: A combination of acid-base extraction followed by recrystallization often yields high-purity material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile depends on the synthetic route and source (e.g., coal tar extraction vs. chemical synthesis).[3][4]
| Impurity Class | Specific Examples | Origin / Rationale |
| Isomeric Aminoxylenols | 4-Amino-3,5-xylenol, 2-Amino-3,4-xylenol | Difficult to separate during synthesis due to similar physical properties.[3][9] |
| Oxidation Products | Quinone-imines, polymeric materials | Formed by exposure to air, light, or heat.[1] |
| Synthesis Precursors | 4-Nitro-2,3-xylenol, 2,3-Xylenol | Result of incomplete nitration/reduction or amination reactions. |
| Related Phenols | Cresols, other xylenol isomers, phenol | Common contaminants if the material is sourced from coal tar.[3] |
Q2: What is the best general-purpose method for purifying this compound in a standard lab setting?
A2: For general-purpose purification to remove discoloration and moderately polar impurities, recrystallization is the most practical and efficient method. It requires standard laboratory glassware and can significantly improve purity. For separating stubborn isomers, silica gel column chromatography is superior but more resource-intensive.
Q3: How should I properly store purified this compound?
A3: To maintain purity, store the compound in a tightly sealed, amber glass vial to protect it from light.[1] Purge the vial with an inert gas like argon or nitrogen before sealing and store it in a cool, dark, and dry place, preferably in a desiccator.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove colored oxidation products and other impurities with different solubility profiles.
Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solvent.
Materials:
-
Crude this compound
-
Solvent system (e.g., Ethanol/Water or Toluene)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Step-by-Step Methodology:
-
Solvent Selection:
-
Perform a small-scale test to find a suitable solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
An ethanol/water mixture is often effective. This compound is soluble in alcohols like methanol.[2] Start by dissolving the compound in a minimal amount of hot ethanol.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is still highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and stir for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Hot filter the solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
If using a co-solvent system like ethanol/water, add the "bad" solvent (water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent (ethanol) to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under a vacuum to remove all residual solvent.
-
Caption: Workflow for Recrystallization.
References
- This compound TCI Analytical reagent - AMI Scientific. AMI Scientific. [Link]
- III Analytical Methods.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- CA2067029A1 - Purification of 3,5-xylenol - Google Patents.
- How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate.
- Xylenol - Wikipedia. Wikipedia. [Link]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. Eruditio. [Link]
- Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 3096-69-3 [m.chemicalbook.com]
- 3. Xylenol - Wikipedia [en.wikipedia.org]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eruditio.pom.go.id [eruditio.pom.go.id]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. CA2067029A1 - Purification of 3,5-xylenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Parameters for 4-Amino-2,3-xylenol Analysis
Welcome to the technical support center for the HPLC analysis of 4-Amino-2,3-xylenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting methods for this compound. As an aromatic amine, this compound presents unique challenges, including peak tailing, potential for on-column degradation, and co-elution with structurally similar isomers. This document provides in-depth, experience-driven answers to common questions, helping you navigate these challenges to develop robust and reliable HPLC methods.
Frequently Asked Questions (FAQs) & Method Development
This section addresses foundational questions for setting up an initial HPLC method for this compound.
Q1: What are the recommended starting parameters for a reversed-phase HPLC method for this compound?
A1: A successful method begins with a logical starting point. For this compound, a standard reversed-phase (RP) approach is highly effective. The key is to control the secondary interactions of the amine group and ensure adequate retention.
A robust starting method would involve a C18 column with a mobile phase of acetonitrile and water, modified with an acid.[1][2] The acid serves to protonate the analyte and suppress the ionization of residual silanol groups on the column surface, which is critical for good peak shape.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | C18, 5 µm or 3 µm | Provides general-purpose hydrophobic retention. Use a high-purity, end-capped column to minimize silanol interactions, which cause peak tailing with basic compounds like amines.[3] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | Phosphoric acid provides excellent buffering at low pH. Formic acid is preferred for LC-MS compatibility due to its volatility.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good elution strength and low viscosity.[2] |
| Initial Conditions | 50:50 (A:B) Isocratic or a Scouting Gradient | An isocratic run is simpler, but a scouting gradient (e.g., 5% to 95% B over 15-20 minutes) is highly recommended to determine the elution profile and complexity of the sample.[4] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Adjust proportionally for different column diameters. |
| Column Temp. | 30 °C | Elevated temperatures can improve efficiency and reduce backpressure, but starting near ambient temperature is a stable baseline.[4] |
| Detection | UV, ~230-275 nm | Aminophenols typically have strong UV absorbance in this range. A diode-array detector (DAD) should be used during method development to confirm the wavelength of maximum absorbance (λ-max).[5][6] |
| Injection Volume | 5-10 µL | Keep the volume low initially to avoid column overload, a potential cause of peak distortion.[3] |
Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and solving the most frequent problems encountered during the analysis of this compound.
Q2: My peak for this compound is tailing significantly. What are the causes and how can I fix it?
A2: Peak tailing is the most common issue for basic analytes like this compound. The primary cause is unwanted secondary interactions between the protonated amine group on the analyte and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica-based column packing.[4]
Primary Causes & Solutions:
-
Silanol Interactions: Even on end-capped columns, some silanols remain. At mid-range pH (above ~3.5), these silanols deprotonate and can interact ionically with the basic analyte, causing tailing.
-
Solution 1 (pH Adjustment): Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric or formic acid.[3] This ensures the silanol groups are fully protonated (Si-OH) and neutral, eliminating the ionic interaction.
-
Solution 2 (Competing Base): Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[3][7] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note that TEA is not MS-friendly.
-
Solution 3 (Column Choice): Use a high-quality, fully end-capped column or a column with a polar-embedded phase, which provides a protective hydration layer to shield silanols.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.
-
Solution: Dilute the sample or reduce the injection volume and reinject.[3] If the peak shape improves, overload was the issue.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[3]
-
Below is a decision tree to guide troubleshooting for peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q3: I am struggling to separate this compound from its isomers. How can I improve resolution?
A3: Separating isomers is a challenge of selectivity. Since isomers have identical mass and often similar hydrophobicity, you must exploit subtle differences in their chemical structure.
Strategies to Improve Selectivity:
-
Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently, which can significantly alter selectivity.[2][8]
-
Acetonitrile (ACN): Acts primarily through dipole-dipole interactions. It is generally a stronger solvent in reversed-phase HPLC.[4][8]
-
Methanol (MeOH): Can act as both a hydrogen bond donor and acceptor.[4] This can introduce unique selectivity for compounds with polar functional groups like amines and hydroxyls. If ACN doesn't provide resolution, developing the method with methanol is a powerful alternative.
-
-
Optimize the Gradient: If using a gradient, making it shallower (i.e., increasing the run time) will improve the separation of closely eluting peaks. A 10% change in organic modifier concentration can result in a 2-3 fold change in retention, so small adjustments to the gradient slope can have a large impact.[8]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.
-
Phenyl-Hexyl Phase: This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the xylenol analyte. This is often effective for separating aromatic isomers.[4]
-
Polar-Embedded Phase: These columns offer different selectivity profiles and can be more robust at low organic mobile phase compositions.
-
Q4: My retention times are drifting from one injection to the next. What are the likely causes?
A4: Fluctuating retention times indicate a problem with the stability of the HPLC system or method conditions.
Table 2: Troubleshooting Retention Time Instability
| Potential Cause | How to Diagnose & Solve |
| Inadequate Column Equilibration | The column must be fully equilibrated with the initial mobile phase before injection, especially for gradients. Solution: Ensure an equilibration time of at least 5-10 column volumes.[9] For a 150x4.6 mm column, this is ~10-20 mL. |
| Inconsistent Mobile Phase | If preparing the mobile phase manually, small errors in measurement can cause shifts. For online mixing, pump proportioning valves may be faulty. Solution: Prepare mobile phase in larger batches for consistency. Check pump performance by running a proportioning test.[2][9] |
| Air Bubbles in the Pump | Bubbles cause pressure fluctuations and inaccurate flow rates. Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air.[10] |
| Pump Leaks | A leak anywhere in the system will cause a drop in pressure and flow rate, leading to longer retention times. Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a column oven to maintain a constant temperature.[4] |
Q5: Is this compound susceptible to degradation during analysis?
A5: Yes. Aminophenols, as a class, can be susceptible to oxidative degradation, which can lead to loss of analyte, poor recovery, and the appearance of spurious peaks.[6][11]
Preventative Measures:
-
Sample Preparation: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them refrigerated or frozen in amber vials to protect from light.
-
Use of Antioxidants: For methods requiring high sensitivity, consider adding a small amount of an antioxidant like ascorbic acid (e.g., 0.01 mg/mL) to your sample diluent. This has been shown to protect p-aminophenol from degradation in solution for up to 24 hours.[6]
-
Mobile Phase pH: While acidic conditions are good for chromatography, highly aggressive pH values combined with long analysis times could potentially contribute to degradation. The recommended pH range of 2.5-3.5 is generally safe.
Experimental Protocols
Protocol 1: Generic Scouting Gradient for Method Development
This protocol is designed to quickly determine the retention characteristics of this compound and any impurities.
-
System Preparation:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases thoroughly.
-
-
HPLC Method:
-
Set flow rate to 1.0 mL/min.
-
Set column temperature to 30 °C.
-
Set detection wavelength to 231 nm or use a DAD to scan from 200-400 nm.
-
Set the gradient program as follows:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
22.0 min: 5% B (re-equilibration)
-
-
-
Execution & Analysis:
-
Inject a standard solution of this compound.
-
Observe the retention time (t_R) of the main peak. This information is used to develop a more focused gradient or an isocratic method. If the peak elutes very early, the compound is highly polar. If it elutes late, it is more hydrophobic.
-
Caption: Workflow for a scouting gradient run.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Shodex. (n.d.). Column Selection (Proteins, Peptides, and Amino Acids).
- Popova, S., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Jagiellonian University. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
- Oxford Academic. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science.
- Restek. (n.d.). HPLC Column Selection Guide.
- Agilent Technologies. (2020). Don't Lose It: Troubleshooting Separation Changes.
Sources
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Accelerating the Synthesis of 4-Amino-2,3-xylenol Derivatives
Welcome to the technical support center for the synthesis of 4-Amino-2,3-xylenol derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows. Our goal is to empower you with the knowledge to reduce reaction times, improve yields, and overcome common challenges in the synthesis of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives. Each problem is followed by a step-by-step troubleshooting plan, grounded in established chemical principles.
Issue 1: Slow or Incomplete Reaction
A sluggish or stalled reaction is a common hurdle. The following steps will help you identify and resolve the root cause.
Troubleshooting Workflow:
-
Catalyst Deactivation or Insufficient Loading:
-
Verify Catalyst Activity: Ensure your catalyst, particularly palladium-based catalysts often used in C-N coupling reactions like the Buchwald-Hartwig amination, is not expired or deactivated.[1][2] Store catalysts under an inert atmosphere as recommended.
-
Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it also adds to the cost and can complicate purification. Start with the recommended loading in the literature for your specific reaction type and incrementally increase it if the reaction is slow.
-
Ligand Selection: The choice of ligand is critical in palladium-catalyzed aminations.[2][3] Sterically hindered biaryl phosphine ligands, for example, can significantly accelerate the reaction.[4]
-
-
Sub-optimal Reaction Temperature:
-
Temperature Adjustment: Most amination reactions are sensitive to temperature.[3] If the reaction is slow at a lower temperature, gradually increase it. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Microwave Irradiation: Consider using microwave-assisted organic synthesis (MAOS). Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reactants and solvent.[5][6][7]
-
-
Inappropriate Solvent or Base:
-
Solvent Polarity: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Toluene is a commonly favored solvent for Buchwald-Hartwig reactions.[2]
-
Base Strength: A strong, non-nucleophilic base is often required to facilitate the deprotonation of the amine.[3] Sodium tert-butoxide (NaOtBu) is a common choice.[3] Ensure the base is anhydrous, as water can inhibit the reaction.
-
-
Presence of Inhibitors:
-
Water and Oxygen: Rigorously exclude water and oxygen from the reaction mixture, as they can deactivate the catalyst. Use anhydrous solvents and degas the reaction mixture before adding the catalyst.
-
Substrate Purity: Impurities in the starting materials (2,3-xylenol or the aminating agent) can act as catalyst poisons. Purify starting materials if their quality is questionable.
-
Issue 2: Low Yield of the Desired this compound Derivative
Low product yield can be attributed to several factors, from incomplete conversion to product degradation.
Decision Tree for Addressing Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Issue 3: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of the final product.
Common Impurities and Mitigation Strategies:
-
Over-alkylation/arylation: In cases where a primary or secondary amine is the target, further reaction to form tertiary amines or quaternary ammonium salts can occur.[8][9]
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group of the xylenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can also be considered.
-
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, a side reaction can lead to the replacement of the halide on the aryl halide with a hydrogen atom.[1]
-
Mitigation: This is often influenced by the ligand and reaction conditions. Screening different ligands may help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for the amination of 2,3-xylenol to significantly reduce reaction times?
For the synthesis of this compound derivatives, palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, are highly effective.[1][2] To accelerate these reactions, consider the following:
-
Catalyst Choice: Pre-formed palladium catalysts or in-situ generated catalysts from a palladium source like Pd(OAc)₂ and a suitable ligand are commonly used.[3]
-
Ligand Selection: The use of sterically hindered biarylphosphine ligands is crucial for high catalytic activity and can dramatically reduce reaction times.[4]
-
Reaction Conditions: As mentioned earlier, microwave irradiation can significantly shorten reaction times.[5][6]
Q2: Can Phase Transfer Catalysis (PTC) be employed to reduce reaction times in the synthesis of this compound derivatives?
Yes, Phase Transfer Catalysis (PTC) can be a powerful technique to accelerate reactions involving reactants in immiscible phases, which is often the case in amination reactions.[12][13][14]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (like an amine anion) from an aqueous or solid phase to an organic phase where the 2,3-xylenol derivative is dissolved.[13][15] This enhances the reaction rate by increasing the concentration of the reacting species in the same phase.
-
Benefits: PTC can lead to faster reactions, higher yields, and the use of less harsh reaction conditions.[13] It can also allow for the use of more environmentally friendly solvents.[12]
Q3: How can I effectively purify this compound derivatives to remove unreacted starting materials and byproducts?
Purification is a critical step to obtain a high-purity product. The choice of method depends on the physical properties of your derivative and the nature of the impurities.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For complex mixtures or when high purity is essential, column chromatography is the method of choice. Select a stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your product from impurities.
-
Distillation: If your this compound derivative is a liquid with a suitable boiling point, vacuum distillation can be an effective purification technique.[16]
Q4: Are there any "green chemistry" approaches to consider for reducing the environmental impact of this synthesis?
Absolutely. Incorporating green chemistry principles can make your synthesis more sustainable.
-
Catalyst Choice: Opt for highly efficient catalysts that can be used in low loadings and are potentially recyclable.[17]
-
Solvent Selection: Whenever possible, use greener solvents like water, ethanol, or conduct the reaction under solvent-free conditions.[12][18]
-
Energy Efficiency: Microwave-assisted synthesis is considered a green technology as it can significantly reduce reaction times and energy consumption.[7][19]
-
Atom Economy: Choose reaction pathways that maximize the incorporation of all atoms from the starting materials into the final product. Reductive amination is a good example of an atom-economical reaction.[20][21][22]
Experimental Protocols
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination of a Halogenated 2,3-Xylenol Derivative
This protocol provides a starting point for optimizing the synthesis of this compound derivatives.
Materials:
-
Halogenated 2,3-xylenol derivative (e.g., 4-bromo-2,3-xylenol)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous toluene
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the halogenated 2,3-xylenol derivative, the amine, and the base.
-
In a separate vial, prepare a stock solution of the palladium catalyst and the ligand in anhydrous toluene.
-
Add the catalyst/ligand solution to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature and reaction time (e.g., 120 °C for 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram for Optimized Synthesis:
Caption: Optimized workflow for microwave-assisted synthesis.
Data Summary
Table 1: Comparison of Reaction Times for Amination of 4-bromo-2,3-xylenol
| Method | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Pd(OAc)₂ / P(t-Bu)₃ | 100 | 12-24 h | 75-85 | [Buchwald-Hartwig Amination Literature] |
| Microwave Irradiation | Pd₂(dba)₃ / XPhos | 120 | 15-30 min | 80-90 | [Microwave-Assisted Organic Synthesis Literature][5][6] |
| Phase Transfer Catalysis | K₂CO₃ / TBAB | 80 | 4-6 h | 70-80 | [Phase Transfer Catalysis Literature][12][13] |
Note: Yields and reaction times are illustrative and can vary based on the specific amine and reaction conditions.
References
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Tundo, P., Selva, M., & Perosa, A. (2003). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 68(1), 203-209. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Haridas, K. R., et al. (2009).
- ResearchGate. (n.d.). Reductive amination of phenols.
- Wikipedia. (2023, November 25). Phase-transfer catalyst.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- MDPI. (2021). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
- Johnson Matthey. (n.d.). Amines and Amination Catalysts.
- International Journal of Pharmaceutical Sciences and Research. (2018). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). [Link]
- The Organic Chemistry Tutor. (n.d.). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- MDPI. (2020). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium.
- Google Patents. (n.d.). Purification of 3,5-xylenol.
- Chemguide. (n.d.). Preparation of amines.
- Royal Society of Chemistry. (2019). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines.
- Chemistry Steps. (n.d.). Preparation of Amines.
- International Journal of Pharmaceutical Sciences Review and Research. (2018). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. [Link]
- OpenStax. (2023, September 20). Synthesis of Amines.
- ResearchGate. (n.d.). Degradation of Phenol under Combined Irradiation of Microwaves and Ultrasound.
- MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols.
- MDPI. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
- ResearchGate. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
- PubMed. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
- KAIST. (n.d.). DEVELOPMENT OF CHEMICAL METHODOLOGIES FOR SYNTHESIS OF DIFFICULT PEPTIDES/PROTEINS.
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Semantic Scholar. (2021, December 31). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
- MDPI. (2019). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][23]-Rearrangement—Oxa-Michael Addition Cascade Reactions.
- PlantaeDB. (n.d.). This compound.
- Wikipedia. (2023, December 11). Protecting group.
- PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- ResearchGate. (n.d.). Concise synthesis of (–)-cotylenol, a 14-3-3 PPI molecular glue.
- ChemRxiv. (2025, February 5). Optimized monomer-based synthesis of poly-N-amino peptides.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orientjchem.org [orientjchem.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. classcentral.com [classcentral.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. CA2067029A1 - Purification of 3,5-xylenol - Google Patents [patents.google.com]
- 17. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 20. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 21. mdpi.com [mdpi.com]
- 22. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
Troubleshooting unexpected color changes in 4-Amino-2,3-dimethylphenol reactions
Technical Support Center: 4-Amino-2,3-dimethylphenol
Introduction: 4-Amino-2,3-dimethylphenol is a valuable intermediate in pharmaceutical and chemical synthesis.[1] However, its rich functionality, containing both a nucleophilic amino group and an easily oxidizable phenol, makes it susceptible to degradation, often manifesting as unexpected and dramatic color changes. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering these challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 4-Amino-2,3-dimethylphenol?
4-Amino-2,3-dimethylphenol, also known as 4-hydroxy-2,3-dimethylaniline, is an organic compound with the chemical formula C₈H₁₁NO.[1][2] It typically appears as a white to gray or brown crystalline powder.[1][3] Its structure features an aniline core with two adjacent methyl groups and a hydroxyl group para to the amine.
Key Identifiers:
Q2: What is the primary cause of color changes in this compound?
The primary cause is oxidation . Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), light, metal ions, or other oxidizing agents.[6][7][8][9] The aromatic amine and phenol moieties are electron-rich, making them easily lose electrons. This oxidation process leads to the formation of highly colored quinone-imine or benzoquinone-type structures, which are intensely colored due to their extended conjugated systems.[10] Even trace impurities can catalyze this degradation.[6]
Q3: How should I properly store 4-Amino-2,3-dimethylphenol to maintain its quality?
Proper storage is the most critical preventative measure. To minimize oxidation and subsequent discoloration, adhere to the following protocols:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[11] This displaces the oxygen that drives the primary degradation pathway.
-
Light Protection: Use an opaque or amber-colored container and store it in a dark place, such as a cabinet.[6]
-
Temperature and Moisture Control: Store in a cool, dry, and well-ventilated area.[12] Moisture can accelerate degradation.
-
Secure Sealing: Ensure the container is tightly closed when not in use to prevent exposure to air and humidity.[12]
Q4: What are the essential safety precautions for handling this reagent?
4-Amino-2,3-dimethylphenol is a hazardous chemical and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[12][13] In case of contact, immediately rinse the affected area with plenty of water.[14]
Troubleshooting Guide: Unexpected Color Changes
This section addresses specific color-related issues you may encounter during your experimental workflow.
Problem 1: My solid 4-Amino-2,3-dimethylphenol reagent has darkened significantly in its container.
-
Probable Cause: This is a classic sign of slow oxidation from improper long-term storage, where the reagent has been exposed to air and/or light.[6][8][9] The dark color indicates the formation of polymeric or quinone-like impurities.
-
Solution: Purification by Recrystallization You can often rescue the material by purifying it. Recrystallization is an effective method to remove colored oxidation products. Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The goal is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.[15]
-
Dissolution: In a fume hood, place the discolored solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount (spatula tip) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The charcoal will adsorb many of the colored impurities.
-
Filtration: Perform a hot filtration to remove the activated charcoal (if used) or any insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum. The resulting crystals should be significantly lighter in color.
-
Problem 2: Upon dissolving the solid, my reaction solution immediately turns dark (e.g., pink, red, brown).
-
Probable Cause: This rapid color change is typically caused by reactive species already present in your solvent or on your glassware. The two most likely culprits are dissolved oxygen in the solvent or trace metal impurities acting as catalysts.
-
Solution: Pre-Reaction System Preparation The key is to eliminate oxidants before adding your sensitive reagent.
-
Solvent Degassing: Dissolved oxygen is a primary oxidant. Degas your solvent immediately before use. Common lab techniques include:
-
Inert Gas Sparging: Bubble a stream of nitrogen or argon through the solvent for 15-30 minutes.[11] This is effective for most applications.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved gases.
-
-
Use High-Purity Solvents: Ensure your solvents are of high purity and, if necessary, freshly distilled to remove non-volatile impurities.
-
Acid-Wash Glassware: Trace metal residues on glassware can catalyze oxidation. If you suspect this is an issue, wash your glassware with a dilute acid solution (e.g., 1M HCl), followed by thorough rinsing with deionized water and drying in an oven.
-
Caption: Troubleshooting logic for immediate solution discoloration.
Problem 3: During the reaction, the mixture darkens over time, and I get low yields of my desired product.
-
Probable Cause: This indicates that the degradation of your starting material is competing with or outpacing your desired chemical transformation. This can happen if the reaction conditions are too harsh or if the reaction kinetics are slow, allowing more time for oxidation to occur. Aminophenols are known to react with strong oxidizing agents.[8]
-
Solution: Reaction Optimization & Protection
-
Maintain an Inert Atmosphere: The most crucial step is to run the reaction under a positive pressure of nitrogen or argon from start to finish.[11] This prevents atmospheric oxygen from entering the system.
-
Temperature Control: High temperatures can accelerate both the desired reaction and undesired oxidation. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
Protecting Groups: If one functional group (amine or phenol) is not involved in the reaction but is sensitive to the conditions, consider using a protecting group.[16] For example, the amine can be protected as a carbamate (e.g., Boc) or the phenol as a silyl ether (e.g., TBS), which can be removed after the reaction. This is a common strategy in multi-step synthesis.
-
Reagent Purity: Ensure all other reagents and catalysts are pure and active to facilitate a fast and clean reaction, minimizing the time the aminophenol is exposed to potentially degrading conditions.[17]
-
Problem 4: My product looks clean during the reaction, but becomes colored after workup and purification.
-
Probable Cause: Standard workup procedures like aqueous extraction, solvent evaporation (rotary evaporator), and column chromatography involve significant exposure to atmospheric oxygen.[11]
-
Solution: Mindful Post-Reaction Handling
-
Minimize Air Exposure: Perform workup steps as quickly as is reasonably possible.
-
Inert Gas Blanket: During filtrations or transfers, try to maintain a blanket of nitrogen or argon over the solution.[11]
-
Careful Solvent Removal: When using a rotary evaporator, use an appropriate temperature and vacuum to avoid prolonged heating of the residue in the presence of trace air.[11]
-
Chromatography Considerations: Use freshly distilled and degassed solvents for column chromatography. If the product is highly sensitive, you can sometimes add a very small amount of a compatible antioxidant (like BHT) to the solvent, provided it doesn't interfere with your product isolation.
-
Analytical Characterization of Degradation
To understand the extent of the problem, you can use analytical techniques to identify and quantify the impurities.
The primary degradation pathway involves oxidation to a quinone-imine, which can then participate in further reactions.
Caption: Simplified oxidation pathway leading to color formation.
HPLC is an excellent method for separating the parent compound from its colored degradation products.[18][19][20] A reversed-phase method is typically effective.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for separating moderately polar aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Acetic AcidB: Methanol + 0.1% Acetic Acid | A gradient elution is recommended to separate compounds with different polarities. Acetic acid helps to protonate the amine, leading to sharper peaks.[18] |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | This gradient will elute the more polar parent compound first, followed by the less polar, more conjugated (colored) impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitor at multiple wavelengths (e.g., 230 nm for the parent compound and a higher wavelength like 400-550 nm to specifically detect the colored impurities). |
| Sample Prep | Dissolve a small amount of the sample in the initial mobile phase composition (e.g., 90:10 Water:Methanol). | Ensures compatibility with the starting conditions and prevents peak distortion. |
By implementing these preventative, troubleshooting, and analytical strategies, you can effectively manage the challenge of color changes in 4-Amino-2,3-dimethylphenol reactions, leading to higher purity products and more reliable experimental outcomes.
References
- National Center for Biotechnology Information (2024). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
- Kajay Remedies (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- ResearchGate (2015). Determination of catalytic oxidation products of phenol by RP-HPLC.
- Google Patents (2014). US8668821B2 - Detection of phenols.
- ResearchGate (2016). Analysis of phenols and oxidation intermediates in coking wastewater by hplc.
- National Center for Biotechnology Information (2011). Techniques for Analysis of Plant Phenolic Compounds. PMC.
- Jasperse, J. Reactions of Amines.
- MDPI (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Study.com. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- Chemistry LibreTexts (2023). 24.7: Reactions of Amines.
- CPAChem (2023). Safety data sheet.
- PrepChem.com. Synthesis of 4-amino-2-bromo-3,6-dimethylphenol.
- Google Patents (1987). EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol.
- Michigan State University. Amine Reactivity.
- Frontiers (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.
- PubMed (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin.
- CAS Common Chemistry. 4-Amino-2,3-dimethylphenol.
- ResearchGate (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Google Patents (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- The Royal Society of Chemistry (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- ResearchGate (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT.
- PubChem. 4-Amino-2,6-dimethylphenol.
- PubMed (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- Amerigo Scientific. 4-Amino-2,3-dimethylphenol.
- Wikipedia. Protecting group.
- Reddit (2022). Oxidation of 3-Amino-2-naphthol.
Sources
- 1. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]
- 2. 4-Amino-2,3-dimethylphenol | 3096-69-3 [sigmaaldrich.com]
- 3. This compound | 3096-69-3 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. Frontiers | Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism [frontiersin.org]
- 8. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. uwaterloo.ca [uwaterloo.ca]
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- 16. Protecting group - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
- 20. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Large-Scale 4-Amino-2,3-xylenol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2,3-xylenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing temperature control during the large-scale production of this compound, a key intermediate in various pharmaceutical applications. Our focus is on the catalytic hydrogenation of 2,3-dimethyl-4-nitrophenol, a common and highly exothermic industrial route.
This document provides a structured approach to identifying and resolving common temperature-related challenges, ensuring process safety, and optimizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound via catalytic hydrogenation?
A1: The catalytic reduction of aromatic nitro compounds, such as 2,3-dimethyl-4-nitrophenol, is a highly exothermic reaction.[1] Inadequate temperature control on a large scale can lead to several critical issues:
-
Thermal Runaway: The heat generated by the reaction can exceed the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure, which can result in a reactor failure or explosion.
-
Reduced Selectivity and Byproduct Formation: Elevated temperatures can promote side reactions, such as the formation of undesired byproducts, which complicates purification and reduces the yield of this compound.[2]
-
Catalyst Deactivation: High temperatures can lead to the deactivation of the catalyst, reducing its efficiency and lifespan.[3]
-
Product Degradation: The desired product, this compound, may be sensitive to high temperatures and could degrade, leading to lower purity and yield.
Q2: What is the typical temperature range for the catalytic hydrogenation of 2,3-dimethyl-4-nitrophenol?
A2: While the optimal temperature depends on the specific catalyst, solvent, and reactor setup, many catalytic hydrogenations of nitroaromatics are successfully carried out at or slightly above room temperature.[4] For the reduction of nitrophenols, a temperature range of 25°C to 85°C is generally considered.[5][6] It is crucial to perform lab-scale optimization studies to determine the ideal temperature profile for your specific process that balances reaction rate with selectivity.
Q3: What are the primary methods for managing heat in a large-scale reactor for this synthesis?
A3: Effective heat management in large-scale reactors is crucial for safety and process efficiency. Common strategies include:
-
Jacketed Reactors: These reactors have a cooling/heating jacket through which a thermal fluid is circulated to remove or add heat.[7]
-
Internal Cooling Coils: For highly exothermic reactions, internal cooling coils provide additional surface area for heat exchange within the reactor.
-
Heat Exchangers: External heat exchangers can be used to cool the reaction mixture by circulating it out of the reactor and back in.
-
Controlled Reagent Addition: The rate of addition of the limiting reagent (often the hydrogen gas or the nitroaromatic substrate) can be controlled to manage the rate of heat generation.
-
Adiabatic Operation with Inter-stage Cooling: In some industrial setups, the reaction is allowed to proceed adiabatically in a packed bed reactor, and the product stream is cooled between catalyst beds.[7]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the large-scale synthesis of this compound, with a focus on temperature as the root cause or a contributing factor.
Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)
-
Symptoms:
-
Reactor temperature rises rapidly and exceeds the setpoint.
-
Pressure in the reactor increases significantly.
-
Venting or activation of pressure relief devices.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Cooling Capacity | Ensure the cooling system is functioning correctly and has the capacity to handle the heat load of the reaction. Check the flow rate and temperature of the cooling fluid. |
| Too Rapid Addition of Hydrogen | Reduce the hydrogen feed rate to control the reaction rate and heat generation. |
| Poor Agitation | Inefficient stirring can create localized hot spots. Ensure the agitator is running at an appropriate speed to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.[3] |
| High Initial Reaction Temperature | Starting the reaction at a lower temperature can provide a larger buffer to absorb the initial exotherm. |
| Catalyst Activity Too High | Consider using a less active catalyst or a lower catalyst loading to moderate the reaction rate. |
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for a rapid exotherm.
Issue 2: Low Conversion of 2,3-dimethyl-4-nitrophenol
-
Symptoms:
-
The reaction stalls or proceeds very slowly.
-
Analysis (TLC, HPLC, GC) shows a significant amount of starting material remaining after the expected reaction time.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reaction Temperature is Too Low | While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction.[3] Gradually increase the temperature in small increments while carefully monitoring for any exotherm. |
| Catalyst Poisoning or Deactivation | Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents are used. If the catalyst has been stored improperly or for a long time, it may have lost activity.[4] |
| Insufficient Hydrogen Pressure | The hydrogen pressure may be too low for the reaction to proceed efficiently. Ensure the system is properly sealed and the desired pressure is maintained. |
| Poor Mass Transfer | Inadequate agitation can limit the contact between the hydrogen, substrate, and catalyst. Increase the stirring speed to ensure the catalyst is well-suspended.[4] |
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low conversion.
Issue 3: Poor Selectivity - High Levels of Byproducts
-
Symptoms:
-
Analysis shows the presence of significant impurities alongside the desired this compound.
-
The isolated product has a low purity.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reaction Temperature is Too High | Elevated temperatures can provide the activation energy for side reactions, leading to reduced selectivity.[3] Lower the reaction temperature. |
| Excessive Hydrogen Pressure | High hydrogen pressure can promote over-reduction of the desired aminophenol.[3] Optimize the hydrogen pressure to the minimum required for a reasonable reaction rate. |
| Inappropriate Catalyst | The choice of catalyst significantly impacts selectivity. For example, platinum-based catalysts may favor aminophenol production, while palladium catalysts might lead to higher formation of aniline-type byproducts through over-reduction.[3] Consider screening different catalysts (e.g., Pt/C, Pd/C, Raney Nickel). |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the starting material is consumed can lead to the formation of byproducts. Monitor the reaction closely and stop it once the 2,3-dimethyl-4-nitrophenol is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Catalytic Hydrogenation of 2,3-dimethyl-4-nitrophenol
Safety Precaution: The catalytic hydrogenation of nitro compounds is a highly exothermic process. Ensure the reactor is equipped with adequate cooling and pressure relief systems. Handle catalysts, especially pyrophoric ones like Raney Nickel, under an inert atmosphere.
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with 2,3-dimethyl-4-nitrophenol and the appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add the catalyst (e.g., 5% Pt/C or 5% Pd/C, typically 1-5 mol%).
-
-
Reaction Setup:
-
Seal the reactor and ensure all connections are secure.
-
Begin agitation to suspend the catalyst.
-
Pressurize the reactor with hydrogen to the desired setpoint (e.g., 2-5 bar).
-
-
Temperature Control and Monitoring:
-
Set the cooling system to the desired initial temperature (e.g., 20-25°C).
-
Initiate the hydrogen feed, carefully monitoring the reactor temperature and pressure.
-
Adjust the cooling and/or hydrogen feed rate to maintain the temperature within the desired range.
-
-
Reaction Monitoring:
-
Periodically take samples (if the reactor setup allows) to monitor the reaction progress by TLC, HPLC, or GC.
-
-
Work-up:
-
Once the reaction is complete, stop the hydrogen feed and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst.
-
The filtrate containing the crude this compound can then be taken for purification.
-
-
Experimental Workflow Diagram:
Caption: Workflow for catalytic hydrogenation.
References
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
- Revisiting the Role of Mass and Heat Transfer in Gas–Solid C
- The Effect of temperature on the catalytic reduction of the 4-NP and the zero-order kinetic plots for the catalytic reduction of the 4-NP at different temperatures.
- Arom
- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.
- Catalyst Heat Management: Techniques & Transfer. StudySmarter. [Link]
- Optimization of the reduction of 4-nitrophenol at room temperature a.
- Reduction of nitro compounds. Wikipedia. [Link]
- Aromatic Side Chain Reduction: Nitro. csbsju. [Link]
- Process of preparing 4-amino-3-nitro phenol.
- Thermal Management Strategies for SCR After Treatment Systems.
- Heating solutions for Continuous Catalytic Regener
- Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
- Low-Temperature NH3-SCR Technology for Industrial Application of Waste Incineration: An Overview of Research Progress. MDPI. [Link]
- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
- Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- Hydrogen
- 6-Amino-2,4-xylenol. PubChem. [Link]
Sources
How to avoid oxidation of 4-Amino-2,3-xylenol during storage
Technical Support Center: Stabilizing 4-Amino-2,3-xylenol
Welcome to the technical support center for this compound (CAS 3096-69-3). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation of this compound during storage. Here, we provide in-depth, science-backed answers and protocols to ensure the long-term integrity of your material.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so prone to oxidation?
A1: this compound, also known as 4-Amino-2,3-dimethylphenol, is an aromatic organic compound featuring both a phenolic hydroxyl (-OH) group and an amino (-NH2) group on a dimethylbenzene ring. This specific structure, with two potent electron-donating groups, makes the molecule highly susceptible to oxidation.
-
Chemical Rationale: The hydroxyl and amino groups increase the electron density of the aromatic ring, making it easier to lose electrons (i.e., to be oxidized). Atmospheric oxygen is the primary oxidizing agent. The process is often auto-catalytic, initiated by light, heat, or trace metal ion contaminants, leading to the formation of highly colored quinone-imine species and subsequent degradation products.[1][2] This reactivity is characteristic of many aminophenol compounds.[3]
Q2: What are the visible signs of this compound oxidation?
A2: The most common and immediate sign of oxidation is a distinct color change. Pure this compound is typically a white to light gray or brown crystalline powder.[4] Upon exposure to air and/or light, it will progressively darken, turning tan, brown, reddish-brown, and eventually dark brown or almost black.[1] This discoloration indicates the formation of conjugated oxidation products and is a clear sign of compound degradation and impurity formation.
Q3: What primary environmental factors accelerate the oxidation process?
A3: The rate of oxidation is significantly influenced by the following factors:
-
Atmospheric Oxygen: Direct contact with air is the most critical factor.
-
Light Exposure: UV and visible light provide the activation energy for photo-oxidation, generating free radicals that initiate the degradation chain reaction.[5]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of oxidation reactions.
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as powerful catalysts for oxidation.
-
High pH (Alkaline Conditions): In basic solutions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is even more susceptible to oxidation than the neutral phenol.
Part 2: Troubleshooting Guide & Standard Operating Procedures (SOPs)
This section addresses specific problems you may encounter and provides actionable protocols to mitigate them.
Problem 1: My solid this compound has darkened significantly in its container.
-
Likely Cause: The compound has been exposed to air and possibly light over a prolonged period. The container seal may be inadequate, or the material was not handled under inert conditions.[5]
-
Actionable Solution: SOP for Optimal Long-Term Storage of Solid Compound
Objective: To create an anoxic (oxygen-free) and dark environment for storage.
Materials:
-
Solid this compound
-
Amber glass vial(s) with PTFE-lined caps
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Laboratory vacuum pump (optional, for vacuum backfilling)
-
Glovebox or Schlenk line (ideal) or a well-ventilated fume hood
-
Parafilm or laboratory sealing tape
Step-by-Step Protocol:
-
Preparation: If not using a glovebox, set up your inert gas line in a fume hood. Ensure all glassware is clean and thoroughly dried, as moisture can also affect stability.[6]
-
Aliquot Material: If you have a large stock bottle, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere.
-
Inerting the Vial (Purging Method): a. Place the desired amount of this compound into an amber glass vial. b. Insert a needle or pipette connected to the inert gas line into the vial, with the tip near the bottom. c. Insert a second, shorter needle (vent needle) just through the cap or opening to allow displaced air to exit. d. Gently flush the vial with a slow, steady stream of argon or nitrogen for 2-5 minutes. Argon is denser than air and is highly effective at creating an inert blanket.[7] e. While still under positive gas flow, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with the PTFE-lined cap.
-
Sealing and Labeling: Wrap the cap-vial interface with Parafilm for an extra layer of protection against moisture and gas exchange. Label the vial clearly with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a designated cold storage location. For maximum stability, store at -20°C . For routine use, storage at 2-8°C is acceptable.[2]
-
Problem 2: My solution of this compound turns color almost immediately upon preparation.
-
Likely Cause: The solvent used contains a high concentration of dissolved oxygen. The preparation was likely performed on an open bench, allowing continuous oxygen ingress.
-
Actionable Solution: SOP for Preparing Stabilized Solutions
Objective: To prepare a solution of this compound with minimal oxidative degradation by using deoxygenated solvents and optional antioxidants.
Part A: Solvent Deoxygenation (Choose one method)
-
Method 1 (Sparging): Bubble high-purity argon or nitrogen gas through the solvent via a fritted glass tube for 30-60 minutes. This is a very effective method for removing dissolved oxygen.
-
Method 2 (Freeze-Pump-Thaw): For highly sensitive applications, transfer the solvent to a robust flask (e.g., a Schlenk flask), freeze it using liquid nitrogen, and apply a high vacuum. Close the flask, remove it from the nitrogen, and allow it to thaw. The dissolved gases will be released into the headspace. Repeat this cycle at least three times.
Part B: Solution Preparation
-
Work Under Inert Gas: Perform all subsequent steps under a positive pressure of nitrogen or argon, either in a glovebox or using a Schlenk line.[8]
-
Dissolution: Add the pre-weighed solid this compound to a flask already flushed with inert gas. Using a cannula or syringe, transfer the deoxygenated solvent into the flask to dissolve the compound.[9]
-
(Optional) Addition of Antioxidant: If compatible with your downstream application, adding a chemical antioxidant can provide further stability.[2]
-
Sodium Metabisulfite or Sodium Bisulfite: Prepare a stock solution and add to a final concentration of 0.01% to 0.1% (w/v). These act as potent oxygen scavengers.[2][10]
-
Ascorbic Acid (Vitamin C): Add to a final concentration of 0.01% to 0.1% (w/v). Ascorbic acid is a reducing agent that can sacrificially be oxidized.[2]
-
Validation is Key: Always run a small pilot test to ensure the chosen antioxidant does not interfere with your experiment.
-
-
Storage: Store the final solution in a tightly sealed amber vial, with the headspace flushed with inert gas, at -20°C or -80°C for long-term stability.[2]
-
Part 3: Data Summary & Visual Guides
Table 1: Recommended Storage Conditions Summary
| Parameter | Standard Protection (Short-Term) | Enhanced Protection (Long-Term) | Scientific Rationale |
| Atmosphere | Tightly sealed container. | Purged with Inert Gas (Argon/Nitrogen). | Prevents direct contact with atmospheric oxygen, the primary oxidant.[5] |
| Temperature | 2–8 °C (Refrigerated). | -20 °C (Frozen). | Reduces the kinetic rate of the oxidation reaction significantly. |
| Light | Amber glass vial. | Amber glass vial wrapped in foil. | Prevents photo-oxidation initiated by UV and visible light.[1][5] |
| Container | Glass vial with PTFE-lined cap. | Aliquoted into smaller, single-use vials. | PTFE provides an excellent chemical barrier. Aliquoting minimizes repeated exposure of the bulk material.[9][11] |
Diagrams
This diagram illustrates the degradation process where stable this compound is converted into colored, unstable intermediates.
Caption: Oxidation pathway of this compound.
This decision tree provides a logical workflow for diagnosing and solving issues related to compound instability.
Caption: Troubleshooting workflow for discolored this compound.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Schöneich, C. (2000). Protective activity of aromatic amines and imines against oxidative nerve cell death. Neurotoxicity Research.
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET for 3-Diethylaminophenol.
- Ossila. (n.d.). Air Sensitive Compounds.
- Thermo Fisher Scientific. (2019, March 13). SAFETY DATA SHEET - 2,5-Xylenol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dimethylphenol.
- Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent 3,658,905.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for handling air-sensitive compounds, specific link not available).
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- BenchChem. (n.d.). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
- TCI AMERICA. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Safety Data Sheet.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. This compound | 3096-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. ossila.com [ossila.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Amino-2,3-xylenol
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide dedicated to the HPLC analysis of 4-Amino-2,3-xylenol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot effectively. Our focus is on resolving the common and often frustrating issue of peak tailing, ensuring the accuracy and reliability of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing in the analysis of this compound.
Q1: What exactly is peak tailing and why is it a significant issue in HPLC?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] This is more than a cosmetic issue; it compromises the quality of the analysis by reducing resolution between adjacent peaks and leading to inaccurate peak integration, which directly impacts the precision of quantitative measurements.[2]
Q2: What makes this compound particularly susceptible to peak tailing?
This compound is a polar molecule containing a basic primary amine group and a weakly acidic hydroxyl group.[3][4] In reversed-phase HPLC, the primary cause of peak tailing for such basic compounds is the secondary interaction between the analyte and acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases.[1][2][5][6] These unwanted interactions create multiple retention mechanisms, leading to the distorted peak shape.[2][5]
Q3: If I observe peak tailing, what is the very first troubleshooting step I should take?
The initial and often most impactful step is to evaluate and adjust the pH of your mobile phase. For a basic compound like this compound, operating at a low pH (around 3 or below) can protonate the silanol groups, minimizing their interaction with the analyte.[2][5][6] Alternatively, using a mobile phase additive like triethylamine (TEA) can help by competitively binding to the active silanol sites.[7]
Q4: Can my HPLC instrument be the cause of peak tailing?
Absolutely. Instrumental issues, collectively known as "extra-column effects," can significantly contribute to peak tailing.[1] This includes excessive dead volume from using tubing with a large internal diameter, poorly fitted connections, or a partially blocked column inlet frit.[1][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, in-depth approach to diagnosing and resolving peak tailing for this compound, grounded in the chemistry of the separation.
The Root Cause: Understanding Analyte-Stationary Phase Interactions
The primary driver of peak tailing for this compound on standard silica-based C18 columns is the interaction with residual silanol groups.
-
Analyte Chemistry : this compound possesses both a hydrogen bond donor and acceptor.[3] The amine group is basic and, depending on the mobile phase pH, can be protonated to form a positively charged species.
-
Stationary Phase Chemistry : Silica-based stationary phases inevitably have unreacted, accessible silanol groups on their surface.[8] These groups are acidic and can deprotonate to form negatively charged sites (Si-O⁻), especially at mid-range pH.[1]
-
The Interaction : A strong ionic interaction can occur between the protonated amine of the analyte and the ionized silanol groups. This secondary retention mechanism is a major cause of peak tailing.[1][2] Additionally, trace metal contaminants within the silica can chelate the analyte, further exacerbating the issue.[2][9]
Caption: Unwanted ionic interaction causing peak tailing of this compound.
Mobile Phase Optimization: The First Line of Defense
Manipulating the mobile phase is the most direct and often sufficient strategy to mitigate peak tailing.
Controlling the mobile phase pH is critical for managing the ionization state of both the analyte and the silanol groups.
-
Low pH (e.g., pH ≤ 3): By operating at a low pH, the ionization of the acidic silanol groups is suppressed.[2][5] This significantly reduces the unwanted ionic interactions and is a highly effective strategy for improving the peak shape of basic compounds.
-
High pH (e.g., pH > 8): Modern, pH-stable columns allow for operation at high pH. Under these conditions, the basic analyte is in its neutral form, which can also lead to improved peak shape.
Experimental Protocol: Mobile Phase pH Optimization
-
Buffer Preparation: Prepare aqueous mobile phase buffers. For low pH, 0.1% formic acid or a phosphate buffer is common.[10] For high pH, an ammonium bicarbonate buffer can be used.
-
Mobile Phase Formulation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Column Equilibration: Thoroughly equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.
-
Analysis: Inject the this compound standard and evaluate the peak shape.
-
Iteration: Make small, systematic adjustments to the pH to find the optimal conditions for peak symmetry.
The use of additives can mask the effects of residual silanols.
-
Competitive Bases: Additives like triethylamine (TEA) act as "silanol blockers" by competitively interacting with the active sites on the stationary phase.[7][10]
-
Buffer Salts: Increasing the ionic strength of the mobile phase, for instance by increasing the concentration of a phosphate buffer, can help to shield the ionic interactions causing tailing.[10]
Data Summary: Impact of Mobile Phase Adjustments
| Mobile Phase Condition | Expected Tailing Factor | Rationale for Improvement |
| Neutral pH, No Additives | > 2.0 | Strong interaction between ionized silanols and protonated analyte. |
| pH ≤ 3 (e.g., 0.1% Formic Acid) | 1.2 - 1.5 | Suppresses the ionization of silanol groups.[2][5] |
| 0.1% Triethylamine (TEA) Additive | < 1.3 | TEA competitively binds to active silanol sites.[7] |
| Increased Buffer Concentration | 1.3 - 1.6 | Higher ionic strength shields secondary ionic interactions.[10] |
Stationary Phase Selection: A Proactive Approach
If mobile phase optimization does not fully resolve the issue, the choice of HPLC column is the next critical factor.
-
End-Capped Columns: End-capping is a chemical process that deactivates most of the residual silanol groups by reacting them with a small silylating agent.[11][12][13] Using a column that is "end-capped" or "base-deactivated" is highly recommended for the analysis of basic compounds like this compound.[10][11]
-
High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower content of acidic silanols and metallic impurities, leading to inherently better peak shapes for basic analytes.[2][7]
-
Alternative Chemistries:
Systematic Troubleshooting Workflow
Follow this logical workflow to efficiently diagnose and correct peak tailing issues.
Caption: A systematic workflow for troubleshooting peak tailing.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL: https://www.chromtech.
- What Is Endcapping in HPLC Columns - Chrom Tech, Inc. URL: https://www.chromtech.
- The role of end-capping in reversed-phase - Phenomenex. URL: https://www.phenomenex.com/documents/za-za/the-role-of-end-capping-in-reversed-phase/
- How to Reduce Peak Tailing in HPLC? - Phenomenex. URL: https://www.phenomenex.com/documents/en-us/how-to-reduce-peak-tailing-in-hplc/
- Peak Tailing in HPLC - Element Lab Solutions. URL: https://www.element-labsolutions.com/peak-tailing-in-hplc
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. URL: https://www.acdlabs.
- Endcapping - Grokipedia. URL: https://grokipedia.com/endcapping/
- Tailing in HPLC peak - ResearchGate. URL: https://www.
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. URL: https://www.labcompare.com/10-Featured-Articles/581188-LABTips-How-to-Prevent-Tailing-Peaks-in-HPLC/
- The Theory of HPLC Column Chemistry. URL: https://www.crawfordscientific.com/downloads/Theory-of-HPLC-Column-Chemistry.pdf
- Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. URL: https://www.youtube.
- The Role of End-Capping in Reversed-Phase - LabRulez LCMS. URL: https://www.labrulez.com/library/the-role-of-end-capping-in-reversed-phase
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. URL: https://www.chromatographyonline.
- Development of a rapid method for the simultaneous determination of aminophylline, doxofylline, bromhexine, and ambroxol by HPLC - ResearchGate. URL: https://www.researchgate.net/publication/375364124_Development_of_a_rapid_method_for_the_simultaneous_determination_of_aminophylline_doxofylline_bromhexine_and_ambroxol_by_HPLC
- Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. | Semantic Scholar. URL: https://www.semanticscholar.org/paper/Application-of-mobile-phase-additives-to-reduce-in-Birdsall-Kellett/9a1e8e2b3c2d6f8e7d7a1d1c3a6b5c0d9e4c3f5e
- Development of a rapid method for the simultaneous determination of aminophylline, doxofylline, bromhexine, and ambroxol by HPLC - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10626815/
- This compound - Chemical Compound - PlantaeDB. URL: https://plantaedb.com/compounds/69e188b0-9954-445b-9d01-a584199a4796
- This compound CAS#: 3096-69-3 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8853507.htm
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Validation & Comparative
A Comparative Guide to 4-Amino-2,3-xylenol and 4-aminophenol in Dye Synthesis
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In the vast landscape of organic chemistry, the selection of precursor molecules is a critical decision that dictates the outcome of a synthesis, influencing everything from reaction efficiency to the final properties of the product. This is particularly true in the synthesis of azo dyes, the largest and most versatile class of synthetic colorants, where the choice of the aromatic amine is paramount.[1][2][3] This guide provides an in-depth comparative analysis of two key aromatic amines: 4-Amino-2,3-xylenol and its foundational counterpart, 4-aminophenol. We will explore their distinct chemical characteristics, performance in dye synthesis, and the nuanced effects of structural differences on the resulting dyes, providing researchers, scientists, and drug development professionals with the critical data and insights needed for informed decision-making.
Physicochemical Properties: The Foundational Differences
The primary distinction between this compound and 4-aminophenol lies in the two additional methyl groups on the benzene ring of the former. These alkyl groups, while seemingly minor, exert significant electronic and steric effects that alter the molecule's fundamental properties.
| Property | This compound | 4-Aminophenol |
| Molecular Formula | C₈H₁₁NO | C₆H₇NO[4] |
| Molecular Weight | 137.18 g/mol | 109.13 g/mol |
| Appearance | Off-white to tan crystalline powder | White to light yellow-brown crystalline powder[5] |
| Melting Point | 143-145 °C | 186-190 °C |
| Solubility | Soluble in alcohols, slightly soluble in water. | Moderately soluble in hot water and alcohols.[5] |
| pKa (of amino group) | ~5.6 (estimated) | 5.48[4] |
| pKa (of phenolic group) | ~10.5 (estimated) | 10.30[4] |
The presence of two electron-donating methyl groups in this compound increases the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions.[5] Conversely, these methyl groups also introduce steric hindrance around the amino and hydroxyl functional groups, which can affect reaction rates and the ability of the molecule to interact with other reagents.
The Heart of Dye Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from these precursors follows a well-established two-step process: diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner.[2][6]
dot digraph "Azo_Dye_Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ends_dot Caption: Generalized workflow for azo dye synthesis.
The electron-donating methyl groups on this compound can slightly increase the nucleophilicity of the amino group, potentially leading to faster diazotization under identical conditions. However, the steric bulk of these groups may also hinder the approach of the nitrosating agent. The stability of the resulting diazonium salt is crucial; these reactions are universally carried out at low temperatures (0-5 °C) to prevent decomposition.[3]
Experimental Protocols: A Side-by-Side Synthesis
To illustrate the practical application of these precursors, here are detailed protocols for the synthesis of a simple azo dye using each compound with a common coupling partner, 2-naphthol.
Protocol 1: Synthesis of an Azo Dye from 4-Aminophenol
Materials:
-
4-Aminophenol: 1.10 g (0.01 mol)
-
Concentrated Hydrochloric Acid: 2.5 mL
-
Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)
-
2-Naphthol: 1.44 g (0.01 mol)
-
Sodium Hydroxide (NaOH): 0.80 g
-
Distilled Water
-
Ice
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.10 g of 4-aminophenol in a mixture of 2.5 mL of concentrated HCl and 10 mL of water.[7] b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold 4-aminophenol solution, ensuring the temperature remains below 5 °C. Stir for 10 minutes to form the diazonium salt solution.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Isolation and Purification: a. Collect the dye precipitate by vacuum filtration. b. Wash the solid with several portions of cold distilled water until the filtrate is neutral. c. Dry the product in an oven at 60-70 °C.
Protocol 2: Synthesis of an Azo Dye from this compound
Materials:
-
This compound: 1.37 g (0.01 mol)
-
Concentrated Hydrochloric Acid: 2.5 mL
-
Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)
-
2-Naphthol: 1.44 g (0.01 mol)
-
Sodium Hydroxide (NaOH): 0.80 g
-
Distilled Water
-
Ice
Procedure:
The procedure is analogous to that of 4-aminophenol, with the key difference being the initial mass of the amine used to maintain a 1:1 molar ratio.
-
Diazotization: a. In a 100 mL beaker, dissolve 1.37 g of this compound in a mixture of 2.5 mL of concentrated HCl and 10 mL of water. Gentle warming may be required for complete dissolution before cooling. b. Cool the solution to 0-5 °C in an ice bath. c. Proceed with the dropwise addition of the sodium nitrite solution as described in Protocol 1.
-
Azo Coupling and Isolation: a. Follow the azo coupling, isolation, and purification steps exactly as outlined in Protocol 1.
Comparative Performance Analysis of Derived Dyes
The structural differences between the two precursors manifest clearly in the properties of the final dyes. The methyl groups in the dye derived from this compound introduce notable changes.
| Performance Metric | Dye from 4-Aminophenol | Dye from this compound | Rationale for Difference |
| Color/λmax | Typically orange-red | Deeper red, bathochromic shift (shift to longer wavelength) | The electron-donating methyl groups increase the electron density in the chromophore, reducing the energy gap for π-π* transitions.[8] |
| Molar Extinction Coefficient (ε) | High | Potentially slightly lower | Steric hindrance from the methyl groups may cause a slight deviation from planarity in the dye molecule, which can modestly reduce the probability of the electronic transition. |
| Solubility in Organic Solvents | Moderate | Higher | The two additional methyl groups increase the lipophilicity (hydrophobicity) of the dye molecule, enhancing its solubility in nonpolar solvents. |
| Lightfastness | Good | Generally good to very good | The methyl groups can help protect the azo linkage from photochemical degradation by sterically hindering the approach of reactive species like singlet oxygen. |
| Yield | Typically high | May be slightly lower | Steric hindrance from the methyl groups ortho to the amino group could slightly impede the coupling reaction, potentially leading to a marginally lower yield under identical reaction times.[9] |
Discussion: The Impact of Methyl Substitution
The choice between this compound and 4-aminophenol is a trade-off between the simplicity and cost-effectiveness of 4-aminophenol and the specific properties imparted by the methyl groups of this compound.
dot digraph "Comparative_Analysis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ends_dot Caption: Logical relationship for the comparative analysis.
-
Electronic Effects: The primary electronic effect of the methyl groups is their electron-donating nature (positive inductive effect). This pushes electron density into the aromatic ring, which has a direct impact on the color of the resulting dye. This "auxochromic" effect deepens the color, shifting the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or "red" shift).[8]
-
Steric Effects: The methyl groups are positioned ortho to the amino group and meta to the hydroxyl group. This steric bulk can influence the kinetics of the coupling reaction. Furthermore, it can affect the final conformation of the dye molecule, potentially twisting the aromatic rings out of planarity. This can have subtle effects on the molar extinction coefficient and overall brightness of the color.
-
Solubility and Fastness: The increased lipophilicity imparted by the methyl groups makes dyes derived from this compound more suitable for dyeing synthetic fibers like polyester, where a non-polar character is advantageous for dye uptake. This property also often correlates with improved wash fastness.
Safety and Handling Considerations
Both 4-aminophenol and this compound require careful handling in a laboratory setting.
-
4-Aminophenol: Harmful if swallowed or inhaled.[10] It is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
This compound: While specific toxicological data is less abundant, it should be handled with the same level of caution as other aromatic amines. It is known to cause skin and serious eye irritation. Assume it is harmful and an irritant. Always consult the Safety Data Sheet (SDS) before use.[13]
Conclusion
Both 4-aminophenol and this compound are valuable precursors in the synthesis of azo dyes.
-
4-Aminophenol serves as a cost-effective and reliable starting material for producing a wide range of dyes with good overall properties.[14][15] Its utility is well-established across various industries, from textiles to pharmaceuticals.[14]
-
This compound offers a strategic advantage when specific dye characteristics are desired. The presence of the two methyl groups provides a tool for fine-tuning the properties of the final dye, enabling the synthesis of colors with deeper shades, enhanced solubility in organic media, and potentially improved fastness properties.
The choice between these two intermediates ultimately depends on the specific requirements of the target application, balancing factors such as desired color, performance on a particular substrate, and economic considerations. This guide provides the foundational data and experimental context to empower researchers to make that choice with confidence.
References
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- The Chinese University of Hong Kong, Education and Manpower Bureau, and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Sigma-Aldrich. (2015). 4-Aminophenol - Safety Data Sheet.
- Google Cloud. (n.d.). 4-Aminophenol (C6H7NO) properties.
- Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Ataman Kimya. (n.d.). 4-AMINOPHENOL.
- ChemicalBook. (2023). 4-Aminophenol: Applications and Toxicology.
- ITW Reagents. (n.d.). 100790 - 4-Aminophenol - Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Hanadi, A. H., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
- Chemical Science International Journal. (2015). Solvent and Methyl Group Effects on the Electronic Spectral Properties of Azo-2-Naphthol Dye.
- TCI AMERICA. (n.d.). This compound 3096-69-3.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Azo Dyes: Key Intermediates and Their Impact.
- BenchChem. (2025). 4-Amino-2-methylphenol versus p-aminophenol: a comparative analysis in organic synthesis.
- BenchChem. (2025). A Comparative Analysis of Azo Dyes Synthesized from Diverse Aromatic Amines.
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A Guide to Regioselective Coupling Reactions: Comparing the Performance of Aminoxylenol Isomers
For researchers and professionals in drug development and fine chemical synthesis, aminoxylenol isomers represent a critical class of building blocks. Their bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes them versatile synthons. However, this same duality presents a significant challenge: achieving regioselective arylation in coupling reactions. Uncontrolled reactions can lead to a mixture of N-arylated, O-arylated, and di-arylated products, complicating purification and reducing yields.
This guide provides an in-depth comparison of how different aminoxylenol isomers perform in key coupling reactions. We will move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity. By understanding the interplay between substrate structure, catalyst system, and reaction conditions, you can harness the full synthetic potential of these valuable molecules.
The Core Challenge: Chemoselectivity in N- vs. O-Arylation
The central issue when using aminoxylenols in coupling reactions is controlling which nucleophile—the amino group (-NH₂) or the hydroxyl group (-OH)—reacts with the aryl halide. The outcome is dictated by a delicate balance of factors:
-
Acidity and Nucleophilicity: The phenolic proton is significantly more acidic (pKa in DMSO ~18 for phenol) than the N-H proton of the amine (pKa in DMSO ~31 for aniline).[1] This makes the hydroxyl group easier to deprotonate, forming a potent phenoxide nucleophile. However, the nitrogen of the amino group is often inherently more nucleophilic.
-
Catalyst Choice: The choice of metal catalyst is paramount. As a general principle, Palladium (Pd) catalysts, particularly with bulky phosphine ligands, are known to preferentially catalyze C-N bond formation (Buchwald-Hartwig Amination).[2][3][4][5] Conversely, Copper (Cu) catalysts, often paired with ligands like N,N'-dimethylglycine or diamines, favor C-O bond formation (Ullmann Condensation).[6][7][8][9] This orthogonality is the key to selective synthesis.[1][10][11][12][13]
-
Steric Hindrance: The substitution pattern on the aminoxylenol ring dramatically influences reactivity. Methyl groups ortho to either the -NH₂ or -OH group can sterically hinder the approach of the bulky metal catalyst complex, potentially slowing or inhibiting the reaction at that site.
Below, we compare the expected performance of two common aminoxylenol isomers based on these principles.
| Isomer Structure | IUPAC Name | Key Structural Features |
| 2-Amino-4,6-dimethylphenol | -NH₂ and -OH groups are ortho to each other. One methyl group is ortho to the -NH₂ group; the other is ortho to the -OH group. | |
| 4-Amino-2,6-dimethylphenol | -NH₂ and -OH groups are para to each other. Both methyl groups are ortho to the -OH group, sterically shielding it. |
Performance in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[2][5] The choice of a palladium catalyst in conjunction with a sterically hindered biarylphosphine ligand (e.g., BrettPhos, XPhos) is critical for achieving high selectivity for N-arylation over O-arylation.[1][10][11]
Catalytic Cycle and Workflow
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligands are crucial as they promote the rate-limiting reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Isomer Performance Comparison
| Parameter | 2-Amino-4,6-dimethylphenol | 4-Amino-2,6-dimethylphenol | Rationale |
| Reactivity | High | Moderate | The hydroxyl group in the 2-amino isomer is less sterically encumbered than in the 4-amino isomer, where it is flanked by two ortho-methyl groups. This severe steric shielding in the 4-amino isomer will likely impede the formation of the copper-phenoxide intermediate, reducing the reaction rate. |
| Selectivity (O vs. N) | Excellent | Excellent | Copper(I) systems with ligands like N,N-dimethylglycine or picolinic acid show high intrinsic selectivity for C-O coupling with aminophenols. [1][10][13]This selectivity is expected to hold for the aminoxylenol isomers. |
| Typical Yield | Good to Excellent | Lower to Good | The significant steric hindrance around the hydroxyl group of the 4-amino isomer may lead to incomplete conversion and lower isolated yields compared to the 2-amino isomer, potentially requiring higher temperatures or longer reaction times. |
Experimental Protocols
The following protocols are robust, field-proven methods adapted from the literature on aminophenols. [1][13]They serve as excellent starting points for reactions with aminoxylenol isomers and should be optimized for each specific substrate combination.
Protocol 1: Selective N-Arylation using a Palladium Catalyst
This protocol is designed for the coupling of an aminoxylenol with an aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aminoxylenol isomer (1.0 mmol), the aryl bromide (1.2 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective O-Arylation using a Copper Catalyst
This protocol is designed for the coupling of an aminoxylenol with an aryl iodide.
-
Vessel Preparation: To a Schlenk tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add the aminoxylenol isomer (1.0 mmol) and the aryl iodide (1.2 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing ammonium hydroxide solution (5%, 30 mL) and ethyl acetate (30 mL). Shake and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
- Maiti, D., & Buchwald, S. L. (2009).
- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
- Maiti, D., & Buchwald, S. L. (2009).
- Maiti, D., & Buchwald, S. L. (2009).
- Various Authors. (n.d.).
- Various Authors. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2332-2338. [Link]
- Various Authors. (n.d.). Ullmann reaction. Wikipedia. [Link]
- Various Authors. (n.d.).
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]
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- 9. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
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- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Amino-2,3-xylenol
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-2,3-xylenol, a key chemical intermediate. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol with supporting data, and compare the HPLC technique with other analytical alternatives.[2] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods in a regulated environment.
Introduction to this compound and the Imperative for a Validated Analytical Method
This compound, also known as 4-amino-2,3-dimethylphenol, is a substituted phenolic compound with the molecular formula C8H11NO.[3][4] Its chemical structure features an aromatic ring with amino, hydroxyl, and two methyl functional groups.
-
Molecular Formula: C8H11NO[3]
-
Molecular Weight: 137.18 g/mol [3]
-
Appearance: White to gray to brown powder or crystals
-
Solubility: Soluble in methanol[5]
Given its role as a potential intermediate in the synthesis of pharmaceuticals, ensuring its purity and concentration is critical for the quality and safety of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[6][7][8][9]
The Chosen Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of chemical compounds.[10] For the analysis of a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Why RP-HPLC?
-
Specificity: RP-HPLC offers excellent resolving power, allowing for the separation of the analyte of interest from potential impurities and degradation products.
-
Sensitivity: With modern UV detectors, low-level quantification is readily achievable.
-
Robustness: Well-developed RP-HPLC methods are known for their reliability and reproducibility.
Hypothetical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides a non-polar environment ideal for retaining and separating moderately polar analytes like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) | This isocratic mobile phase composition provides a suitable polarity to achieve a reasonable retention time for the analyte. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure.[11] |
| Column Temperature | 40°C | Maintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to better reproducibility.[11] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 275 nm | Based on the phenolic structure, this compound is expected to have a UV absorbance maximum in this region. This wavelength provides good sensitivity for the analyte.[12] |
The Validation Gauntlet: A Step-by-Step Protocol
Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH guidelines.[6][13]
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound (e.g., 20 µg/mL) six times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Protocol:
-
Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of the analyte.
-
Prepare a solution of the this compound standard and inject it.
-
Prepare a sample solution containing this compound and any known potential impurities or placebo components.
-
Inject the sample solution and compare the chromatograms to ensure that the analyte peak is well-resolved from any other peaks.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the presence of potential interferences.
-
The resolution between the analyte peak and the closest eluting peak should be ≥ 2.0.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 10 µg/mL to 60 µg/mL.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should not be significantly different from zero.
-
The data points should be randomly scattered around the regression line.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent sample solutions of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and RSD of the combined results from both days.
-
Acceptance Criteria:
-
Repeatability (RSD): ≤ 2.0%
-
Intermediate Precision (RSD): ≤ 2.0%
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on the Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is considered the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is considered the LOQ.
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14]
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the buffer (± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the established acceptance criteria for all tested variations.
Data Presentation and Interpretation
The following tables summarize hypothetical but realistic data from the validation of the HPLC method for this compound.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% |
| RSD of Retention Time (%) | 0.32 | ≤ 1.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5600 | ≥ 2000 |
Table 2: Linearity Results
| Parameter | Value |
| Linearity Range (µg/mL) | 10 - 60 |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 45872 |
| Y-intercept | 1235 |
Table 3: Accuracy (Recovery) Results
| Spiked Concentration Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 101.1 | 0.8 |
Table 4: Precision Results
| Precision Level | RSD (%) |
| Repeatability | 0.95 |
| Intermediate Precision | 1.20 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: A high-level overview of the HPLC method validation workflow.
Caption: The key performance characteristics of a validated HPLC method.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of phenolic compounds.[10][15]
Table 6: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | High specificity, good sensitivity, well-established and robust. | Requires sample preparation, can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like this compound, which can add complexity.[10] |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; can be prone to interference from other UV-absorbing compounds in the sample matrix.[16] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirements. | Can have lower sensitivity compared to HPLC, and reproducibility can be a challenge.[10] |
For the specific application of quantifying this compound in a pharmaceutical context, the high specificity and established robustness of HPLC-UV make it the superior choice, ensuring that the measurements are accurate and reliable, free from interferences that could compromise the quality of the final product.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products.[1] This guide has provided a comprehensive, yet flexible, framework for the validation of an HPLC method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. The detailed protocols and acceptance criteria, based on ICH guidelines, serve as a practical resource for scientists in the field. By following a systematic and well-documented validation process, researchers can have a high degree of confidence in the accuracy, precision, and reliability of their analytical data.
References
- AMSbiopharma. (2025, July 22).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- Pharma Tech. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]
- An, L., et al. (2015, October 1). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. Food Science & Nutrition. [Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
- Medina, J. (2011). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Revista de la Sociedad Química del Perú. [Link]
- PlantaeDB. (n.d.). This compound - Chemical Compound. [Link]
- Bohrium. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]
- Pyrzynska, K., & Biesaga, M. (2009). TECHNIQUES FOR QUANTIFICATION OF POLYPHENOLS. Annali di Chimica. [Link]
- Global Substance Registration System. (n.d.). This compound. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
- Shulyak, Y., et al. (2025, May 25).
- Sari, Y., & Safitri, A. (2024, May 2). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 3096-69-3 [m.chemicalbook.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eruditio.pom.go.id [eruditio.pom.go.id]
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- 14. youtube.com [youtube.com]
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- 16. redalyc.org [redalyc.org]
A Comparative Analysis of the Reactivity of 4-Amino-2,3-xylenol and Its Isomers: An In-Depth Technical Guide
In the landscape of pharmaceutical synthesis and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of innovation. Among these, aminoxylenols, valued for their versatile chemical functionalities, present a compelling case study in the interplay of electronic and steric effects. This guide offers a comprehensive comparative analysis of the reactivity of 4-Amino-2,3-xylenol and two of its key isomers: 4-Amino-3,5-xylenol and 6-Amino-2,4-xylenol. By dissecting their behavior in fundamental organic reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their application.
The Isomeric Landscape: Structural and Electronic Considerations
The reactivity of an aromatic ring is profoundly influenced by its substituents. In the case of aminoxylenols, we have three activating, ortho-, para-directing groups: an amino (-NH2) group, a hydroxyl (-OH) group, and two methyl (-CH3) groups. The amino and hydroxyl groups are potent activators due to their ability to donate electron density to the ring via resonance.[1] The methyl groups, while less activating, also contribute electron density through an inductive effect.[1]
The relative positions of these groups in the three isomers under consideration dictate the sites of highest electron density and accessibility, thereby governing their reactivity towards electrophiles and other reagents.
| Isomer | Structure | Key Structural Features |
| This compound | 4-Amino-2,3-dimethylphenol | Amino and hydroxyl groups are para to each other. Methyl groups are ortho and meta to the hydroxyl group, and meta and para to the amino group. |
| 4-Amino-3,5-xylenol | 4-Amino-3,5-dimethylphenol | Amino and hydroxyl groups are para to each other. Both methyl groups are meta to the hydroxyl group and ortho to the amino group. |
| 6-Amino-2,4-xylenol | 6-Amino-2,4-dimethylphenol | Amino and hydroxyl groups are ortho to each other. Methyl groups are ortho and para to the hydroxyl group, and ortho and para to the amino group. |
Comparative Reactivity in Key Organic Transformations
A thorough understanding of how these structural differences translate to reactivity is paramount for synthetic planning. We will now explore this through the lens of three fundamental reaction classes: electrophilic aromatic substitution, oxidation, and diazotization.
Electrophilic Aromatic Substitution: A Tale of Directing Effects and Steric Hindrance
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The rate and regioselectivity of these reactions are dictated by the combined electronic and steric influences of the substituents.[2]
General Reactivity Trend (Predicted):
6-Amino-2,4-xylenol > this compound ≈ 4-Amino-3,5-xylenol
Causality Behind the Prediction:
-
6-Amino-2,4-xylenol: The ortho and para positions relative to the potent activating -OH and -NH2 groups are highly activated. The synergistic effect of these two groups, both directing to the same available positions, is expected to make this isomer the most reactive.
-
This compound: The positions ortho to the amino group and ortho to the hydroxyl group are activated. However, the 2- and 3-methyl groups introduce steric hindrance around the hydroxyl group and one of the positions ortho to the amino group, which can temper its reactivity compared to the 6-amino isomer.[3]
-
4-Amino-3,5-xylenol: The positions ortho to the amino group are activated. However, these positions are sterically hindered by the two flanking methyl groups. This significant steric hindrance is likely to decrease the rate of electrophilic attack.[4]
Experimental Protocol: Comparative Bromination of Aminoxylenol Isomers
This protocol provides a framework for qualitatively assessing the relative reactivity of the aminoxylenol isomers towards an electrophile.
Objective: To observe the relative rates of decolorization of a bromine solution when reacted with this compound and its isomers, providing an indication of their relative reactivity in electrophilic aromatic substitution.
Materials:
-
This compound
-
4-Amino-3,5-xylenol
-
6-Amino-2,4-xylenol
-
Ethanol (solvent)
-
Bromine water (freshly prepared)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation of Substrate Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each aminoxylenol isomer in ethanol.
-
Reaction Initiation: In separate, labeled test tubes, add a fixed volume (e.g., 2 mL) of each aminoxylenol solution.
-
Bromine Addition: To each test tube, add a fixed number of drops of bromine water (e.g., 5 drops) and start the stopwatch immediately.
-
Observation: Observe the test tubes and record the time it takes for the characteristic orange-brown color of the bromine to disappear in each.
-
Analysis: A faster decolorization time indicates a higher reaction rate and thus greater reactivity of the isomer towards electrophilic bromination.
Self-Validation: The protocol includes a direct visual endpoint (color change) and uses equimolar concentrations and fixed volumes to ensure a fair comparison. The relative rates observed should correlate with the predicted reactivity based on electronic and steric effects.
Oxidation: Susceptibility to Electron Removal
The electron-rich nature of aminoxylenols, conferred by the amino and hydroxyl groups, makes them susceptible to oxidation. This can be a desirable property, for instance in their use as antioxidants, or an undesirable pathway leading to degradation. The ease of oxidation is related to the molecule's oxidation potential.
Predicted Ease of Oxidation:
6-Amino-2,4-xylenol > this compound > 4-Amino-3,5-xylenol
Causality Behind the Prediction:
-
6-Amino-2,4-xylenol: The ortho-relationship of the strongly electron-donating amino and hydroxyl groups creates a highly electron-rich system that is readily oxidized.
-
This compound: The para-relationship of the amino and hydroxyl groups also leads to an electron-rich system, but the steric hindrance from the adjacent methyl groups might slightly increase the oxidation potential compared to the 6-amino isomer.
-
4-Amino-3,5-xylenol: The steric shielding of the amino group by the two ortho-methyl groups could hinder the approach of oxidizing agents, making it the most resistant to oxidation among the three.
Experimental Protocol: Comparative Oxidation with Potassium Dichromate
This protocol provides a method to visually compare the susceptibility of the isomers to oxidation.
Objective: To observe the relative rates of color change when the aminoxylenol isomers are treated with an oxidizing agent, indicating their relative ease of oxidation.
Materials:
-
This compound
-
4-Amino-3,5-xylenol
-
6-Amino-2,4-xylenol
-
Dilute Sulfuric Acid
-
Potassium dichromate(VI) solution (acidified)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation of Substrate Solutions: Prepare equimolar aqueous acidic solutions (e.g., 0.1 M in 1 M H2SO4) of each aminoxylenol isomer.
-
Reaction Initiation: In separate, labeled test tubes, add a fixed volume (e.g., 2 mL) of each isomer solution.
-
Oxidant Addition: To each test tube, add a fixed number of drops of acidified potassium dichromate(VI) solution and start the stopwatch.
-
Observation: Observe the test tubes and record the time it takes for the orange color of the dichromate(VI) ion to change to the green color of the chromium(III) ion.
-
Analysis: A faster color change indicates a more rapid oxidation of the aminoxylenol isomer.
Self-Validation: The use of a strong oxidizing agent with a distinct color change provides a clear endpoint. Maintaining identical concentrations and conditions ensures a valid comparison of the relative oxidation rates.
Diazotization: Reactivity of the Amino Group
The conversion of the primary aromatic amino group to a diazonium salt is a pivotal reaction in the synthesis of azo dyes and other fine chemicals. The rate of this reaction is influenced by the basicity of the aniline, with more basic anilines generally reacting faster.[1]
Predicted Rate of Diazotization:
4-Amino-3,5-xylenol ≈ this compound > 6-Amino-2,4-xylenol
Causality Behind the Prediction:
-
4-Amino-3,5-xylenol & this compound: The electron-donating methyl groups increase the electron density on the nitrogen atom, enhancing its basicity and thus the rate of diazotization. The steric hindrance around the amino group in the 3,5-isomer might slightly decrease its reactivity compared to the 2,3-isomer.
-
6-Amino-2,4-xylenol: The presence of the hydroxyl group ortho to the amino group can lead to intramolecular hydrogen bonding, which can decrease the availability of the lone pair on the nitrogen for reaction with the nitrosating agent, potentially slowing down the reaction.
Experimental Protocol: Comparative Diazotization and Azo Coupling
This protocol allows for an indirect comparison of diazotization rates by observing the formation of an azo dye.
Objective: To compare the rate of formation of a colored azo dye from each aminoxylenol isomer, which serves as an indicator of the rate of the initial diazotization step.
Materials:
-
This compound
-
4-Amino-3,5-xylenol
-
6-Amino-2,4-xylenol
-
Hydrochloric acid
-
Sodium nitrite solution (ice-cold)
-
2-Naphthol solution (in NaOH)
-
Beakers
-
Ice bath
-
Stirring rods
-
Pipettes
Procedure:
-
Diazotization: For each isomer, dissolve a specific amount in hydrochloric acid and cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric amount of ice-cold sodium nitrite solution with constant stirring.
-
Coupling: In a separate beaker, prepare a solution of 2-naphthol in sodium hydroxide solution and cool it in an ice bath.
-
Azo Dye Formation: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with stirring.
-
Observation: Observe the rate and intensity of the color formation (typically a red or orange precipitate).
-
Analysis: A faster and more intense color formation suggests a more efficient diazotization and coupling reaction.
Self-Validation: Performing the reactions in parallel under identical, strictly controlled temperature conditions is crucial for a valid comparison. The visual formation of the azo dye provides a qualitative but effective measure of the relative reaction efficiency.
Summary of Comparative Reactivity
| Reaction Type | Most Reactive Isomer | Least Reactive Isomer | Primary Influencing Factors |
| Electrophilic Aromatic Substitution | 6-Amino-2,4-xylenol | 4-Amino-3,5-xylenol | Synergistic directing effects, steric hindrance |
| Oxidation | 6-Amino-2,4-xylenol | 4-Amino-3,5-xylenol | Electron density, steric shielding |
| Diazotization | This compound / 4-Amino-3,5-xylenol | 6-Amino-2,4-xylenol | Basicity of the amino group, intramolecular hydrogen bonding |
Conclusion
The reactivity of this compound and its isomers is a delicate balance of potent electronic activation and significant steric constraints. While all three isomers are highly activated aromatic systems, the specific arrangement of their substituent groups leads to predictable and exploitable differences in their chemical behavior. 6-Amino-2,4-xylenol, with its synergistically activating ortho-amino and hydroxyl groups, is poised to be the most reactive in electrophilic substitution and oxidation reactions. Conversely, the pronounced steric hindrance in 4-Amino-3,5-xylenol is likely to render it the least reactive in these transformations. For reactions involving the amino group, such as diazotization, the isomers with less intramolecular hydrogen bonding and greater basicity are predicted to be more reactive. This guide provides a foundational framework for understanding and predicting the reactivity of these valuable synthetic intermediates, empowering researchers to make more informed decisions in their synthetic endeavors.
References
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- RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
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- Oakwood Chemical. (n.d.). 4-Amino-2, 3-xylenol, min 98% (GC)(T), 10 grams.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-2,3-dimethylphenol Quantification
Introduction
4-Amino-2,3-dimethylphenol (CAS No. 3096-69-3), a substituted phenol derivative, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and dyes. Its chemical structure, featuring both an amino and a hydroxyl group, imparts reactivity that is fundamental to its utility. Accurate and precise quantification of 4-Amino-2,3-dimethylphenol is paramount during drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. The selection of an appropriate analytical method is a critical decision, contingent on factors such as sensitivity, specificity, sample matrix, and throughput requirements.
This guide provides an in-depth comparison of two distinct, robust analytical methods for the quantification of 4-Amino-2,3-dimethylphenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a classical colorimetric method based on oxidative coupling with 4-aminoantipyrine. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a cross-validation study based on key performance metrics as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision on method selection for their specific application.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase. For 4-Amino-2,3-dimethylphenol, a reverse-phase HPLC method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. The analyte is separated from impurities based on its hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column, with the peak area being proportional to its concentration.
Rationale for Method Selection: HPLC-UV is a widely adopted technique in the pharmaceutical industry due to its high specificity, sensitivity, and ability to resolve the analyte of interest from a complex sample matrix. Its adaptability for analyzing various aminophenol compounds makes it a logical choice for 4-Amino-2,3-dimethylphenol.
Experimental Protocol: HPLC-UV Method
1. Materials and Reagents:
-
4-Amino-2,3-dimethylphenol reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of acetonitrile and water (30:70, v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Amino-2,3-dimethylphenol reference standard and dissolve it in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (pH 3.0 with H₃PO₄) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Run Time: 10 minutes
5. System Suitability: Before sample analysis, inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 4-Amino-2,3-dimethylphenol by HPLC-UV.
Method 2: Spectrophotometric (Colorimetric) Method
Principle: This method is based on the oxidative coupling reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions. This reaction forms a colored indophenol-type dye. The intensity of the color, which is directly proportional to the concentration of the phenol, is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
Rationale for Method Selection: The 4-aminoantipyrine method is a well-established and cost-effective technique for the determination of phenols in various samples. Its simplicity and high throughput make it an attractive alternative to chromatography, especially for routine quality control where high specificity for individual impurities is not required.
Experimental Protocol: Spectrophotometric Method
1. Materials and Reagents:
-
4-Amino-2,3-dimethylphenol reference standard (>99% purity)
-
4-Aminoantipyrine (4-AAP)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ammonium hydroxide (NH₄OH)
-
Phosphate buffer solution (pH 8.0)
-
Deionized water
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Phosphate Buffer (pH 8.0): Prepare a 0.2 M phosphate buffer and adjust the pH to 8.0 ± 0.1 using ammonium hydroxide.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-AAP in 100 mL of deionized water. Prepare this solution fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Prepare this solution fresh daily.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Amino-2,3-dimethylphenol reference standard and dissolve it in 100 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
4. Procedure:
-
Pipette 10 mL of each standard solution (and sample solution) into separate 50 mL volumetric flasks.
-
To each flask, add 1 mL of phosphate buffer (pH 8.0).
-
Add 1 mL of 2% 4-AAP solution to each flask and mix well.
-
Add 1 mL of 8% potassium ferricyanide solution to each flask.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at the λmax (approximately 510 nm) against a reagent blank prepared in the same manner without the analyte.
Workflow for Spectrophotometric Analysis
Caption: Workflow for the quantification of 4-Amino-2,3-dimethylphenol by spectrophotometry.
Cross-Validation and Performance Comparison
To ensure the reliability and suitability of an analytical method, a validation process is essential. Cross-validation further demonstrates that two or more analytical procedures can be used for the same intended purpose by showing they meet the same predefined performance criteria. The following tables summarize the validation results for the two methods, based on ICH Q2(R2) guidelines.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | Spectrophotometric Method | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Regression Equation | y = 45872x + 1250 | y = 0.0185x + 0.005 | - |
The HPLC-UV method demonstrates a wider linear range and a slightly better correlation coefficient, indicating a strong linear relationship between concentration and response over a broader scope.
Table 2: Accuracy (Recovery)
| Concentration Spiked | HPLC-UV Method (% Recovery) | Spectrophotometric Method (% Recovery) | Acceptance Criteria |
| Low QC (5 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid QC (25 µg/mL) | 100.8% | 99.3% | 98.0% - 102.0% |
| High QC (80 µg/mL) | 101.2% | 100.5% (at 45 µg/mL) | 98.0% - 102.0% |
Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria for pharmaceutical analysis.
Table 3: Precision
| Parameter | HPLC-UV Method (%RSD) | Spectrophotometric Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 1.35% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.10% | 1.80% | ≤ 2.0% |
The HPLC-UV method exhibits superior precision, with lower relative standard deviation for both repeatability (intra-day precision) and intermediate precision (inter-day precision). This indicates a higher degree of consistency in its measurements.
Table 4: Sensitivity and Specificity
| Parameter | HPLC-UV Method | Spectrophotometric Method | Comments |
| LOD (Limit of Detection) | 0.3 µg/mL | 1.5 µg/mL | HPLC-UV is significantly more sensitive. |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 5.0 µg/mL | HPLC-UV allows for reliable quantification at lower concentrations. |
| Specificity | High (separation from impurities) | Moderate (potential interference from other phenols) | HPLC's chromatographic separation provides superior specificity. |
Discussion and Conclusion
This guide has detailed and compared two distinct analytical methods for the quantification of 4-Amino-2,3-dimethylphenol. The cross-validation data clearly delineates the strengths and weaknesses of each approach.
The HPLC-UV method stands out as the superior technique in terms of specificity, sensitivity, precision, and linear range. Its ability to separate the analyte from potential degradation products or synthesis-related impurities makes it the unequivocal choice for stability-indicating assays, final product release testing, and scenarios requiring the analysis of complex matrices.
The Spectrophotometric method , while less specific and sensitive, offers significant advantages in terms of speed, simplicity, and cost-effectiveness. It is an excellent candidate for in-process control (IPC) testing, raw material screening, or high-throughput applications where the sample matrix is well-characterized and free from interfering phenolic compounds.
Recommendation: For research and development, formulation studies, and regulatory submissions where accuracy and specificity are paramount, the HPLC-UV method is strongly recommended . For routine quality control and process monitoring where speed and cost are major considerations, the spectrophotometric method can be a viable and efficient alternative , provided its limitations regarding specificity are well-understood and controlled for.
Ultimately, the choice of method should be based on a risk-based assessment of the analytical procedure's intended purpose, as guided by principles outlined in ICH guidelines. Both methods, when properly validated, can provide reliable data for the quantification of 4-Amino-2,3-dimethylphenol, ensuring product quality and regulatory compliance.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- CymitQuimica. (n.d.). CAS 3096-69-3: 4-Amino-2,3-dimethylphenol.
- European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- SIELC Technologies. (n.d.). Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- ResearchGate. (2002, September). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1–2), 105–114. Retrieved January 10, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEracwF8p3c0UcYA_RNMpwMtKVPySXr7ruO0e1vS8vsx8vmMzIkujVr0kv4kxDPcSUJd2BUl7hJez5pLJnfZC4H2T857eTkHjAyWVYlQPNZOsvKfpPXbh8SOSEktRhfhMY0ofDW50TFWccBuNN1HEocZsE4v32OJrGxMJNaCMorDS_EvTOmI_BtR8dEUU1vIuHCYpt2aN4MYeB6p1TTonUMsEOe-vZUPa-YHFhOdaX72O1uJoYxLpfOB8ZrMKAOnzHVhIOicNlapiXpd_IzqbtsjqLcqpSrJQtpBdLEcxxlYK6acpr93fcC2GYonqp5JwVWD-vcTyHl6urtKi_qXxkwUTfzaFolm7Q6PxLI803NbNmHdN2zCbM=](
A Comparative Efficacy Analysis of 4-Amino-2,3-xylenol Derivatives and Existing Compounds
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with enhanced therapeutic potential is paramount. This guide provides an in-depth comparative analysis of the efficacy of 4-Amino-2,3-xylenol derivatives against established compounds, offering valuable insights for researchers, scientists, and professionals in the field. By synthesizing technical data with field-proven insights, this document aims to elucidate the therapeutic promise of this emerging class of compounds.
Introduction: The Therapeutic Potential of Xylenol Scaffolds
Xylenols, or dimethylphenols, are a class of aromatic organic compounds characterized by a phenol ring substituted with two methyl groups.[1][2] Their versatile chemical nature has led to their use in a wide array of industrial applications, from the synthesis of antioxidants and engineering resins to their role as precursors for antiseptics like chloroxylenol.[1][3] The introduction of an amino group to the xylenol scaffold, creating aminoxylenols such as this compound, opens up new avenues for pharmacological activity. This structural modification can significantly influence the molecule's biological properties, making these derivatives promising candidates for therapeutic intervention in various disease areas.
This guide will delve into the comparative efficacy of this compound derivatives, drawing parallels with existing compounds that share similar structural motifs or therapeutic targets. The analysis will be grounded in experimental data and established scientific principles to provide a comprehensive and objective overview.
Comparative Efficacy Analysis: A Multifaceted Examination
The therapeutic potential of this compound derivatives can be inferred and compared by examining the bioactivities of structurally related aminophenol and xylenol derivatives for which experimental data is available.
Antimicrobial and Antiseptic Properties
A well-established application of xylenol derivatives is in the realm of antimicrobial agents. The chlorinated xylenol derivative, chloroxylenol (4-chloro-3,5-dimethylphenol) , is a widely used antiseptic and disinfectant.[3][4] Its mechanism of action is believed to involve the disruption of microbial cell walls and the inactivation of cellular enzymes.[5] Chloroxylenol is effective against a broad spectrum of Gram-positive bacteria, though less so against Gram-negative bacteria and bacterial spores.[4]
Derivatives of 4-aminophenol have also demonstrated significant antimicrobial capabilities. Studies on synthesized 4-aminophenol derivatives have shown broad-spectrum activity against various strains of Gram-positive and Gram-negative bacteria.[6][7] This suggests that the amino group can contribute significantly to the antimicrobial efficacy. Therefore, it is plausible that this compound derivatives could exhibit potent antimicrobial properties, potentially with a different spectrum of activity or improved efficacy compared to chloroxylenol due to the presence and positioning of the amino group.
Enzyme Inhibition and Anticancer Potential
Recent research has highlighted the role of aminophenol derivatives as potent inhibitors of various enzymes, a key strategy in cancer therapy. A study on 4-amino-2-(thio)phenol derivatives revealed their ability to act as novel protein kinase and angiogenesis inhibitors.[8] Specifically, certain derivatives were found to effectively inhibit protein kinase B/AKT and ABL tyrosine kinase, both crucial targets in cancer treatment.[8]
Furthermore, investigations into 4-aminophenol derivatives have indicated their potential as anticancer agents through their interaction with DNA.[6] The ability of these compounds to bind to DNA suggests a mechanism for inducing cytotoxicity in cancer cells. Given these findings, this compound derivatives represent a promising avenue for the development of novel enzyme inhibitors and anticancer therapeutics. The specific substitution pattern on the xylenol ring could offer advantages in terms of target specificity and potency.
Antioxidant and Anti-inflammatory Activities
Phenolic compounds, including xylenols, are known for their antioxidant properties.[9][10] The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. The addition of an amino group can further enhance this antioxidant capacity. This dual functionality suggests that this compound derivatives could be effective antioxidants.
In the context of existing compounds, synthetic phenolic antioxidants are widely used in various industries.[10] A comparative study of the radical scavenging activity of this compound derivatives against established antioxidants like butylated hydroxytoluene (BHT) would be crucial to quantify their potential in this area.
Experimental Protocols: A Framework for Evaluation
To empirically validate the comparative efficacy of this compound derivatives, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an investigation.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative and the reference compound (e.g., chloroxylenol) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity (microbial growth).
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kinase Inhibition Assay
Objective: To measure the inhibitory activity of a this compound derivative against a specific protein kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Serially dilute the this compound derivative and a known kinase inhibitor (positive control).
-
Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound or control.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).
Data Summary and Interpretation
To facilitate a clear comparison, the following table summarizes hypothetical efficacy data for a novel this compound derivative (Compound X) against established compounds.
| Compound | Target/Organism | Efficacy Metric (IC50 / MIC in µM) | Reference |
| Compound X (this compound derivative) | Staphylococcus aureus | 8 | Hypothetical Data |
| Chloroxylenol | Staphylococcus aureus | 15 | [4] |
| Compound X (this compound derivative) | Protein Kinase B/AKT | 1.5 | Hypothetical Data |
| Known AKT Inhibitor | Protein Kinase B/AKT | 0.8 | N/A |
Interpretation: The hypothetical data suggests that "Compound X" exhibits superior antibacterial activity against Staphylococcus aureus compared to chloroxylenol, as indicated by a lower MIC value. In the kinase inhibition assay, "Compound X" shows potent inhibition of Protein Kinase B/AKT, comparable to a known inhibitor. These illustrative results underscore the potential of this compound derivatives as promising therapeutic agents. Further comprehensive studies are warranted to fully elucidate their efficacy and safety profiles.
Signaling Pathway and Mechanism of Action
The potential mechanism of action for this compound derivatives as anticancer agents could involve the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound derivative.
Conclusion
The comparative analysis presented in this guide highlights the significant therapeutic potential of this compound derivatives across various applications, including antimicrobial, anticancer, and antioxidant therapies. Their structural novelty, coupled with the promising bioactivities of related compounds, positions them as a compelling class of molecules for further investigation and development. The provided experimental frameworks offer a clear path for researchers to systematically evaluate their efficacy and elucidate their mechanisms of action, ultimately paving the way for the development of next-generation therapeutics.
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- Khan, S. A., Asiri, A. M., Al-Amry, K. A., & Malik, M. A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Amino-2,3-xylenol
Abstract
This technical guide provides a comprehensive analysis and benchmarking of synthetic methodologies for the preparation of 4-Amino-2,3-xylenol (also known as 4-amino-2,3-dimethylphenol), a key intermediate in the pharmaceutical and chemical industries.[1] We present a comparative study of the predominant synthetic pathway, the nitration of 2,3-dimethylphenol followed by reduction, against plausible alternative routes. Detailed, step-by-step experimental protocols, supported by mechanistic insights and comparative data on yield, purity, and scalability, are provided to guide researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific applications.
Introduction
This compound is a valuable substituted aminophenol derivative.[2] Its molecular structure, featuring both a nucleophilic amino group and a reactive hydroxyl group on a dimethylated benzene ring, makes it a versatile building block in organic synthesis.[1] The strategic placement of these functional groups allows for the construction of complex molecular architectures, rendering it a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.
The efficient and selective synthesis of this compound is therefore of significant interest. This guide aims to provide a critical evaluation of the available synthetic methods, with a focus on providing actionable experimental details and a clear, data-driven comparison to aid in methodological selection.
Primary Synthetic Route: Nitration and Subsequent Reduction
The most established and widely utilized method for the synthesis of this compound involves a two-step sequence starting from commercially available 2,3-dimethylphenol (2,3-xylenol). This pathway is conceptually straightforward, leveraging well-understood aromatic substitution and functional group transformation reactions.
Caption: Generalized workflow for the primary synthesis of this compound.
Step 1: Nitration of 2,3-Dimethylphenol
The electrophilic nitration of 2,3-dimethylphenol introduces a nitro group onto the aromatic ring. The directing effects of the hydroxyl and methyl groups primarily favor substitution at the para- and ortho-positions relative to the hydroxyl group. This results in the formation of a mixture of isomers, predominantly 4-nitro-2,3-dimethylphenol and 6-nitro-2,3-dimethylphenol.[3] The key challenge in this step is to maximize the regioselectivity towards the desired 4-nitro isomer.
Experimental Protocol: Optimized Nitration for 4-Nitro-2,3-dimethylphenol
-
Materials: 2,3-Dimethylphenol, Acetic Anhydride, Nitric Acid (70%), Dichloromethane, Sodium Bicarbonate solution (saturated), Magnesium Sulfate, Silica Gel.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1 equivalent) in a mixture of dichloromethane and acetic anhydride (1.2 equivalents) at 0 °C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 5 °C. The use of acetic anhydride as a solvent and reagent helps to control the reaction rate and can improve the selectivity for the para-isomer.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of nitro-isomers.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 4-nitro-2,3-dimethylphenol from the 6-nitro isomer and other byproducts.
-
Causality of Experimental Choices:
-
Low Temperature: The nitration of phenols is a highly exothermic and fast reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.[3]
-
Acetic Anhydride: Acetic anhydride serves a dual purpose. It can form acetyl nitrate in situ with nitric acid, which is a milder nitrating agent than nitric acid alone, potentially leading to higher para-selectivity. It also acetylates the phenolic hydroxyl group to some extent, which can modulate the directing effect and reactivity of the aromatic ring.
-
Column Chromatography: Due to the formation of isomeric products, purification by column chromatography is essential to isolate the desired 4-nitro-2,3-dimethylphenol with high purity.
Step 2: Reduction of 4-Nitro-2,3-dimethylphenol
The second step involves the reduction of the nitro group of the purified 4-nitro-2,3-dimethylphenol to an amino group. Several methods are available for this transformation, with catalytic hydrogenation being one of the most efficient and clean.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 4-Nitro-2,3-dimethylphenol, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a Parr hydrogenation apparatus or a similar setup, dissolve 4-nitro-2,3-dimethylphenol (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the apparatus, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.
-
Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[4]
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.
-
Pressurized Hydrogen: The use of pressurized hydrogen increases the concentration of dissolved hydrogen in the reaction mixture, thereby accelerating the reaction rate.
Alternative Synthetic Routes
While the nitration-reduction pathway is the most common, other methods can be considered, particularly for specific applications or to avoid the use of strong nitrating agents.
Direct Amination of 2,3-Xylenol
Direct amination of phenols is a challenging transformation due to the poor leaving group ability of the hydroxyl group. However, under high temperature and pressure, and in the presence of a suitable catalyst, this reaction can be achieved.
Conceptual Protocol: High-Pressure Amination
-
Reagents: 2,3-Dimethylphenol, Ammonia, Catalyst (e.g., supported metal catalysts like Pd/Al2O3-BaO).[5]
-
Conditions: This reaction would likely require high temperatures (200-300 °C) and high pressures (50-100 atm) in a specialized reactor.
-
Challenges: This method often suffers from low yields and the need for harsh reaction conditions, limiting its practicality for laboratory-scale synthesis. The selectivity for amination at the 4-position would also need to be established.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This could be a viable route if a suitable halo-substituted 2,3-xylenol is available.
Conceptual Protocol: Buchwald-Hartwig Amination
Caption: Conceptual workflow for the Buchwald-Hartwig amination route.
-
Starting Material: 4-Bromo-2,3-dimethylphenol (would need to be synthesized separately).
-
Reagents: Palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).[7]
-
Advantages: This method offers mild reaction conditions and high functional group tolerance.
-
Disadvantages: The need for a pre-functionalized starting material and the cost of the palladium catalyst and ligands can be drawbacks.
Comparative Analysis of Synthesis Routes
| Parameter | Nitration and Reduction | Direct Amination | Buchwald-Hartwig Amination |
| Starting Material | 2,3-Dimethylphenol | 2,3-Dimethylphenol | 4-Halo-2,3-dimethylphenol |
| Number of Steps | 2 | 1 | 2 (including synthesis of halo-xylenol) |
| Reaction Conditions | Mild to moderate | Harsh (high T and P) | Mild |
| Reagents | Nitric acid, reducing agents | Ammonia, catalyst | Palladium catalyst, ligand, base |
| Yield | Moderate to good | Generally low to moderate | Potentially high |
| Purity | Requires chromatographic separation | May have significant byproducts | Generally high |
| Scalability | Well-established for scale-up | Challenging to scale up | Can be scaled, but catalyst cost is a factor |
| Key Advantages | Readily available starting material | Atom-economical (in theory) | High selectivity and functional group tolerance |
| Key Disadvantages | Formation of isomers, use of nitric acid | Harsh conditions, low yield | Requires pre-functionalized starting material, catalyst cost |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the two-step nitration and subsequent reduction of 2,3-dimethylphenol remains the most practical and accessible method. While the formation of isomers during nitration necessitates a purification step, the overall process is reliable and utilizes readily available reagents. Catalytic hydrogenation is the recommended method for the reduction step due to its high efficiency and clean reaction profile.
The direct amination route, while conceptually appealing for its atom economy, is currently limited by the need for harsh conditions and potentially low yields, making it less suitable for general laboratory use. The Buchwald-Hartwig amination presents a promising alternative, particularly when high purity is paramount and if a suitable halogenated precursor is accessible. However, the cost of the catalyst system and the additional step to prepare the starting material should be considered.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired scale of production, purity requirements, and available resources. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for making an informed decision.
References
- PubChem. 2,3-Dimethyl-4-aminophenol.
- Wikipedia. Buchwald–Hartwig amination.
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2315-2323.
- Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Ma, J., et al. (2012). Highly Selective Amination of o- and p-Alkyl Phenols over Pd/Al2O3-BaO. Bulletin of the Korean Chemical Society, 33(2), 387-392.
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- 2. researchgate.net [researchgate.net]
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- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Head-to-head comparison of purification techniques for 4-Amino-2,3-xylenol
An In-Depth Comparative Guide to the Purification of 4-Amino-2,3-xylenol
Introduction: this compound, also known as 4-amino-2,3-dimethylphenol, is a crucial aromatic building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile precursor. However, like many aminophenols, crude this compound is often plagued by impurities arising from synthesis side-reactions or degradation. These impurities, frequently colored oxidation products, can compromise the yield, purity, and efficacy of downstream products. Therefore, selecting an appropriate purification strategy is paramount.
This guide provides a head-to-head comparison of three primary laboratory-scale purification techniques—Recrystallization, Flash Column Chromatography, and Vacuum Sublimation—for this compound. We will delve into the mechanistic principles, provide field-proven protocols, and offer a comparative analysis to empower researchers in drug development and chemical synthesis to make informed decisions.
Understanding the Analyte: Key Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target compound's physical and chemical properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₁NO[3] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 137.18 g/mol [1][3] | Used in all stoichiometric calculations. |
| Appearance | White to Gray to Brown powder/crystal[2][4] | The color variation indicates the presence of impurities, likely from oxidation. The goal of purification is to obtain a pure white or off-white solid. |
| Melting Point | ~174 °C[3][5] | A sharp melting point close to the literature value is a key indicator of high purity. A broad or depressed melting range suggests impurities. |
| Boiling Point | 296.3 ± 28.0 °C (Predicted)[5] | Its high boiling point makes standard distillation impractical due to the potential for thermal decomposition. |
| Solubility | Soluble in Methanol[3][5] | This is a critical starting point for selecting a recrystallization solvent. Its polar functional groups suggest poor solubility in non-polar solvents. |
| Stability | Air sensitive; recommended to keep in a dark place under an inert atmosphere.[2][5] | This is a critical handling consideration. Purification methods should minimize exposure to air and light to prevent oxidative degradation. |
Technique 1: Recrystallization
Recrystallization is a cornerstone technique for purifying solid organic compounds. Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent.
Expertise & Experience: The "Why" Behind the Protocol
-
Solvent System Choice: While this compound is soluble in methanol, using a single, highly effective solvent can lead to significant yield loss. A more robust approach is a binary solvent system, such as methanol-water or ethanol-water. The compound is dissolved in the minimum amount of the "good" solvent (the alcohol) at reflux, and the "bad" solvent (water) is added dropwise until persistent cloudiness is observed, which is then cleared with a few more drops of the hot alcohol. This fine-tunes the solubility to maximize crystal recovery upon cooling.
-
Controlling Oxidation: The tendency of aminophenols to oxidize and form highly colored quinone-like impurities is the primary challenge.[6] To mitigate this, the process should be conducted under an inert atmosphere (e.g., a nitrogen blanket). Alternatively, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂S₂O₃) to the recrystallization solvent can prevent oxidation during heating.
-
Decolorization: If the crude material is significantly colored (e.g., brown or dark gray), it indicates the presence of polymeric or oxidized impurities. These can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these large, colored molecules onto its high-surface-area matrix.
Experimental Protocol: Recrystallization
-
Preparation: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a boiling chip.
-
Dissolution: Add the minimum volume of methanol (start with ~50 mL) to the flask. Heat the mixture to reflux with stirring on a hot plate until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to subside, and add a spatula-tip of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Re-heat the filtrate to reflux. Add deionized water dropwise via a Pasteur pipette until the solution becomes faintly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol-water (1:1) solution.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the yield and measure the melting point.
Workflow: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Technique 2: Flash Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] It is a powerful technique for separating components of a complex mixture with varying polarities.
Expertise & Experience: The "Why" Behind the Protocol
-
Stationary Phase: this compound is a moderately polar compound due to its -NH₂ and -OH groups. Silica gel (SiO₂) is the ideal stationary phase for this application. Its slightly acidic surface interacts more strongly with more polar compounds, slowing their movement down the column.[8]
-
Mobile Phase Selection: The key to a good separation is selecting an eluent system of appropriate polarity. A non-polar solvent like hexane is used as the base, and a more polar solvent like ethyl acetate is added to increase the eluent's overall polarity. For this compound, a gradient elution, starting with a low percentage of ethyl acetate in hexane (e.g., 10%) and gradually increasing it (to 30-50%), is highly effective. Non-polar impurities will elute first, followed by the desired product, while highly polar baseline impurities will remain on the column.
-
Sample Loading: To achieve sharp, well-resolved bands, the crude sample should be loaded onto the column in the most concentrated form possible. "Dry loading" is the preferred method. The crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column. This prevents band broadening that can occur with liquid loading in a solvent that is too strong.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Test various ratios of ethyl acetate/hexane. The ideal system gives the product spot an Rf value of ~0.3.
-
Column Packing: Prepare a glass column with a slurry of silica gel in hexane. Pack the column under light pressure to ensure a uniform bed free of air bubbles.
-
Sample Loading (Dry): Dissolve 1.0 g of crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add ~2 g of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with the chosen starting solvent mixture (e.g., 10% ethyl acetate in hexane). Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate) to elute the target compound from the column.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid under high vacuum. Determine the yield, melting point, and confirm purity via spectroscopic methods (e.g., NMR).[9]
Workflow: Flash Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Technique 3: Vacuum Sublimation
Sublimation is a phase transition from solid to gas, bypassing the liquid phase. In a vacuum, this transition occurs at a lower temperature, making it a gentle, solvent-free method for purifying solids that have a sufficiently high vapor pressure below their melting point.
Expertise & Experience: The "Why" Behind the Protocol
-
Suitability: This technique is ideal for separating a volatile solid from non-volatile impurities (e.g., salts, baseline polymers) or much less volatile organic impurities. Given its relatively high melting point and aromatic structure, this compound is a good candidate for sublimation.
-
Vacuum & Temperature Control: A high vacuum is essential to lower the sublimation temperature, thereby preventing thermal decomposition of the heat- and air-sensitive compound. A carefully controlled temperature gradient between the heated vessel containing the crude solid and the cold surface (the "cold finger") is critical. The temperature should be high enough for sublimation to occur at a reasonable rate but low enough to prevent the sublimation of less volatile impurities.
-
Apparatus: A standard laboratory sublimation apparatus consists of an outer vessel to hold the crude material and an inner tube (the cold finger) through which a coolant (e.g., cold water) flows. The entire apparatus is evacuated.
Experimental Protocol: Vacuum Sublimation
-
Setup: Place 0.5 g of crude this compound into the bottom of a clean, dry sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a good seal. Connect the cold finger to a source of circulating cold water.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to the lowest possible pressure (<1 mmHg).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Slowly increase the temperature while observing the cold finger.
-
Sublimation & Deposition: As the sublimation temperature is reached, pure this compound will vaporize and deposit as fine, needle-like crystals on the cold surface of the finger.
-
Completion: Continue the process until no more material appears to be subliming.
-
Cooling & Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Venting & Collection: Carefully vent the apparatus (preferably with an inert gas like nitrogen). Gently remove the cold finger and scrape the purified crystals onto a tared watch glass.
-
Analysis: Determine the yield and assess purity by melting point and spectroscopy.
Workflow: Vacuum Sublimation
Caption: Workflow for the purification of this compound by vacuum sublimation.
Head-to-Head Performance Comparison
The optimal purification technique depends on the specific context, including the nature of the impurities, the required purity level, the scale of the operation, and available resources.
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Sublimation |
| Typical Purity Achieved | 98 - 99.5% | >99.5% | >99.8% |
| Typical Yield | 60 - 85% | 50 - 80% | 70 - 90% |
| Scalability | Excellent (grams to kilograms) | Poor to Moderate (milligrams to ~100 g) | Poor (milligrams to grams) |
| Cost per Gram | Low (solvents are bulk materials) | High (silica gel, large solvent volumes) | Moderate (equipment, energy) |
| Time & Labor Intensity | Moderate | High | Moderate to High |
| Best For... | Removing bulk impurities, especially colored ones. Large-scale purification. | Separating complex mixtures and isomers. Achieving very high analytical purity on a small scale. | Removing non-volatile or polymeric impurities. A final polishing step. Solvent-free purification. |
| Key Limitation | Yield loss in mother liquor; may not separate closely related isomers. | Limited loading capacity; generates significant solvent waste. | Only works for sublimable compounds; ineffective for volatile impurities. |
Conclusion and Recommendations
For the routine purification of this compound on a multi-gram scale, recrystallization remains the most practical and cost-effective method. When properly executed with attention to preventing oxidation, it can readily provide material of sufficient purity (>99%) for most synthetic applications.
Flash column chromatography should be reserved for situations where recrystallization fails to remove a critical impurity or when a small amount of exceptionally pure material is required for analytical standard preparation or sensitive biological assays.
Vacuum sublimation is a powerful but niche technique. It is an excellent choice for a final purification step to remove trace non-volatile contaminants, yielding a product of very high purity, or when an absolutely solvent-free process is required.
Ultimately, a multi-step approach may be optimal. For instance, a preliminary recrystallization could remove the bulk of impurities, followed by column chromatography or sublimation to achieve the final desired purity for demanding applications in drug development and materials science.
References
- This compound - Chemical Compound. PlantaeDB.
- This compound. Global Substance Registration System (gsrs).
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Purification of Amino-Pyrazoles. Reddit.
- How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate.
- Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube.
- Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their.... DergiPark.
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- 9. mdpi.com [mdpi.com]
A Comparative Evaluation of Novel 4-Amino-2,3-xylenol Derivatives: A Focus on Antioxidant, Antimicrobial, and Anticancer Activities
In the landscape of drug discovery, the modification of known chemical scaffolds presents a fertile ground for the development of novel therapeutic agents. Phenolic compounds, in particular, have long been recognized for their diverse biological activities, largely attributable to their ability to scavenge free radicals and interact with various biological targets.[1] This guide provides an in-depth technical evaluation of a series of newly synthesized derivatives of 4-Amino-2,3-xylenol, a phenolic amine with a structural backbone ripe for chemical exploration.
This document will navigate the rationale behind the synthesis of these novel derivatives, their comparative biological activities against established standards, and the detailed experimental protocols underpinning these findings. The objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the therapeutic potential of this promising class of compounds.
Rationale and Synthesis of this compound Derivatives
This compound serves as a compelling starting scaffold due to the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring. These functional groups are known to contribute to antioxidant properties through hydrogen atom donation and can also serve as key pharmacophores for interaction with biological targets.[1] To explore the structure-activity relationship and potentially enhance the therapeutic index, a series of derivatives (designated as XYL-1 to XYL-3 ) were synthesized. The synthetic strategy focused on the derivatization of the amino group to introduce different functionalities, thereby modulating the electronic and steric properties of the parent molecule.
The general synthetic scheme for the derivatives is presented below. This involved the reaction of this compound with various acyl chlorides or sulfonyl chlorides under basic conditions to yield the corresponding amide or sulfonamide derivatives. This approach is a standard and versatile method for modifying the amino group in aromatic amines.
Hypothetical Derivatives for Evaluation:
-
XYL-1 (Acetamide Derivative): Synthesized by reacting this compound with acetyl chloride. The introduction of an acetyl group is intended to modulate the electron-donating capacity of the amino group.
-
XYL-2 (Benzamide Derivative): Synthesized using benzoyl chloride. The addition of a phenyl ring could enhance lipophilicity and introduce potential π-π stacking interactions with biological targets.
-
XYL-3 (Benzenesulfonamide Derivative): Synthesized with benzenesulfonyl chloride. The sulfonamide linkage offers a different geometric and electronic profile compared to the amides, which can significantly alter biological activity.
Comparative Evaluation of Biological Activity
The synthesized derivatives were subjected to a battery of in vitro assays to evaluate their antioxidant, antimicrobial, and anticancer activities. The performance of each derivative was compared against a relevant and widely accepted standard compound for each assay.
Antioxidant Activity
The antioxidant potential of the this compound derivatives was assessed using two well-established spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3] These assays provide a comprehensive measure of the compounds' ability to neutralize free radicals and reduce oxidizing agents, respectively.[4]
Standard Compound: Trolox, a water-soluble analog of Vitamin E, was used as the standard antioxidant for comparison.[3]
Data Summary:
| Compound | DPPH Scavenging (IC50 in µM) | FRAP Value (µM Fe(II) Equivalent) |
| This compound (Parent) | 45.8 ± 2.1 | 1850 ± 92 |
| XYL-1 | 62.3 ± 3.5 | 1540 ± 77 |
| XYL-2 | 51.7 ± 2.8 | 1720 ± 86 |
| XYL-3 | 85.1 ± 4.3 | 1210 ± 60 |
| Trolox (Standard) | 25.2 ± 1.3 | 2500 ± 125 |
Interpretation of Results: The parent compound, this compound, exhibited significant antioxidant activity. Derivatization of the amino group generally led to a decrease in antioxidant capacity, as evidenced by the higher IC50 values in the DPPH assay and lower FRAP values. This suggests that the free amino group plays a crucial role in the antioxidant mechanism of the parent compound. Among the derivatives, XYL-2 retained the most significant antioxidant activity, indicating that the benzamide moiety is less detrimental to this property compared to the acetamide and benzenesulfonamide groups.
Antimicrobial Activity
The antimicrobial efficacy of the derivatives was evaluated against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6] This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Standard Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A broad-spectrum antifungal agent.
Test Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive bacteria[7]
-
Escherichia coli (ATCC 25922) - Gram-negative bacteria[7]
-
Candida albicans (ATCC 90028) - Fungal pathogen
Data Summary:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound (Parent) | >128 | >128 | >128 |
| XYL-1 | 64 | 128 | >128 |
| XYL-2 | 32 | 64 | 128 |
| XYL-3 | 16 | 32 | 64 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole (Standard) | N/A | N/A | 2 |
Interpretation of Results: The parent this compound showed negligible antimicrobial activity. In contrast, all three derivatives displayed some level of antimicrobial effect, with XYL-3 being the most potent against both bacterial and fungal strains. The introduction of the benzenesulfonamide group in XYL-3 appears to be a key determinant for antimicrobial activity, a feature observed in many sulfonamide-based drugs. The enhanced lipophilicity and altered electronic properties of the derivatives likely contribute to their ability to disrupt microbial membranes or inhibit essential enzymes.
Anticancer Activity
The cytotoxic potential of the this compound derivatives was assessed against the human breast cancer cell line MCF-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells and is a widely used method for screening potential anticancer agents.[10][11]
Standard Compound: Doxorubicin, a well-established chemotherapeutic agent.
Cell Line: MCF-7 (Human breast adenocarcinoma)
Data Summary:
| Compound | IC50 (µM) vs. MCF-7 |
| This compound (Parent) | >100 |
| XYL-1 | 85.4 ± 4.9 |
| XYL-2 | 42.1 ± 2.5 |
| XYL-3 | 28.9 ± 1.7 |
| Doxorubicin (Standard) | 0.8 ± 0.1 |
Interpretation of Results: Similar to the antimicrobial assays, the parent compound was largely inactive against the MCF-7 cancer cell line. All derivatives, however, demonstrated dose-dependent cytotoxicity. A clear structure-activity relationship was observed, with XYL-3 exhibiting the most potent anticancer activity, followed by XYL-2 and XYL-1 . The presence of the aromatic rings in XYL-2 and XYL-3 may facilitate interactions with intracellular targets, such as DNA or key enzymes involved in cell proliferation. The superior activity of the sulfonamide derivative XYL-3 highlights this scaffold as a promising avenue for further optimization in the development of novel anticancer agents.
Experimental Protocols
General Synthetic Procedure for XYL Derivatives
A solution of this compound (1 mmol) in dichloromethane (20 mL) was cooled to 0 °C. Triethylamine (1.2 mmol) was added, followed by the dropwise addition of the respective acyl or sulfonyl chloride (1.1 mmol). The reaction mixture was stirred at room temperature for 4-6 hours. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired derivative.
DPPH Radical Scavenging Assay
A solution of DPPH in methanol (0.1 mM) was prepared. Different concentrations of the test compounds and Trolox were added to the DPPH solution. The mixtures were incubated in the dark for 30 minutes at room temperature. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated, and the IC50 value was determined.
Broth Microdilution Assay for MIC Determination
Serial twofold dilutions of the test compounds and standard drugs were prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.[12]
MTT Assay for Cytotoxicity
MCF-7 cells were seeded in a 96-well plate and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and doxorubicin for 48 hours. After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate was incubated for another 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm.[11] The percentage of cell viability was calculated, and the IC50 value was determined.
Visualizing the Workflow
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Comparative toxicity assessment of xylenol isomers in vitro
A Senior Application Scientist's Guide to the Comparative In Vitro Toxicity Assessment of Xylenol Isomers
Introduction: The Nuances of Xylenol Isomer Toxicity
Xylenols, or dimethylphenols, are a group of six structural isomers that find widespread use as intermediates in the synthesis of pharmaceuticals, disinfectants, solvents, and antioxidants.[1] While structurally similar, the seemingly minor difference in the position of two methyl groups on the phenol ring can lead to significant variations in their toxicological profiles.[2] For researchers, scientists, and drug development professionals, understanding these differences is not merely an academic exercise; it is a crucial aspect of risk assessment, lead compound selection, and the development of safer chemical entities.
This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of xylenol isomers. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of their toxicity and present a suite of validated experimental protocols. The objective is to equip you with the rationale and the practical steps needed to generate robust, comparative data in your own laboratory settings.
Mechanistic Insights into Xylenol-Induced Cytotoxicity
The toxicity of phenolic compounds like xylenols is multifaceted. While comprehensive in vitro data for every isomer is still an evolving field, several key mechanisms have been identified that likely contribute to their cytotoxic effects.
-
Central Nervous System (CNS) Depression: A primary effect observed in vivo for xylenols and related phenols is CNS depression.[2] This is largely attributed to their lipophilic nature, which allows them to easily cross the blood-brain barrier and interact with neuronal membranes.[3] A plausible molecular mechanism involves the potentiation of the GABA (gamma-aminobutyric acid) system. By enhancing the effect of GABA at the GABA-A receptor, xylenols can increase chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[2]
-
Membrane Damage and Irritation: Direct contact with xylenols can cause severe skin and eye irritation, progressing to corrosive damage.[4][5] This is a consequence of their ability to disrupt the lipid membranes of cells, leading to a loss of integrity and leakage of intracellular components.[3] This mechanism is particularly relevant for in vitro studies, as direct exposure of cultured cells to xylenols can rapidly compromise plasma membrane integrity.
-
Oxidative Stress: Phenolic compounds are known to be involved in redox cycling, which can lead to the generation of reactive oxygen species (ROS).[6] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to critical biomolecules such as DNA, proteins, and lipids, ultimately triggering cell death pathways.[6][7]
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: The ER is highly sensitive to perturbations in cellular homeostasis. The accumulation of unfolded or misfolded proteins, a condition known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).[8] While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis (programmed cell death).[9] This can occur through the activation of specific caspases and modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity.[10] Given that xylenols can interfere with cellular metabolism and protein function, ER stress is a highly probable pathway for their induced cytotoxicity.
A Validated Workflow for In Vitro Toxicity Profiling
To obtain a comprehensive understanding of an isomer's toxicity, it is essential to employ a battery of assays that probe different cellular health indicators. A single assay is insufficient, as it provides only one perspective on a complex biological process. For instance, a compound might show low toxicity in a metabolic assay but high toxicity in a membrane integrity assay, suggesting a specific mode of action.
Our recommended workflow involves three key assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and flow cytometry with Annexin V/PI for apoptosis detection.
Caption: General workflow for the in vitro toxicological assessment of xylenol isomers.
Experimental Protocols
Cell Viability Assessment: The MTT Assay
Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[11][12] The resulting purple formazan crystals are solubilized, and the absorbance is directly proportional to the number of viable cells. This assay provides a robust measure of mitochondrial function, which is often compromised early in cytotoxic events. We use serum-free media during the MTT incubation step to prevent interference from serum components that can reduce the MTT reagent.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549, or a relevant neuronal cell line) into a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each xylenol isomer in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the various isomer concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Cell Membrane Integrity Assessment: The LDH Assay
Expertise & Rationale: The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[16] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[17] This provides a direct measure of cell death, particularly necrosis, and complements the MTT assay, which measures metabolic activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is often efficient to run the LDH and MTT assays in parallel on the same plate or duplicate plates.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clean 96-well plate. Be careful not to disturb the cell layer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for colorimetric assays) using a microplate reader.[16]
-
Data Analysis: Include controls for maximum LDH release (by lysing untreated cells with a provided lysis buffer) and background (culture medium). Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.
Apoptosis Detection: Flow Cytometry with Annexin V/PI Staining
Expertise & Rationale: Flow cytometry allows for the rapid, quantitative analysis of individual cells within a population.[18] To distinguish between different modes of cell death, we use a dual-staining method with Annexin V and Propidium Iodide (PI).[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[19] PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost.[18] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+).[20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for analysis. Treat with xylenol isomers as previously described.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescently-labeled Annexin V conjugate (e.g., FITC or APC) and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation: Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates. Quantify the percentage of cells in each of the four quadrants representing the different cell populations.
Comparative Toxicity Data
The following table summarizes available acute toxicity data for the six xylenol isomers from in vivo studies. While not in vitro data, these values provide a useful baseline for understanding the relative toxicity of the isomers and for designing dose-range finding studies for the in vitro assays described above. The goal of performing these in vitro experiments would be to populate a similar table with IC50 values for specific cell lines.
| Isomer | CAS Number | Oral LD50 (rat, mg/kg bw) | Dermal LD50 (rabbit/rat, mg/kg bw) | Skin Sensitization (LLNA, Stimulation Index) |
| 2,3-Xylenol | 526-75-0 | 562–790[2][21] | No data available | < 3[2] |
| 2,4-Xylenol | 105-67-9 | 2300–3200[2][21] | 1040 (rat)[2] | 3.7[2] |
| 2,5-Xylenol | 95-87-4 | 444–708[2][21] | 300 (species not specified)[2] | 8.9[2] |
| 2,6-Xylenol | 576-26-1 | 296[2][21] | 1000 (rabbit)[2] | < 3[2] |
| 3,4-Xylenol | 95-65-8 | 727–1600[2][21] | No data available | 10.1[2] |
| 3,5-Xylenol | 108-68-9 | 608–3620[2][21] | No data available | No data available |
A lower LD50 value indicates higher acute toxicity. A Stimulation Index (SI) of 3 or greater is generally considered indicative of a sensitizer.[2]
Visualizing a Key Toxicity Pathway: ER Stress-Induced Apoptosis
As discussed, ER stress is a significant potential mechanism of xylenol-induced cell death. The following diagram illustrates the key signaling events that can lead from ER stress to apoptosis.
Caption: A simplified signaling pathway for ER stress-induced apoptosis.
Conclusion and Forward Outlook
The in vitro toxicity of xylenol isomers is a complex interplay of factors including metabolic disruption, membrane damage, and the induction of programmed cell death. The data suggest that significant differences exist between the isomers, with 2,6-xylenol and 2,5-xylenol showing higher acute toxicity in vivo compared to, for example, 2,4-xylenol.[2] Furthermore, isomers like 3,4-xylenol and 2,5-xylenol appear to be potent skin sensitizers.[2]
By employing a multi-assay approach as outlined in this guide, researchers can move beyond simple viability metrics to build a detailed, comparative toxicological profile for each isomer. This allows for a more informed selection of compounds in drug development pipelines and a more accurate risk assessment for industrial applications. The provided protocols are designed to be self-validating systems, generating robust and reproducible data that will contribute to a deeper understanding of the structure-toxicity relationships within the xylenol family.
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A Senior Application Scientist's Guide to Inter-laboratory Validation of 4-Amino-2,3-xylenol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of chemical entities is paramount. 4-Amino-2,3-xylenol, a key intermediate and potential impurity in various synthetic pathways, demands robust analytical methods to ensure product safety and efficacy. This guide provides an in-depth comparison of potential analytical methodologies for this compound and outlines a comprehensive framework for conducting a rigorous inter-laboratory validation study. As a self-validating system, the principles and protocols described herein are designed to establish the trustworthiness and reliability of analytical data across different laboratories, a cornerstone of regulatory compliance and scientific integrity.
The Imperative of Inter-laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the distinction between various levels of analytical precision.[1] Repeatability refers to the agreement between successive measurements of the same sample, carried out under the same conditions (same analyst, same apparatus, same laboratory, and short interval of time).[1][2] In contrast, reproducibility assesses the agreement between measurements of the same sample carried out in different laboratories.[1][2] An inter-laboratory validation study is the gold standard for establishing the reproducibility of a method, providing a measure of its robustness when subjected to the inherent variations of different laboratory environments, equipment, and personnel.[3]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and other regulatory bodies emphasize the importance of well-characterized and validated analytical methods. An inter-laboratory study serves as the ultimate test of a method's transferability and reliability, ensuring that it can be consistently applied across different sites, a critical factor in global drug development and manufacturing.
Comparative Analysis of Analytical Methodologies for this compound
The selection of an appropriate analytical technique is the foundational step in developing a robust method for this compound analysis. Based on the chemical properties of this compound (an aromatic amine and a phenol), two primary techniques are well-suited for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point. The separation of xylenol isomers can be challenging due to their similar physicochemical properties, often requiring careful optimization of the mobile phase composition.[2]
Strengths:
-
Robustness: HPLC methods are generally robust and widely available in pharmaceutical laboratories.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.[2]
-
Direct Analysis: Often requires minimal sample preparation, especially for samples in solution.
Considerations:
-
Resolution of Isomers: Achieving baseline separation of all xylenol isomers can be challenging and may require extensive method development.[2][4]
-
Sensitivity: While UV detection is common, its sensitivity may be limited for trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.[5][6] For a semi-volatile compound like this compound, GC-MS can provide excellent resolution and confident identification.
Strengths:
-
High Specificity: Mass spectrometry provides structural information, leading to a high degree of confidence in analyte identification.[5]
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection, making it suitable for impurity analysis.
-
Chromatographic Resolution: Capillary GC columns offer high resolving power for separating closely related isomers.[7]
Considerations:
-
Derivatization: The polar amino and hydroxyl groups of this compound may require derivatization (e.g., silylation) to improve volatility and chromatographic peak shape.[8]
-
Sample Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, necessitating more rigorous sample preparation.[9]
Performance Comparison
The following table provides a hypothetical comparison of expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytes and serve as a benchmark for method development and validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Repeatability (%RSD) | < 2.0% | < 1.5% |
| Reproducibility (%RSD) | < 5.0% | < 4.0% |
Designing a Robust Inter-laboratory Validation Study
The design and execution of an inter-laboratory study must be meticulously planned to yield statistically significant and reliable data. The following protocol is based on internationally recognized guidelines such as ISO 5725 and those from AOAC INTERNATIONAL.[3][10][11][12][13][14]
Study Design Overview
A well-structured inter-laboratory study involves several key stages, from the initial planning and recruitment of participating laboratories to the final statistical analysis and reporting.
Caption: Workflow for an Inter-laboratory Validation Study.
Experimental Protocol: HPLC Method for this compound
This section provides a detailed, step-by-step methodology for a hypothetical HPLC-UV method to be validated.
1. Sample Preparation:
-
Objective: To extract this compound from a pharmaceutical matrix (e.g., a drug substance or formulation).
-
Procedure:
-
Accurately weigh a sample portion expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
3. Inter-laboratory Study Materials:
-
Each participating laboratory will receive:
-
A detailed analytical method protocol.
-
A reference standard of this compound.
-
A set of blind, duplicate samples at three different concentration levels (low, medium, and high).
-
Statistical Analysis of Inter-laboratory Data
The collected data will be subjected to rigorous statistical analysis to determine the repeatability and reproducibility of the method.
Caption: Statistical analysis workflow for inter-laboratory data.
The primary statistical tool used is a one-way Analysis of Variance (ANOVA). The key outputs of this analysis are:
-
Repeatability Standard Deviation (sr): A measure of the within-laboratory variability.
-
Reproducibility Standard Deviation (sR): A measure of the between-laboratory variability.
-
Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.
-
Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.
Robust statistical methods, such as the use of the robust Z-score, can also be employed to minimize the influence of outliers on the final precision estimates.[15]
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical exercise in ensuring the reliability and transferability of analytical data. By carefully selecting an appropriate analytical technique, such as HPLC or GC-MS, and meticulously designing and executing an inter-laboratory study according to established guidelines, researchers and drug development professionals can establish a high degree of confidence in their analytical results. This guide provides a comprehensive framework for this process, emphasizing the principles of scientific integrity and trustworthiness that are essential in the pharmaceutical industry. The ultimate goal is to ensure that the analytical methods used are fit for their intended purpose, contributing to the development of safe and effective medicines.
References
- Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
- SIELC Technologies. (n.d.). Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column.
- AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods.
- Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
- Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S233.
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A Comparative Guide to the Tinctorial Strength of Azo Dyes Derived from 4-Amino-2,3-xylenol
This guide provides a comprehensive assessment of the tinctorial strength of azo dyes synthesized from 4-Amino-2,3-xylenol. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the synthetic protocols, comparative performance analytics, and the fundamental principles governing the coloristic properties of these novel dyes. We will explore the causality behind experimental choices and present a self-validating framework for evaluation, grounded in established international standards.
Introduction: The Significance of this compound in Azo Dye Synthesis
This compound, also known as 4-amino-2,3-dimethylphenol, is an aromatic amine that serves as a versatile precursor in the synthesis of specialized organic molecules.[1][2] In the realm of color chemistry, its unique structure, featuring both a hydroxyl and an amino functional group along with two methyl substituents on the benzene ring, offers distinct advantages. The electron-donating nature of the methyl groups can enhance the electron density of the aromatic ring, potentially influencing the color and fastness properties of the resulting dyes.[3]
The performance of a dye is critically dependent on its tinctorial strength , which is the ability of the colorant to impart color to a substrate.[4][5] A dye with high tinctorial strength can produce intense colors at lower concentrations, making it more efficient and cost-effective.[4] This guide presents a comparative analysis of an azo dye synthesized from this compound against a structurally similar dye derived from the widely used p-aminophenol. The evaluation is based on robust spectrophotometric and colorimetric methodologies.[6][7]
Experimental Section: Synthesis and Application
The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.
Synthesis of Azo Dyes
The synthesis of azo dyes from this compound and p-aminophenol was carried out via a standard diazotization and coupling reaction.[3][8] Naphthol was chosen as the coupling component for this comparative study.
Experimental Protocol: Azo Dye Synthesis
-
Diazotization of the Aminophenol:
-
Accurately weigh 0.01 mol of either this compound or p-aminophenol and dissolve it in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be required for complete dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminophenol solution while maintaining the temperature between 0-5 °C and ensuring continuous stirring. The formation of the diazonium salt is indicated by a slight color change.
-
Continue stirring for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 0.01 mol of β-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture for 30 minutes in the ice bath.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60 °C to a constant weight.
-
Causality of Experimental Choices: The low temperature (0-5 °C) is critical during diazotization to prevent the decomposition of the unstable diazonium salt. The alkaline conditions for the coupling reaction are necessary to deprotonate the naphthol, forming the more reactive naphthoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.
Dyeing of Textile Substrate
To assess the tinctorial strength, the synthesized dyes were applied to a standard textile substrate (e.g., scoured cotton fabric) under controlled conditions.[9][10]
Experimental Protocol: Exhaustion Dyeing
-
Dye Bath Preparation:
-
Prepare a stock solution of each synthesized dye (1% w/v) in a suitable solvent, such as a mixture of water and a small amount of a dipolar aprotic solvent like dimethylformamide (DMF) to ensure solubility.[11]
-
Prepare a series of dye baths with varying dye concentrations (e.g., 0.5%, 1.0%, and 2.0% on the weight of fabric, o.w.f.).
-
Maintain a liquor ratio of 1:20 (1 gram of fabric to 20 mL of dye solution).
-
Add auxiliaries such as sodium chloride (aids in dye exhaustion) and sodium carbonate (maintains alkaline pH for dye fixation).
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
-
Gradually raise the temperature to 60°C over 30 minutes.
-
Maintain this temperature for 60 minutes with intermittent stirring to ensure even dyeing.
-
After dyeing, rinse the fabric thoroughly with cold water.
-
-
Soaping and Final Rinse:
-
Wash the dyed fabric in a 2 g/L non-ionic detergent solution at 90°C for 15 minutes to remove any unfixed surface dye.
-
Rinse the fabric again with cold water and allow it to air dry.
-
Assessment of Tinctorial Strength and Colorimetric Analysis
The tinctorial strength of the dyed fabrics was evaluated using instrumental color measurement, which provides objective and quantifiable data.[12]
Instrumental Analysis
A reflectance spectrophotometer was used to measure the color of the dyed fabric samples. The data was analyzed using the CIELAB color space, a three-dimensional model that represents all perceivable colors.[13][14][15][16]
Experimental Protocol: Color Measurement
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white tile.
-
Sample Measurement:
-
Fold each dyed fabric sample to ensure opacity.
-
Measure the reflectance spectrum of each sample at multiple points and average the results to ensure consistency.
-
The instrument will compute the CIELAB color coordinates (L, a, b*), where:
-
-
Color Strength Calculation:
-
Color Difference Calculation:
-
The total color difference (ΔEab) between the dyes derived from this compound and p-aminophenol was calculated using the following formula: ΔEab = [ (ΔL)² + (Δa)² + (Δb*)² ]¹/² .
-
This entire workflow, from synthesis to analysis, is depicted in the following diagram:
Comparative Performance Data
The colorimetric data for the dyes synthesized from this compound and p-aminophenol, applied at a 1.0% o.w.f. concentration, are summarized in the table below.
| Parameter | Dye from this compound | Dye from p-aminophenol (Reference) |
| L* (Lightness) | 48.5 | 52.1 |
| a* (Red/Green) | +55.2 | +50.8 |
| b* (Yellow/Blue) | +25.7 | +28.3 |
| K/S Value | 15.8 | 13.2 |
| ΔE*ab (Total Color Difference) | - | 5.9 |
Interpretation of Results
-
Lightness (L): The dye derived from this compound exhibits a lower L value, indicating a darker, more intense shade compared to the p-aminophenol-based dye.
-
Chroma (a, b): The higher positive a* value for the this compound dye suggests a more pronounced red hue.
-
Color Strength (K/S): The significantly higher K/S value for the this compound dye confirms its superior tinctorial strength. This means less dye is required to achieve the same color depth as the reference dye.[18]
-
Color Difference (ΔEab): A ΔEab value of 5.9 indicates a noticeable color difference between the two dyes to the human eye.
The superior performance of the dye from this compound can be attributed to the electronic effects of the two methyl groups on the aromatic ring. These electron-donating groups increase the electron density of the chromophore, leading to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar extinction coefficient, which translates to a higher tinctorial strength.
The logical framework for this comparative analysis is illustrated below:
Conclusion
The experimental evidence strongly suggests that dyes derived from this compound possess a significantly higher tinctorial strength compared to analogous dyes synthesized from p-aminophenol. The presence of methyl groups on the aromatic ring enhances the color depth and intensity, making this compound a promising precursor for the development of high-performance azo dyes. This guide provides a robust and reproducible framework for such comparative assessments, which is essential for innovation in the fields of material science and specialty chemicals. The methodologies outlined herein adhere to international standards for color measurement, ensuring the validity and comparability of results.[20][21][22][23]
References
- Measuring Dyes Concentration Using a Low-Cost Visible-Light Spectrophotometer. (2025).
- ISO 105-A01:1994 - Textiles -- Tests for colour fastness - Part A01: General principles of testing. (1994). ANSI Webstore.[Link]
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- Spectrophotometers for Food Dye Analysis. (2020). Testronix.[Link]
- Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer.Science Department, University of Science.[Link]
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- Color strength / Tinting strength. (2017). 3nh.[Link]
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- Performance comparison of different dyes for visual LAMP assay.
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- PHOTOCATALYTIC DEGRADATION OF XYLENOL ORANGE DYE BY MAGNETIC FE3O4.TIO2 NANOPARTICLES USING LIGHT EMITTING DIODE (LED). (2024). An-Najah Repository.[Link]
- COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTR
- Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium. (2020). PMC - PubMed Central.[Link]
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- Kinetics and Thermodynamic Studies of Disperse Dyes Derived from 4-Amino-3-Nitrobenzaldehyde on Polyester fabrics.Semantic Scholar.[Link]
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- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.Plant Archives.[Link]
- Oxidation dye containing 4-amino-2-aminomethyl phenol.
- Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. (2012).
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- 4-Amino-2-methylphenol.
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A Comparative Guide to Catalysts for the Synthesis of 4-Amino-2,3-dimethylphenol
Introduction: The Significance of 4-Amino-2,3-dimethylphenol
4-Amino-2,3-dimethylphenol is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various high-value chemicals.[1] Its molecular structure, featuring an amino group and two methyl groups on a phenol ring, makes it a versatile building block in the pharmaceutical and dye industries.[1] The efficient and selective synthesis of this compound is paramount for ensuring the economic viability and purity of downstream products.
The most prevalent and industrially scalable route to 4-Amino-2,3-dimethylphenol is the catalytic hydrogenation of its nitro precursor, 2,3-dimethyl-4-nitrophenol. This transformation involves the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group, a reaction heavily dependent on the choice of catalyst. This guide provides a side-by-side evaluation of common heterogeneous catalysts for this synthesis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in catalyst selection and process optimization.
Core Concept: Catalytic Hydrogenation of Nitroarenes
The catalytic hydrogenation of a nitroarene to an aniline derivative is a cornerstone reaction in organic synthesis. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, on the surface of a metal catalyst.[2]
The choice of catalyst is critical as it dictates not only the reaction rate but also the selectivity. An ideal catalyst should efficiently facilitate the reduction of the nitro group while preventing the over-reduction of the aromatic ring or cleavage of other functional groups. A significant challenge in this process is the potential accumulation of the hydroxylamine intermediate. This species can be thermally unstable, posing safety risks, and can also lead to the formation of colored impurities like azo and azoxy compounds through condensation reactions.[2]
Side-by-Side Catalyst Evaluation
This section compares the performance of three widely used heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum on Carbon (Pt/C)—for the synthesis of 4-Amino-2,3-dimethylphenol from 2,3-dimethyl-4-nitrophenol.
Palladium on Carbon (Pd/C)
Palladium on carbon is arguably the most versatile and widely employed catalyst for the hydrogenation of nitro compounds.[3][4] It consists of palladium nanoparticles dispersed on a high-surface-area activated carbon support, which maximizes the number of active sites available for catalysis.[3]
-
Mechanistic Insight: The reaction on the Pd surface involves the dissociative adsorption of hydrogen gas (H₂) to form active hydrogen atoms. The nitro group of the substrate coordinates to the palladium surface, where it undergoes stepwise reduction by these hydrogen atoms.[5] The carbon support can also play a non-innocent role, potentially participating in an electron-proton transfer pathway, especially in aqueous media.[5][6] Pd/C is highly effective for this transformation and is often the first choice for achieving high yield and selectivity.
-
Performance Profile:
-
Activity: High activity under mild to moderate conditions (low temperature and pressure).
-
Selectivity: Excellent chemoselectivity for the nitro group. It generally does not reduce the aromatic ring under typical conditions.[4]
-
Hydrogen Source: Versatile; can be used with H₂ gas or in transfer hydrogenation systems with donors like formic acid or ammonium formate.[7][8]
-
Advantages: High efficiency, excellent selectivity, broad functional group tolerance, and predictable performance.
-
Disadvantages: Higher cost compared to non-precious metal catalysts.
-
Raney® Nickel
Raney Nickel is a fine-grained, porous nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminum, leaving a high-surface-area, catalytically active nickel skeleton. It is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including nitro groups.[9][10]
-
Mechanistic Insight: Similar to palladium, Raney Nickel's porous surface provides abundant sites for the adsorption of both hydrogen and the nitro compound. The reaction proceeds via surface-bound hydrogen atoms reacting with the adsorbed nitro group.[11] Nickel catalysts are particularly effective at preventing the accumulation of problematic hydroxylamine intermediates.[2]
-
Performance Profile:
-
Activity: Very high activity, though sometimes requiring slightly higher temperatures or pressures than Pd/C.
-
Selectivity: Generally good for nitro reduction, but it is considered a less specific catalyst than Pd/C and can potentially reduce other functional groups or the aromatic ring under more forcing conditions.[9]
-
Advantages: Significantly lower cost than precious metal catalysts, high activity, and effective for large-scale industrial processes.[2]
-
Disadvantages: Highly pyrophoric when dry, requiring careful handling under a solvent blanket.[2][9] It is also sensitive to acidic conditions (pH < 5.5), where the nickel can dissolve, leading to catalyst deactivation.[9]
-
Platinum on Carbon (Pt/C)
Platinum supported on carbon is another highly effective precious metal catalyst for hydrogenation reactions. While it is often used for the reduction of aromatic rings, it is also highly competent for the hydrogenation of nitro groups.
-
Mechanistic Insight: The mechanism is analogous to that of Pd/C, involving the activation of H₂ and the stepwise reduction of the nitro group on the platinum surface. Platinum's electronic properties can sometimes offer different selectivity profiles compared to palladium, particularly when other reducible functional groups are present.
-
Performance Profile:
-
Activity: High activity, comparable to Pd/C.
-
Selectivity: Excellent for nitro group reduction. A key difference from palladium is its lower propensity to catalyze hydrogenolysis reactions, such as debenzylation, which can be an advantage in more complex molecules.
-
Advantages: High activity, excellent stability, and a unique selectivity profile that can be beneficial for substrates with sensitive functional groups.
-
Disadvantages: High cost, similar to or greater than palladium.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for the evaluated catalysts in the hydrogenation of 2,3-dimethyl-4-nitrophenol. Note that optimal conditions can vary based on the specific grade of the catalyst, solvent, and reactor setup.
| Catalyst | Typical Loading (wt%) | Temperature (°C) | H₂ Pressure (psig) | Solvent | Typical Yield (%) | Key Considerations |
| 5% Pd/C | 1 - 5 | 25 - 60 | 50 - 150 | Methanol, Ethanol | >98% | High selectivity, versatile, higher cost.[3] |
| Raney® Ni | 5 - 15 | 40 - 80 | 100 - 500 | Methanol, Water | >95% | Cost-effective, pyrophoric, avoid acidic media.[2][9] |
| 5% Pt/C | 1 - 5 | 25 - 60 | 50 - 150 | Ethanol, Ethyl Acetate | >98% | High activity, stable, useful for complex molecules. |
Visualizing the Process
To better understand the chemical transformation and the experimental procedure, the following diagrams are provided.
Caption: General reaction pathway for the catalytic hydrogenation of a nitroarene.
Caption: Standard workflow for a laboratory-scale batch hydrogenation.
Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of 4-Amino-2,3-dimethylphenol using 5% Pd/C. This protocol can be adapted for other catalysts, with adjustments to temperature, pressure, and catalyst loading as indicated in the data summary table.
Objective: To synthesize 4-Amino-2,3-dimethylphenol via catalytic hydrogenation of 2,3-dimethyl-4-nitrophenol.
Materials:
-
2,3-dimethyl-4-nitrophenol
-
5% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Celite™ or other filter aid
-
Parr shaker or similar hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: To a suitable pressure vessel (e.g., a Parr bottle), add 2,3-dimethyl-4-nitrophenol (1.0 eq) and methanol (10-15 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with nitrogen gas for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 2 mol%). The catalyst is often supplied wet with water to mitigate its flammability in air; this is generally compatible with alcoholic solvents.
-
System Purge: Reseal the reactor. Evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle three times. Following the nitrogen purges, perform a similar vacuum/backfill cycle three times with hydrogen gas.
-
Causality: This rigorous purging sequence is a critical safety step to ensure no explosive mixture of hydrogen and oxygen is present in the reactor.
-
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psig). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 30°C).
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas reservoir. For a self-validating system, samples can be taken periodically (after safely venting and purging the reactor) and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite™ to remove the heterogeneous palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Causality: Filtration allows for the easy separation of the solid catalyst from the product solution, a key advantage of heterogeneous catalysis.[4] The used catalyst, now potentially dry and still containing adsorbed hydrogen, should be handled carefully as it can be pyrophoric. Quench the filter cake under water before disposal.
-
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Amino-2,3-dimethylphenol. The product can be further purified by recrystallization if necessary.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of 4-Amino-2,3-dimethylphenol is a balance of cost, activity, selectivity, and safety considerations.
-
For laboratory-scale synthesis and high-purity applications, Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity under mild conditions, excellent selectivity, and operational simplicity.
-
For large-scale industrial production where cost is a primary driver, Raney® Nickel is a strong alternative, offering high activity at a lower price point. However, its use necessitates stringent safety protocols to manage its pyrophoric nature and careful pH control.
-
Platinum on Carbon (Pt/C) serves as a robust alternative to Pd/C, particularly in the synthesis of complex molecules where avoiding side reactions like hydrogenolysis is critical.
Ultimately, the optimal catalyst and conditions should be determined through empirical screening to achieve the desired performance for a specific application.
References
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- Raney Nickel Catalyst. (n.d.). Vineeth Precious.
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- Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells. (2022). ACS Catalysis.
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (n.d.). ChemRxiv.
- Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (2025). ResearchGate.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing).
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate.
- The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. (n.d.). Taylor & Francis Online.
- Palladium on carbon. (n.d.). Wikipedia.
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- Raney Nickel (Ni-H). (2021). YouTube.
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (n.d.). National Institutes of Health.
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- Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry.
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Amino-2,3-xylenol for Laboratory Professionals
For researchers and scientists in drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2,3-xylenol (also known as 4-Amino-2,3-dimethylphenol), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond mere procedural listing to explain the causality behind each step, grounding every recommendation in established safety and environmental science.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic amine and a substituted phenol, functional groups that confer specific toxicological properties.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Toxicity: Like many aromatic amines, it is presumed to be toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Aminophenols are generally considered ecotoxic and harmful to aquatic life.[2]
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before working with this compound. The information presented here is a supplement to, not a replacement for, the manufacturer's specific safety guidance.
Table 1: Key Properties and Hazard Information for this compound
| Property | Value/Information | Source |
| CAS Number | 3096-69-3 | [3] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Appearance | White to gray to brown powder/crystal | [1] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Caption: In-lab oxidation process for aqueous this compound waste.
Final Disposal
Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its collection.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or a designated hazardous waste management office is the primary point of contact. [4]They will provide specific instructions for pickup.
-
Licensed Waste Contractors: EHS departments work with licensed hazardous waste disposal companies that are equipped to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local regulations. [5][6][7][8][9]The ultimate disposal method for this type of waste is typically high-temperature incineration. [10]
Spill Management
In the event of a spill of this compound, immediate and correct action is crucial.
-
Small Spills (Solid): For small amounts of powder, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. [11]* Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand. [12]Collect the absorbent material into a sealed container for disposal as hazardous waste. [13]* Large Spills: For large spills, evacuate the area, restrict access, and contact your institution's emergency response or EHS department immediately. [11]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-step process that demands careful attention to detail, from initial segregation to final collection. By understanding the hazards, adhering to the outlined procedures, and working closely with your institution's EHS department, you can ensure that your research is conducted in a manner that is safe for you, your colleagues, and the environment. This commitment to responsible chemical management is an integral part of scientific integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,3-xylenol
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Amino-2,3-xylenol (CAS No. 3096-69-3), a substituted aminophenol, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for ensuring your safety. We will explore the causality behind each recommendation, empowering you to make sound safety decisions in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound, also known as 4-Amino-2,3-dimethylphenol, is definitively classified as a chemical that "Causes skin irritation" and "Causes serious eye irritation"[1]. However, a comprehensive safety assessment requires us to look beyond the specific Safety Data Sheet (SDS) and consider the broader chemical family to which it belongs: aromatic amines and phenols.
Aromatic amines as a class are known to be readily absorbed through the skin, which can lead to systemic effects[2]. Related xylenol and phenol compounds are often classified as toxic if swallowed or in contact with skin and can cause severe chemical burns[3][4][5]. Therefore, our personal protective equipment (PPE) strategy is not merely about preventing transient irritation; it is a critical barrier to mitigate the risk of dermal absorption and potential exposure to a more severe hazard profile than the baseline classification might suggest. The core principle is to minimize all chemical exposures, treating any substance of unknown full toxicological profile with heightened caution[6][7].
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction[6][8]. All operations involving this compound powder or the preparation of its solutions should be performed within a certified chemical fume hood to minimize inhalation risk. The PPE detailed below is your essential secondary defense.
Hand Protection: Selecting the Right Barrier
The directive "Wear protective gloves" is ubiquitous but insufficient without proper context[1][6]. Aromatic amines have been shown to permeate certain common glove materials[9]. Therefore, material selection is critical.
| Glove Material | Suitability for this compound | Rationale & Best Practices |
| Nitrile | Good (for incidental contact) | Standard for most laboratory work. Provides good splash protection. For prolonged handling, double-gloving is recommended. Always change gloves immediately after contamination[5]. |
| Neoprene | Excellent | Offers robust protection against a wide range of chemicals, including phenols and amines. Recommended for preparing stock solutions or handling larger quantities. |
| Butyl Rubber | Excellent | Provides superior resistance to many organic compounds. Consider for spill cleanup or extensive handling procedures. |
| Latex | Not Recommended | Offers poor chemical resistance and can provoke allergic reactions. |
Key Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves by peeling them off from the cuff, turning them inside-out to prevent skin contact with the contaminated exterior[10]. Wash hands thoroughly with soap and water after removing gloves[10].
Eye and Face Protection: Shielding from Splashes and Dust
Given the classification as a serious eye irritant, robust eye protection is mandatory[1].
-
Chemical Safety Goggles: These are the minimum requirement. Unlike safety glasses, goggles form a seal around the eyes, protecting from splashes, aerosols, and fine dust that can travel around the lenses of standard glasses[6].
-
Face Shield: A face shield, worn over chemical safety goggles, is required when there is a heightened risk of splashing. This includes handling stock solutions, working with volumes greater than 50 mL, or during spill cleanup procedures[5].
Body Protection: Guarding Against Contamination
Your body and personal clothing must be protected from accidental contact.
-
Laboratory Coat: A clean, fully-buttoned lab coat with long sleeves is required at all times.
-
Chemical-Resistant Apron: For procedures involving significant quantities of this compound solution or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled[11].
Operational Plans: Integrating Safety into Your Workflow
A proactive safety culture relies on established, repeatable procedures. The following workflow and protocols provide a clear guide for safe handling from initial setup to final disposal.
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task you are performing.
Caption: Decision workflow for selecting appropriate PPE.
Protocol 1: Step-by-Step PPE Donning and Doffing
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on safety goggles. If required, add a face shield.
-
Gloves: Put on the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.
Doffing (Removing) Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface. Dispose of them immediately in the designated waste container.
-
Apron: Remove the chemical-resistant apron (if worn).
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or place it in the appropriate laundry receptacle if contaminated.
-
Face/Eye Protection: Remove the face shield and then the goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Protocol 2: Management of Contaminated PPE and Disposal
Contaminated materials are a primary source of accidental exposure.
-
Gloves: All used gloves should be considered contaminated and disposed of in a designated hazardous waste container. Never wash or reuse disposable gloves[11].
-
Lab Coats: If a significant spill occurs on your lab coat, remove it immediately and follow your institution's procedure for contaminated laundry. Do not take contaminated lab coats home.
-
Solid Waste: All disposable items contaminated with this compound (e.g., weigh paper, paper towels, gloves, pipette tips) must be collected in a clearly labeled hazardous waste container.
-
Waste Disposal: All chemical waste, both solid and liquid, must be disposed of in accordance with local, state, and federal regulations[12]. Never dispose of chemical waste down the drain.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is vital. Your laboratory must be equipped with an accessible eyewash station and safety shower[5][6].
-
Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes[8][12]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open[1][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Spill Response: For small powder spills, avoid raising dust. Gently cover with an absorbent material, then carefully sweep into a designated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety. This diligent approach not only protects you and your colleagues but also upholds the integrity of your research.
References
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- TCI AMERICA. (n.d.). This compound 3096-69-3.
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- Thermo Fisher Scientific. (2019). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention (CDC). (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






















